molecular formula C19H28O3 B168885 (8)-Shogaol CAS No. 104186-07-4

(8)-Shogaol

Katalognummer: B168885
CAS-Nummer: 104186-07-4
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: LGZSMXJRMTYABD-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

8-Shogaol is a major bioactive phenolic compound found in ginger (Zingiber officinale), particularly in dried or thermally processed rhizomes, where it is formed from the dehydration of 8-gingerol . This compound is recognized for its potent anti-inflammatory and analgesic properties, making it a valuable tool for pharmacological research. Recent studies have elucidated that 8-Shogaol exerts its analgesic effects by specifically targeting and activating the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor in pain sensation . Activation of TRPV1 by 8-Shogaol leads to channel desensitization, which results in effective alleviation of acute and inflammatory pain in preclinical models . Furthermore, research indicates that 8-Shogaol can antagonize the development of morphine-induced analgesic tolerance, independent of opioid receptor function, presenting a promising avenue for novel pain management strategies . Beyond pain research, 8-Shogaol has demonstrated significant anti-inflammatory activity in models of colitis by regulating NF-κB signaling and pro-inflammatory cytokines . It also exhibits robust anti-cancer properties, inducing apoptosis in human cancer cell lines, such as leukemia HL-60 cells, through a mechanism involving reactive oxygen species (ROS) production and the activation of the mitochondrial pathway . For researchers, 8-Shogaol offers a potent, naturally-derived chemical probe for investigating TRPV1-mediated signaling, developing non-opioid analgesics, and studying mechanisms of apoptosis and inflammation. This product is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)dodec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-3-4-5-6-7-8-9-10-17(20)13-11-16-12-14-18(21)19(15-16)22-2/h9-10,12,14-15,21H,3-8,11,13H2,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZSMXJRMTYABD-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36700-45-5, 104186-07-4
Record name (E)-1-(4-Hydroxy-3-methoxyphenyl)dodec-4-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036700455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8)-Shogaol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104186074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8)-SHOGAOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4IK2HCNT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(8)-Shogaol as a Selective Cyclooxygenase-2 (COX-2) Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (8)-Shogaol, a bioactive compound found in ginger, as a selective inhibitor of cyclooxygenase-2 (COX-2). We will delve into its inhibitory potency, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Quantitative Inhibition Data

This compound demonstrates selective inhibition of COX-2 with no detectable activity against COX-1.[1][2] Its potency, as defined by the half-maximal inhibitory concentration (IC50), has been determined alongside other related compounds from ginger. The quantitative data are summarized in the table below for comparative analysis.

CompoundTargetIC50 Value (μM)SelectivityReference
This compound COX-2 17.5 ± 2.2 Selective for COX-2 [1]
(10)-ShogaolCOX-27.5 ± 0.6Selective for COX-2[1]
(10)-GingerolCOX-232.0 ± 1.5Selective for COX-2[1]
This compoundAntiplatelet5-

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of COX-2. COX-2 is an inducible enzyme, upregulated by pro-inflammatory cytokines and stimuli, which catalyzes the conversion of arachidonic acid to prostaglandins (PGs), key mediators of inflammation and pain.

The anti-inflammatory activity of this compound is also linked to its ability to suppress the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. By inhibiting NF-κB, this compound downregulates the expression of various pro-inflammatory genes, including COX-2 and inducible nitric oxide synthase (iNOS).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus NF_kB_Pathway NF-κB Signaling Pathway Inflammatory Stimulus->NF_kB_Pathway Activates COX2_Gene COX-2 Gene Transcription NF_kB_Pathway->COX2_Gene Promotes AA Arachidonic Acid COX2_Enzyme COX-2 Enzyme AA->COX2_Enzyme Substrate PGs Prostaglandins (Inflammation, Pain) COX2_Enzyme->PGs Catalyzes Shogaol This compound Shogaol->COX2_Enzyme Inhibits COX2_Gene->COX2_Enzyme Translates to

Caption: Signaling pathway of this compound's COX-2 inhibition.

Experimental Protocols

The characterization of this compound as a COX-2 inhibitor involves several key experimental procedures. Below are detailed methodologies for determining its IC50 value and assessing its impact on COX-2 expression in a cellular context.

This protocol is based on the functional assay using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify prostaglandin formation.

  • Enzyme and Substrate Preparation :

    • Recombinant human COX-2 enzyme is pre-incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing hematin and EDTA.

    • A stock solution of arachidonic acid (substrate) is prepared in ethanol.

  • Inhibition Assay :

    • A range of this compound concentrations are prepared by serial dilution.

    • The reaction is initiated by adding arachidonic acid to the enzyme mixture containing the test compound (this compound) or vehicle control.

    • The reaction is allowed to proceed for a defined time (e.g., 10 minutes) at 37°C.

  • Reaction Termination and Sample Preparation :

    • The reaction is terminated by adding a quenching solution (e.g., a mixture of organic solvent and a strong acid).

    • An internal standard (e.g., a deuterated prostaglandin) is added to each sample for accurate quantification.

    • Prostaglandins are extracted from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).

  • LC-MS/MS Analysis :

    • The extracted samples are dried, reconstituted, and injected into an LC-MS/MS system.

    • The amount of prostaglandin E2 (PGE2) or other relevant prostaglandins produced is quantified by monitoring specific parent-daughter ion transitions.

  • Data Analysis :

    • The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This protocol describes the assessment of this compound's effect on lipopolysaccharide (LPS)-induced COX-2 expression in macrophage cells (e.g., RAW 264.7).

  • Cell Culture and Seeding :

    • RAW 264.7 murine macrophage cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

    • Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Stimulation and Treatment :

    • Cells are pre-treated with various concentrations of this compound or vehicle for 1-2 hours.

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the media.

    • Cells are incubated for a specified period (e.g., 18-24 hours for protein analysis, 4-6 hours for mRNA analysis).

  • Sample Collection and Lysis :

    • For Protein Analysis (Western Blot) : Cells are washed with PBS and lysed with RIPA buffer containing protease inhibitors.

    • For mRNA Analysis (qRT-PCR) : Total RNA is extracted from cells using a suitable kit (e.g., TRIzol reagent).

  • Analysis :

    • Western Blot : Protein concentration is determined (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against COX-2 and a loading control (e.g., β-actin).

    • qRT-PCR : RNA is reverse-transcribed to cDNA. The relative expression of the COX-2 gene (Ptgs2) is quantified using real-time PCR, normalized to a housekeeping gene (e.g., Gapdh).

  • Data Analysis :

    • The band densities from Western blots are quantified using image analysis software.

    • The relative mRNA expression is calculated using the ΔΔCt method.

    • Results are presented as the fold change relative to the LPS-only treated group.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the cellular assay for determining the effect of this compound on COX-2 expression.

G cluster_analysis 6. Downstream Analysis A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Pre-treatment with this compound A->B C 3. Stimulation with LPS B->C D 4. Incubation C->D E 5. Cell Lysis & Sample Collection D->E F1 RNA Extraction E->F1 For Gene Expression F2 Protein Extraction E->F2 For Protein Expression G1 qRT-PCR (COX-2 mRNA levels) F1->G1 G2 Western Blot (COX-2 Protein levels) F2->G2

Caption: Experimental workflow for cellular COX-2 expression analysis.

References

(8)-Shogaol: A Comprehensive Technical Guide on its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8)-Shogaol, a pungent phenolic compound found in the rhizome of ginger (Zingiber officinale), has garnered significant scientific interest for its potent anti-inflammatory activities. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of this compound, supported by quantitative data from a range of in-vitro and in-vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, this guide visualizes the complex signaling pathways modulated by this compound through structured diagrams, offering a clear perspective for researchers in immunology and drug discovery.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a continuous endeavor in pharmaceutical research. This compound has emerged as a promising natural compound with significant anti-inflammatory potential. This document serves as a technical resource, consolidating the current scientific knowledge on the anti-inflammatory properties of this compound.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and molecular targets.

Inhibition of Pro-inflammatory Enzymes and Mediators

This compound has been shown to directly inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[1][2] This inhibition is selective for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2]

Modulation of Key Inflammatory Signaling Pathways

NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound has been demonstrated to suppress the activation of the NF-κB signaling pathway.[3][4] This inhibition prevents the transcription of downstream targets, including pro-inflammatory cytokines and enzymes.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades such as ERK, JNK, and p38, plays a critical role in inflammation. This compound has been shown to suppress the phosphorylation and activation of key components of the MAPK pathway, thereby attenuating the inflammatory response.

TAK1 Signaling: Transforming growth factor-β-activated kinase 1 (TAK1) is a crucial upstream kinase that activates both the NF-κB and MAPK pathways. This compound has been identified as a direct inhibitor of TAK1, binding to its ATP-binding pocket. This inhibition of a key upstream regulator highlights a significant mechanism for its broad anti-inflammatory effects.

Inhibition of Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the canonical NLRP3 inflammasome-mediated IL-1β secretion. This is achieved by attenuating both the priming step (LPS-induced expression of pro-IL-1β and NLRP3) and the activation step (ATP-activated caspase-1).

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various in-vitro and in-vivo studies.

Table 1: In-vitro Inhibitory Effects of this compound

Target/AssayCell Line/SystemIC50 / Effective ConcentrationReference
COX-2 InhibitionEnzyme Assay17.5 µM
TAK1 InhibitionEnzyme Assay5.027 nM
Antiplatelet ActivityHuman Platelets5 µM
IL-6, IL-8, CCL2 Secretion (TNF-α induced)Human RA FLS5 or 10 µM
IL-8 Secretion (IL-17 induced)SW 982 synovial sarcoma cells10 µM
TNF-α Secretion (LPS induced)RAW 264.7 macrophages10 µM
IL-1β Secretion (LPS + ATP)THP-1 macrophages>50% inhibition at 20 µM
Cytokine Production (TNF-α, IL-6, IL-1β)LPS-treated macrophagesDose-dependent reduction
Cell Viability (Cytotoxicity)HL-60 cellsConcentration-dependent

Table 2: In-vivo Anti-inflammatory Effects of this compound

Animal ModelDosage and AdministrationObserved EffectsReference
Adjuvant-Induced Arthritis (AIA) Rat Model10 mg/kg and 30 mg/kg; i.p.; once daily for 10 daysReduced paw thickness, improved walking performance, reversed pathologies of joint structure, and decreased inflammatory biomarkers in the joints.
LPS-induced Inflammation Murine Model30 mg/kg; i.p.Suppressed LPS-mediated cytokine production (COX-2, TNF-α, IL-6, and IL-1β).
Dextran Sodium Sulfate (DSS)-induced Colitis Mouse Model30 mg/kg; oral administration for two weeksExhibited anti-inflammatory effects by regulating NF-κB signaling.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

G cluster_stimulus Inflammatory Stimuli (LPS, TNF-α, IL-1β) cluster_pathways Signaling Pathways cluster_response Inflammatory Response Stimulus LPS / TNF-α / IL-1β TAK1 TAK1 Stimulus->TAK1 MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IKK IKK TAK1->IKK NFkB NF-κB MAPK->NFkB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines COX2 COX-2 NFkB->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Shogaol This compound Shogaol->TAK1 Inhibition Shogaol->MAPK Inhibition Shogaol->IKK Inhibition Shogaol->NFkB Inhibition Shogaol->COX2 Inhibition

Caption: this compound inhibits inflammatory pathways.

G cluster_priming Priming Signal (LPS) cluster_activation Activation Signal (ATP) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation Pro_IL1b_NLRP3_synthesis Synthesis of pro-IL-1β & NLRP3 NFkB_activation->Pro_IL1b_NLRP3_synthesis Inflammasome_assembly NLRP3 Inflammasome Assembly Pro_IL1b_NLRP3_synthesis->Inflammasome_assembly ATP ATP P2X7R P2X7R ATP->P2X7R P2X7R->Inflammasome_assembly Caspase1_activation Caspase-1 Activation Inflammasome_assembly->Caspase1_activation IL1b_maturation IL-1β Maturation & Secretion Caspase1_activation->IL1b_maturation Shogaol This compound Shogaol->NFkB_activation Inhibition Shogaol->Caspase1_activation Inhibition

Caption: this compound inhibits NLRP3 inflammasome.

G cluster_invitro In-vitro Studies cluster_invivo In-vivo Studies Cell_Culture Cell Culture (e.g., Macrophages, Synoviocytes) Treatment Treatment with this compound & Inflammatory Stimulus Cell_Culture->Treatment Analysis_vitro Analysis: - Cytokine Levels (ELISA) - Protein Expression (Western Blot) - Gene Expression (qPCR) - Enzyme Activity Assays Treatment->Analysis_vitro Data_Analysis Data Analysis & Interpretation Analysis_vitro->Data_Analysis Animal_Model Animal Model of Inflammation (e.g., Arthritis, Colitis) Administration Administration of this compound Animal_Model->Administration Assessment Assessment: - Clinical Scores - Histopathology - Biomarker Analysis Administration->Assessment Assessment->Data_Analysis

Caption: Experimental workflow for this compound.

Detailed Experimental Protocols

In-vitro Anti-inflammatory Assay in Macrophages

Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 or J774.1 murine macrophages.

Protocol:

  • Cell Culture: Culture macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and an LPS-only control group should be included.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C for cytokine analysis.

  • Cytokine Analysis: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Cell Viability Assay: Assess the cytotoxicity of this compound on the macrophages using an MTT or similar cell viability assay to ensure that the observed effects are not due to cell death.

In-vivo Adjuvant-Induced Arthritis (AIA) Model

Objective: To assess the anti-arthritic effects of this compound in a rat model of rheumatoid arthritis.

Animal Model: Male Lewis rats (6-8 weeks old).

Protocol:

  • Induction of Arthritis: Induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing 1 mg of heat-killed Mycobacterium tuberculosis into the plantar surface of the right hind paw.

  • Treatment: On day 10 post-adjuvant injection, when signs of arthritis are apparent, begin daily intraperitoneal (i.p.) administration of this compound (e.g., 10 and 30 mg/kg) or vehicle control. A positive control group treated with a standard anti-inflammatory drug (e.g., indomethacin) should be included.

  • Clinical Assessment: Monitor the following parameters every other day:

    • Paw Volume: Measure the volume of both hind paws using a plethysmometer.

    • Arthritis Score: Score the severity of arthritis in each paw based on a scale of 0-4 (0=no swelling or erythema, 4=severe swelling and erythema with joint deformity).

    • Body Weight: Record the body weight of each animal.

  • Histopathological Analysis: At the end of the treatment period (e.g., day 20), euthanize the animals and collect the ankle joints. Fix the joints in 10% buffered formalin, decalcify, and embed in paraffin. Prepare sections and stain with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation, cartilage destruction, and bone erosion.

  • Biomarker Analysis: Collect blood samples for the analysis of systemic inflammatory markers (e.g., C-reactive protein, cytokines) by ELISA.

Conclusion and Future Directions

This compound has demonstrated significant anti-inflammatory properties through multiple mechanisms of action, including the inhibition of key enzymes and the modulation of critical signaling pathways such as NF-κB, MAPK, and TAK1. The quantitative data from both in-vitro and in-vivo studies support its potential as a therapeutic agent for inflammatory diseases. The detailed protocols provided in this guide offer a framework for researchers to further investigate its efficacy and mechanism of action.

Future research should focus on:

  • Elucidating the detailed molecular interactions of this compound with its targets through structural biology studies.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize its delivery and dosage.

  • Evaluating its efficacy and safety in preclinical models of a wider range of inflammatory conditions.

  • Exploring the potential for synergistic effects with other anti-inflammatory agents.

The compelling preclinical evidence warrants further investigation into the clinical translation of this compound as a novel anti-inflammatory therapeutic.

References

The Multi-Targeted Anti-Arthritic Potential of (6)-Shogaol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the therapeutic potential of (6)-Shogaol, a bioactive compound derived from ginger, in the context of rheumatoid arthritis (RA). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel anti-arthritic agents. Herein, we delineate the key molecular targets of (6)-Shogaol, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

Introduction

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. A key player in the pathogenesis of RA is the fibroblast-like synoviocyte (FLS), which adopts an aggressive, tumor-like phenotype, leading to the degradation of cartilage and bone. Current therapeutic strategies often have limitations, necessitating the exploration of novel therapeutic agents. (6)-Shogaol, a pungent constituent of dried ginger, has emerged as a promising candidate due to its potent anti-inflammatory and pro-apoptotic effects on RA-FLSs. This guide will explore the molecular interactions of (6)-Shogaol within the complex signaling networks that drive RA pathology.

Core Molecular Targets of (6)-Shogaol in Rheumatoid Arthritis

(6)-Shogaol exerts its anti-arthritic effects by modulating multiple signaling pathways crucial for the pathogenic activity of RA-FLSs. The primary and most extensively documented target is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/Nuclear Factor-kappa B (NF-κB) signaling cascade .[1][2][3][4][5]

Inhibition of the PI3K/AKT/NF-κB Pathway

The PI3K/AKT/NF-κB pathway is a central regulator of cell survival, proliferation, and inflammation in RA-FLSs. (6)-Shogaol has been demonstrated to significantly inhibit this pathway, leading to a cascade of anti-inflammatory and pro-apoptotic events. This inhibition results in the suppression of FLS proliferation, migration, and invasion, and the induction of apoptosis. Furthermore, the blockade of this pathway by (6)-Shogaol leads to a marked reduction in the production of key pro-inflammatory cytokines and matrix-degrading enzymes.

Modulation of Other Key Signaling Pathways

Beyond the PI3K/AKT/NF-κB axis, (6)-Shogaol interacts with several other important signaling molecules and pathways:

  • Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): (6)-Shogaol has been shown to activate PPAR-γ, a nuclear receptor with anti-inflammatory properties. Activation of PPAR-γ can, in turn, negatively regulate the NF-κB signaling pathway.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of inflammation and cell proliferation in RA. While the precise interactions are still being elucidated, evidence suggests that (6)-Shogaol can modulate the phosphorylation of key MAPK components.

  • Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2): (6)-Shogaol is a known activator of the Nrf2 pathway, a critical regulator of cellular antioxidant responses. By activating Nrf2, (6)-Shogaol can mitigate oxidative stress, a significant contributor to the inflammatory environment in the RA joint.

  • NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18. (6)-Shogaol has been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing the secretion of these key inflammatory mediators.

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: While direct inhibition of the JAK/STAT pathway by (6)-Shogaol has not been extensively documented, its ability to suppress the production of cytokines like IL-6, which are potent activators of this pathway, suggests an indirect modulatory role.

Quantitative Data on the Efficacy of (6)-Shogaol

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent effects of (6)-Shogaol on key pathological markers of rheumatoid arthritis.

Parameter Cell/Model System (6)-Shogaol Concentration/Dose Observed Effect Reference
Cell Proliferation (IC50) Vascular Smooth Muscle Cells2.7 µMInhibition of proliferation
Human Umbilical Vein Endothelial Cells (HUVECs)8 µMInhibition of proliferation
Pro-inflammatory Cytokines RA-FLSsNot SpecifiedReduced production of TNF-α, IL-1β, IL-6, IL-8
THP-1 Macrophages5 µMReduced IL-1β mRNA levels
THP-1 Macrophages20 µMComplete blockage of IL-1β release
Matrix Metalloproteinases (MMPs) RA-FLSsNot SpecifiedReduced production of MMP-2 and MMP-9
NLRP3 Inflammasome A549 Cells5 µMInhibition of AIM2/NLRP3 and caspase-1 expression
THP-1 Macrophages20 µMInhibition of pro-IL-1β and NLRP3 protein expression
In Vivo Efficacy Collagen-Induced Arthritis (CIA) MiceNot SpecifiedAmeliorated joint destruction
Complete Freund's Adjuvant (CFA) Rats6.2 mg/kg/day (oral)Reduced knee swelling and leukocyte infiltration

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the molecular targets of (6)-Shogaol.

Cell Viability and Proliferation Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed RA-FLSs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of (6)-Shogaol (e.g., 1, 5, 10, 20, 50 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the log of the (6)-Shogaol concentration.

Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Cell Lysis: Treat RA-FLSs with (6)-Shogaol for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, p-NF-κB, NF-κB, β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

Principle: RT-qPCR is used to measure the amount of a specific RNA. This is achieved by reverse transcribing RNA into complementary DNA (cDNA), and then amplifying the cDNA using PCR with sequence-specific primers.

Protocol:

  • RNA Extraction: Treat RA-FLSs with (6)-Shogaol, then extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and specific primers for the target genes (e.g., TNF-α, IL-1β, IL-6, MMP-2, MMP-9) and a housekeeping gene (e.g., GAPDH, β-actin).

    • Human TNF-α: F: CCTCTCTCTAATCAGCCCTCTG, R: GAGGACCTGGGAGTAGATGAG

    • Human IL-1β: F: AGCTACGAATCTCCGACCAC, R: CGTTATCCCATGTGTCGAAGAA

    • Human IL-6: F: ACTCACCTCTTCAGAACGAATTG, R: CCATCTTTGGAAGGTTCAGGTTG

    • Human MMP-2: Primer sequences can be obtained from publicly available databases or commercial vendors.

    • Human MMP-9: Primer sequences can be obtained from publicly available databases or commercial vendors.

  • Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression.

Nrf2 Activation Assay

Principle: Nrf2 activation can be assessed by measuring the nuclear translocation of Nrf2 or by using a reporter gene assay.

Protocol (Reporter Gene Assay):

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing an Antioxidant Response Element (ARE) upstream of a luciferase gene.

  • Treatment: Treat the transfected cells with (6)-Shogaol.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: An increase in luciferase activity indicates the activation of the Nrf2 pathway.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by (6)-Shogaol and a general experimental workflow.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory\nStimuli (e.g., TNF-α) Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Pro-inflammatory\nStimuli (e.g., TNF-α)->Receptor PI3K PI3K Receptor->PI3K MAPK\nKinases MAPK Kinases Receptor->MAPK\nKinases AKT AKT PI3K->AKT IκB IκB AKT->IκB NF-κB NF-κB IκB->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n MAPKs\n(ERK, JNK, p38) MAPKs (ERK, JNK, p38) MAPK\nKinases->MAPKs\n(ERK, JNK, p38) AP-1 AP-1 MAPKs\n(ERK, JNK, p38)->AP-1 Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n NLRP3\nInflammasome NLRP3 Inflammasome Pro-caspase-1 Pro-caspase-1 NLRP3\nInflammasome->Pro-caspase-1 Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β IL-1β IL-1β Pro-IL-1β->IL-1β Shogaol (6)-Shogaol Shogaol->PI3K Shogaol->AKT Shogaol->NF-κB Shogaol->MAPKs\n(ERK, JNK, p38) Shogaol->Keap1 Shogaol->NLRP3\nInflammasome Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Pro-inflammatory Genes AP-1->Gene Transcription Pro-inflammatory Genes ARE ARE Nrf2_n->ARE ARE->Gene Transcription Antioxidant Genes Cytokines Cytokines Gene Transcription->Cytokines MMPs MMPs Gene Transcription->MMPs

Caption: Molecular targets of (6)-Shogaol in RA-FLSs.

G start Start: RA-FLS Culture treatment (6)-Shogaol Treatment (Various Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability protein_extraction Protein Extraction (for Western Blot) treatment->protein_extraction rna_extraction RNA Extraction (for RT-qPCR) treatment->rna_extraction data_analysis Data Analysis & Interpretation viability->data_analysis western_blot Western Blot Analysis (e.g., p-AKT, p-NF-κB) protein_extraction->western_blot rt_qpcr RT-qPCR Analysis (e.g., TNF-α, IL-6, MMPs) rna_extraction->rt_qpcr western_blot->data_analysis rt_qpcr->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for studying (6)-Shogaol.

Conclusion and Future Directions

(6)-Shogaol demonstrates significant promise as a multi-targeted therapeutic agent for rheumatoid arthritis. Its ability to potently inhibit the PI3K/AKT/NF-κB signaling pathway, coupled with its modulatory effects on PPAR-γ, MAPK, Nrf2, and the NLRP3 inflammasome, provides a strong rationale for its further development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon.

Future research should focus on elucidating the precise molecular interactions of (6)-Shogaol with its targets, including the determination of specific binding sites and inhibitory constants. Further investigation into its effects on the JAK/STAT pathway, either direct or indirect, is also warranted. Ultimately, well-designed preclinical and clinical studies are necessary to translate the promising in vitro and in vivo findings into a viable therapeutic strategy for patients with rheumatoid arthritis.

References

(8)-Shogaol Structure-Activity Relationship: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

(8)-Shogaol, a prominent bioactive compound found in dried ginger (Zingiber officinale), has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective effects. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its therapeutic potential.

Core Structure and Key Functional Groups

The chemical structure of this compound, [1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one], is characterized by a vanillyl group, an α,β-unsaturated carbonyl moiety, and a variable-length alkyl chain. The SAR of shogaols is intrinsically linked to these features. The α,β-unsaturated ketone is crucial for the bioactivity of shogaols, rendering them more potent than their gingerol counterparts, which lack this feature.[1] This Michael acceptor group can react with nucleophilic groups in cellular macromolecules, such as the thiol groups of cysteine residues in proteins, thereby modulating their function.

Anticancer Activity: SAR Insights

This compound has demonstrated potent cytotoxic effects against various cancer cell lines. The length of the alkyl chain significantly influences this activity.

Key Structural Determinants for Anticancer Activity:
  • α,β-Unsaturated Carbonyl: This moiety is essential for the cytotoxic activity of shogaols, primarily through the induction of apoptosis via reactive oxygen species (ROS) generation and depletion of intracellular glutathione.[2][3]

  • Alkyl Chain Length: Studies comparing 6-, 8-, and 10-shogaol have shown that the length of the n-alkyl chain influences their anti-invasive properties. For instance, 6-shogaol was found to be a more potent inhibitor of MDA-MB-231 breast cancer cell invasion compared to 8- and 10-shogaol.

  • Phenolic Hydroxyl and Methoxy Groups: The vanillyl group, with its hydroxyl and methoxy substituents, also contributes to the overall anticancer effect, although the α,β-unsaturated ketone appears to be the primary pharmacophore. The absence of the phenolic hydroxyl group has been shown to reduce the anti-tumor activity of shogaol analogues.

CompoundCell LineActivityIC50 / ConcentrationReference
This compoundHL-60 (Human Leukemia)CytotoxicityIC50 ≈ 30 µM
This compoundAGS and NCI-N87 (Gastric Cancer)Reduced Cell Viability1-30 µM
This compoundVarious Gastric Cancer Cell LinesCytotoxicity (LDH assay)Effective at 5-30 µM
6-ShogaolT47D (Breast Cancer)CytotoxicityIC50 = 0.5 ± 0.1 µM
6-ShogaolMDA-MB-231 (Breast Cancer)Inhibition of InvasionEffective at non-toxic doses

Anti-inflammatory Activity: SAR Insights

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways. The SAR for its anti-inflammatory action also highlights the importance of the core shogaol structure.

Key Structural Determinants for Anti-inflammatory Activity:
  • Dehydrated Backbone: Shogaols, being dehydrated analogs of gingerols, generally exhibit stronger anti-inflammatory effects.

  • Alkyl Chain Length: Comparative studies have indicated that 10-shogaol is the most effective among the 6-, 8-, and 10-shogaol derivatives in a mouse model of colitis, suggesting that a longer alkyl chain can enhance anti-inflammatory potency in this context.

  • α,β-Unsaturated Carbonyl: This group is implicated in the inhibition of key inflammatory mediators. For instance, this compound has been shown to inhibit COX-2 with an IC50 of 17.5 µM.

CompoundModel / TargetActivityIC50 / ConcentrationReference
This compoundTAK1InhibitionIC50 = 5 µM
This compoundCOX-2InhibitionIC50 = 17.5 µM
This compoundAnti-platelet aggregationInhibitionIC50 = 5 µM
This compoundLPS-induced cytokine production in macrophagesInhibition of COX-2, TNFα, IL-6, IL-1βEffective at 2.5-10 µM
10-ShogaolDSS-induced colitis in miceMost potent anti-inflammatory effect among 6-, 8-, and 10-shogaol30 mg/kg oral administration

Neuroprotective Effects: SAR Insights

Recent studies have shed light on the neuroprotective potential of shogaols, with the α,β-unsaturated carbonyl group playing a pivotal role.

Key Structural Determinants for Neuroprotective Activity:
  • α,β-Unsaturated Carbonyl: This moiety is critical for the induction of heme oxygenase-1 (HO-1), a key enzyme in cellular defense against oxidative stress. A study directly comparing shogaol and gingerol found that only shogaol, with its α,β-unsaturated carbonyl, could induce HO-1 expression and exert a neuroprotective effect in a model of hemorrhagic brain injury.

  • Alkyl Chain Length: While direct SAR studies on neuroprotection are less common, the general anti-inflammatory and antioxidant properties conferred by the shogaol scaffold are believed to contribute to these effects. Both 6-shogaol and its metabolite 6-paradol have shown therapeutic efficacy in a mouse model of multiple sclerosis.

CompoundModel / TargetActivityConcentrationReference
Shogaol (general)Primary-cultured microgliaHO-1 induction1 µM
This compoundMetals & HFD-induced neuroinflammation in miceReduced neuroinflammatory gene expression2 mg/kg & 12 mg/kg
6-Shogaol & 6-ParadolEAE mouse model of multiple sclerosisAlleviated clinical signs5 mg/kg/day, p.o.

Signaling Pathways Modulated by this compound

This compound's diverse biological activities stem from its ability to modulate multiple intracellular signaling pathways.

Anti-inflammatory Signaling:

This compound has been shown to directly inhibit Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key upstream kinase in inflammatory signaling. This inhibition subsequently suppresses the activation of downstream pathways including IKK/NF-κB, MAPK, and Akt.

G cluster_stimulus Inflammatory Stimuli (TNF-α, IL-1β) cluster_shogaol This compound Action Stimulus TNF-α, IL-1β TAK1 TAK1 Stimulus->TAK1 Shogaol This compound Shogaol->TAK1 IKK IKK TAK1->IKK Akt Akt TAK1->Akt MAPK MAPK TAK1->MAPK NFkB NF-κB IKK->NFkB Inflammation Inflammation Akt->Inflammation MAPK->Inflammation NFkB->Inflammation

Figure 1. this compound's inhibition of the TAK1-mediated inflammatory pathway.

Anticancer Signaling (Apoptosis Induction):

In gastric cancer cells, this compound induces apoptosis through the generation of ROS and subsequent endoplasmic reticulum (ER) stress. This leads to the activation of the PERK-CHOP signaling pathway.

G cluster_shogaol This compound Action Shogaol This compound ROS ROS Generation Shogaol->ROS ER_Stress ER Stress ROS->ER_Stress PERK PERK ER_Stress->PERK CHOP CHOP PERK->CHOP Caspase Caspase Activation CHOP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2. this compound-induced apoptotic pathway in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on the cytotoxicity of this compound in leukemia and gastric cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HL-60, AGS, NCI-N87) in 96-well plates at a density of 1 × 10^4 to 5 × 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare various concentrations of this compound in the appropriate vehicle (e.g., DMSO). The final concentration of the vehicle in the culture medium should be less than 0.1%. Add the desired concentrations of this compound to the wells and incubate for the specified time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control group.

Western Blot Analysis for Protein Expression

This protocol is a general procedure based on the methodologies described for analyzing protein expression changes induced by this compound.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., COX-2, p-NF-κB, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

In Vivo Tumor Xenograft Model

This protocol is based on the study of this compound's anti-tumor effects in a gastric cancer mouse model.

  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 × 10^7 AGS cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with a caliper. Calculate tumor volume using the formula: (Length × Width^2) / 2.

  • Compound Administration: When tumors reach a palpable size, randomly assign the mice to different treatment groups (e.g., vehicle control, this compound at 30 mg/kg and 60 mg/kg). Administer this compound via intraperitoneal (i.p.) injection, for example, twice weekly.

  • Endpoint: Monitor the body weight and tumor size of the mice throughout the experiment. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or Western blotting).

Conclusion

The structure-activity relationship of this compound is a critical area of study for harnessing its therapeutic potential. The presence of the α,β-unsaturated carbonyl moiety is a key determinant of its potent anticancer, anti-inflammatory, and neuroprotective activities. The length of the alkyl side chain also plays a significant role in modulating its biological effects, with different chain lengths showing optimal activity in different disease models. Further research into the synthesis and biological evaluation of novel this compound analogs could lead to the development of more potent and selective therapeutic agents. The detailed methodologies and SAR insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to translate the promise of this compound into clinical applications.

References

(8)-Shogaol: A Technical Guide to its Discovery, Natural Sources, and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

(8)-Shogaol, a bioactive phenolic compound found in ginger, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of its discovery, primary natural sources, and the methodologies employed for its extraction and quantification.

Discovery and Natural Occurrence

This compound is a naturally occurring pungent compound predominantly found in the rhizome of ginger (Zingiber officinale Roscoe)[1][2][3]. It is not a primary constituent of fresh ginger but is rather formed from its precursor, (8)-gingerol, through a dehydration reaction that occurs during the drying, heating, or prolonged storage of the ginger rhizome[4][5]. This conversion is a key factor in the changing chemical profile and biological activity of ginger as it is processed.

The shogaol series of compounds, including this compound, are structurally similar, differing in the length of their alkyl chain. Alongside this compound, (6)-Shogaol and (10)-Shogaol are also significant components of dried ginger. Research has indicated that shogaols, including this compound, may exhibit more potent anti-inflammatory and anti-cancer activities compared to their gingerol precursors.

The concentration of this compound in ginger is highly dependent on the processing methods used. Different drying techniques and temperatures can significantly influence the conversion rate of (8)-gingerol to this compound. For instance, studies have shown that hot air drying can lead to a higher concentration of shogaols compared to sun or solar tunnel drying. One study noted that the amount of this compound in ground dried ginger powder can be as high as 8–12 mg per 100 g sample.

Natural Sources and Quantitative Data

The primary natural source of this compound is the dried rhizome of Zingiber officinale. The levels of this compound and its related compounds can vary significantly depending on the ginger variety, geographical origin, and processing conditions.

CompoundSourceProcessingConcentration (mg/g of dried material)Reference
This compound Zingiber officinaleDried HerbNot specified, but present alongside 6- and 10-shogaol
This compound Zingiber officinaleHot Air Dried (150 °C)Significantly increased compared to other drying methods
(8)-Gingerol Zingiber officinale var. RoscoeMethanol Extract of Fresh Rhizome0.288
(8)-Gingerol Zingiber officinale var. RoscoeMethylene Chloride Extract of Fresh Rhizome0.093
(6)-Shogaol Zingiber officinaleDried Herb2.3
(10)-Shogaol Zingiber officinaleHot Air Dried (150 °C)Dramatically enhanced compared to other drying methods

Experimental Protocols

The extraction, isolation, and quantification of this compound from ginger typically involve chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most common analytical method employed.

Extraction and Isolation of this compound

A general protocol for the extraction and isolation of this compound from ginger oleoresin is as follows:

  • Extraction of Oleoresin: Dried ginger powder is extracted with a suitable organic solvent, such as chloroform or ethanol. The solvent is then evaporated under vacuum to yield the ginger oleoresin.

  • Column Chromatography: The oleoresin is fractionated using silica gel column chromatography. A gradient elution is typically performed, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

  • Further Purification: Fractions containing shogaols are combined and may be subjected to further purification using Sephadex LH-20 column chromatography with methanol as the eluent.

  • Structure Confirmation: The purity and structure of the isolated this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and high-resolution mass spectrometry.

Quantification of this compound by HPLC

The following provides a representative HPLC method for the quantification of this compound:

  • Sample Preparation: A known amount of dried ginger extract is dissolved in a suitable solvent, typically methanol, and filtered through a 0.22 or 0.45 µm filter before injection.

  • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is used.

  • Mobile Phase: A gradient elution is commonly employed, using a mixture of water (often with a small percentage of formic acid) and acetonitrile. The gradient is programmed to effectively separate the different gingerols and shogaols.

  • Detection: Detection is typically carried out using a UV detector at a wavelength of 282 nm.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of a purified this compound standard.

Signaling Pathways and Biological Activity

This compound has been shown to modulate several key signaling pathways, contributing to its observed anti-inflammatory and anti-cancer effects.

One of the primary mechanisms of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway. This pathway is crucial in regulating the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2. By inhibiting NF-κB, this compound can effectively reduce the inflammatory response.

In the context of cancer, this compound has been demonstrated to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), which can lead to the activation of caspase cascades, including caspase-3 and caspase-9, ultimately resulting in cell death.

experimental_workflow Ginger Dried Ginger Rhizome Extraction Solvent Extraction (e.g., Ethanol) Ginger->Extraction Oleoresin Ginger Oleoresin Extraction->Oleoresin ColumnChrom Silica Gel Column Chromatography Oleoresin->ColumnChrom Fractions Shogaol-rich Fractions ColumnChrom->Fractions Purification Sephadex LH-20 Chromatography Fractions->Purification Analysis HPLC-UV/MS Analysis NMR Spectroscopy Fractions->Analysis Isolated Isolated this compound Purification->Isolated Isolated->Analysis Quantification Quantification Analysis->Quantification

Figure 1. General experimental workflow for the extraction and analysis of this compound.

NFkB_pathway cluster_stimulus Inflammatory Stimulus Stimulus e.g., LPS IKK IKK Complex Stimulus->IKK activates Shogaol This compound Shogaol->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB->Gene_Expression activates Inflammation Inflammation Gene_Expression->Inflammation

Figure 2. Inhibition of the NF-κB signaling pathway by this compound.

apoptosis_pathway Shogaol This compound ROS Reactive Oxygen Species (ROS) Shogaol->ROS induces Mitochondria Mitochondria ROS->Mitochondria acts on CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Caspase9 Caspase-9 (activation) CytochromeC->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3. Induction of apoptosis by this compound via ROS and caspase activation.

References

(8)-Shogaol and its Role in Regulating NF-κB Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(8)-Shogaol is a bioactive compound predominantly found in the dried rhizome of ginger (Zingiber officinale). It is formed from its precursor, (8)-gingerol, through a dehydration reaction. Belonging to the shogaol class of compounds, this compound has garnered significant scientific interest for its potent anti-inflammatory, anti-cancer, and antioxidant properties.[1][2] A central mechanism underlying its therapeutic potential is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The NF-κB family of transcription factors are pivotal regulators of the innate and adaptive immune responses.[3] They control the expression of a vast array of genes involved in inflammation, cell survival, and proliferation. Consequently, dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[3][4] This guide provides a comprehensive technical overview of the molecular mechanisms by which this compound regulates NF-κB signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

The Canonical NF-κB Signaling Pathway and Points of Inhibition by this compound

The most well-studied route for NF-κB activation is the canonical pathway. In an unstimulated state, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or cytokines like Tumor Necrosis Factor-alpha (TNF-α), a cascade of phosphorylation events is initiated. This leads to the activation of the IκB kinase (IKK) complex, which is composed of IKKα, IKKβ, and the regulatory subunit NEMO.

The activated IKK complex, particularly IKKβ, phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to the rapid translocation of the active p50/p65 dimer into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter regions of target genes, thereby inducing the transcription of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

This compound exerts its anti-inflammatory effects by intervening at multiple key points within this pathway. Evidence suggests that this compound can directly or indirectly inhibit upstream kinases, preventing the activation of the IKK complex and thereby halting the entire downstream signaling cascade.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_inhibition cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (LPS, TNF-α, IL-1β) Receptor Cell Surface Receptors (TLR4, TNFR) Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 IKK IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK Phosphorylation IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination p65_p50 p65-p50 (Active) Proteasome->p65_p50 Releases p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation Shogaol_Inhibition_1 This compound Shogaol_Inhibition_1->TAK1 Inhibits Shogaol_Inhibition_1->IKK Inhibits DNA κB Site p65_p50_nuc->DNA Gene Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α, IL-6) DNA->Gene

Caption: Inhibition of the Canonical NF-κB Signaling Pathway by this compound.

Quantitative Data on this compound's Bioactivity

The efficacy of this compound in modulating inflammatory pathways has been quantified in numerous studies. The following tables summarize key findings regarding its inhibitory concentrations and effects in various experimental models.

Table 1: In Vitro Inhibitory Activity of this compound

Target/ProcessCell Line/SystemIC50 ValueReference
COX-2 InhibitionHuman Leukemia Cells17.5 µM
TAK1 / TAK1-TAB1 ComplexIn vitro kinase assay5 µM
Anti-platelet ActivityN/A5 µM
Growth Inhibition (Cytotoxicity)HL-60 (Human Leukemia)~25 µM (at 24h)
Growth Inhibition (Cytotoxicity)H-1299 (Human Lung Cancer)< 150 µM
Growth Inhibition (Cytotoxicity)HCT-116 (Human Colon Cancer)< 150 µM

Table 2: Effective Concentrations of this compound in Cell-Based Assays

Experimental ModelCell TypeThis compound ConcentrationObserved EffectReference
LPS-induced InflammationRAW 264.7 & J774.1 MacrophagesDose-dependentDownregulation of COX-2, IL-1β, IL-6, TNF-α
Cytokine-mediated InflammationRA Patient-derived Fibroblast-like Synoviocytes (FLS)5 µM and 10 µMInhibition of TNF-α, IL-1β, and IL-17-mediated inflammation and migration
Gastric Cancer Cell ApoptosisAGS & NCI-N87 Gastric Cancer Cells10 µMIncreased caspase-3 activity and cytotoxicity
IL-1β Secretion InhibitionLPS-primed and ATP-activated THP-1 Macrophages20 µM95.2% inhibition of IL-1β secretion

Table 3: In Vivo Efficacy of this compound in Animal Models

Animal ModelDosage and AdministrationKey FindingsReference
DSS-induced Colitis (Mice)30 mg/kg, oral administrationSignificantly reduced phosphorylation of NF-κB in colonic tissue; Downregulated iNOS and COX-2 expression.
LPS-induced Systemic Inflammation (Mice)30 mg/kg, i.p. injectionReduced serum, lung, liver, and kidney levels of IL-1β, IL-6, and TNF-α.
Adjuvant-induced Arthritis (Rats)Not specifiedReduced paw thickness and improved walking performance; Decreased inflammatory biomarkers in joints.
AGS Gastric Cancer Xenograft (Mice)30 mg/kg and 60 mg/kgSignificantly inhibited tumor growth.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on NF-κB signaling.

Protocol 1: LPS-Induced NF-κB Activation in Macrophages

This protocol is widely used to study the anti-inflammatory effects of compounds on the canonical NF-κB pathway.

  • Cell Culture:

    • Culture murine macrophage cell lines (e.g., RAW 264.7 or J774.1) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for ELISA) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 10-100 ng/mL) for a specified duration (e.g., 30 minutes for IκBα phosphorylation, 24 hours for cytokine measurement).

  • Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant to measure the levels of secreted cytokines like TNF-α and IL-6 using commercially available ELISA kits.

    • Protein Analysis: Lyse the cells to prepare whole-cell, cytoplasmic, or nuclear extracts for subsequent analysis by Western blot.

    • mRNA Analysis: Isolate total RNA for analysis of target gene expression (e.g., Tnf, Il6, Nos2, Ptgs2) via RT-qPCR.

Protocol 2: Western Blot for NF-κB Pathway Proteins

Western blotting is used to semi-quantitatively measure changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.

  • Protein Extraction:

    • Following cell treatment (as in Protocol 1), wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors to obtain whole-cell lysates.

    • For nuclear translocation studies, use a nuclear/cytoplasmic extraction kit to separate the fractions.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Phospho-IKKα/β

      • Phospho-IκBα

      • Total IκBα

      • NF-κB p65 (for both total and nuclear fractions)

      • Lamin B1 or Histone H3 (as a nuclear loading control)

      • GAPDH or β-actin (as a cytoplasmic/whole-cell loading control)

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

This imaging-based assay visually confirms the inhibition of NF-κB activation by preventing the movement of the p65 subunit into the nucleus.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., RAW 264.7 or primary macrophages) on glass coverslips in a 24-well plate and allow them to adhere.

    • Treat cells with this compound and/or LPS as described in Protocol 1 (a typical LPS stimulation time is 30-60 minutes).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) for 1-2 hours at room temperature.

    • Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence or confocal microscope.

    • In unstimulated or this compound-treated cells, the p65 signal (green) will be predominantly in the cytoplasm. In LPS-stimulated cells, the green signal will co-localize with the DAPI signal (blue) in the nucleus.

    • Quantify the nuclear translocation using image analysis software by measuring the fluorescence intensity of p65 in the nuclear versus cytoplasmic compartments.

G A 1. Seed Macrophages on Coverslips B 2. Pre-treat with this compound or Vehicle Control A->B C 3. Stimulate with LPS (e.g., 100 ng/mL for 30 min) B->C D 4. Fix and Permeabilize Cells C->D E 5. Immunostain for NF-κB p65 (Primary Ab) D->E F 6. Stain with Fluorescent Secondary Ab & DAPI (Nuclei) E->F G 7. Acquire Images (Fluorescence Microscopy) F->G H 8. Quantify Nuclear vs. Cytoplasmic p65 Fluorescence G->H

Caption: Workflow for NF-κB p65 Nuclear Translocation Assay.

Protocol 4: NF-κB Luciferase Reporter Assay

This is a highly quantitative method to measure the transcriptional activity of NF-κB.

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293T or THP-1) with two plasmids:

      • An NF-κB reporter plasmid containing multiple κB binding sites upstream of a firefly luciferase gene.

      • A control plasmid expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency.

  • Treatment:

    • After 24 hours, treat the transfected cells with this compound followed by a stimulant (e.g., TNF-α or LPS) for 6-8 hours.

  • Lysis and Measurement:

    • Lyse the cells using the passive lysis buffer provided in the assay kit.

    • Measure firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Calculate the relative NF-κB activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each sample.

    • Compare the normalized activity in treated groups to the stimulated control group. A reduction in the luciferase signal indicates inhibition of NF-κB transcriptional activity.

Logical Framework of this compound's Anti-Inflammatory Action

The inhibition of the NF-κB pathway by this compound initiates a cascade of downstream anti-inflammatory effects. By preventing the transcription of key inflammatory genes, this compound effectively suppresses the production of proteins that drive and sustain the inflammatory response. This ultimately leads to the alleviation of inflammatory symptoms observed in preclinical models.

G cluster_molecular Molecular Level cluster_cellular Cellular & Tissue Level cluster_physiological Physiological Outcome A This compound B Inhibition of Upstream Kinases (e.g., TAK1, IKK) A->B C Reduced IκBα Phosphorylation & Degradation B->C D Blocked p65/p50 Nuclear Translocation C->D E Decreased NF-κB Transcriptional Activity D->E F Reduced Transcription of Pro-inflammatory Genes E->F G Decreased Production of: - Pro-inflammatory Cytokines  (TNF-α, IL-6, IL-1β) - Inflammatory Enzymes  (COX-2, iNOS) F->G H Reduced Immune Cell Migration & Tissue Infiltration G->H I Alleviation of Inflammatory Symptoms (e.g., reduced swelling, tissue damage) H->I

Caption: Logical Cascade of this compound's Anti-inflammatory Effects.

Conclusion and Future Directions

This compound is a potent natural compound that effectively suppresses inflammatory responses through the targeted inhibition of the canonical NF-κB signaling pathway. Its multi-level intervention, from inhibiting upstream kinases like TAK1 and IKK to preventing the nuclear translocation of p65, underscores its potential as a lead compound for developing novel anti-inflammatory therapeutics. The quantitative data from both in vitro and in vivo studies consistently demonstrate its ability to reduce the expression of key inflammatory mediators at physiologically relevant concentrations.

For drug development professionals, this compound represents an attractive scaffold for optimization. Future research should focus on:

  • Target Deconvolution: Precisely identifying the direct binding partners of this compound within the NF-κB cascade to better understand its mechanism of action.

  • Pharmacokinetics and Bioavailability: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to optimize its delivery and efficacy in vivo.

  • Clinical Translation: While preclinical evidence is strong, well-designed clinical trials are necessary to validate the safety and anti-inflammatory efficacy of this compound in human diseases.

  • Synergistic Combinations: Investigating the potential of this compound in combination with existing anti-inflammatory drugs to enhance therapeutic outcomes and reduce side effects.

References

(8)-Shogaol's Neuroprotective Potential: A Technical Guide to Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the neuroprotective effects of (8)-Shogaol, a bioactive compound found in ginger, this technical guide is intended for researchers, scientists, and professionals in drug development. It details the molecular mechanisms, key signaling pathways, and experimental protocols used to investigate its therapeutic potential in neurodegenerative diseases and brain injury.

Introduction

Neuroinflammation, oxidative stress, and apoptosis are interconnected pathological processes that underpin the progression of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic brain injury. The quest for novel therapeutic agents that can mitigate these processes is a central focus of neuroscience research. This compound, a pungent constituent of dried ginger (Zingiber officinale), has emerged as a promising candidate due to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] This guide provides a comprehensive overview of the scientific evidence supporting the neuroprotective effects of this compound, with a focus on its mechanisms of action and the experimental methodologies used for its evaluation. While much of the neuroprotective research has focused on its close analog, (6)-Shogaol, this document will primarily address the data available for this compound, with comparative insights where relevant. A study using a parallel artificial membrane permeability assay for the blood-brain barrier (PAMPA-BBB) has indicated that (8)-gingerol, a related compound, can penetrate the BBB via passive diffusion, suggesting that shogaols may also reach the central nervous system.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily targeting inflammation, apoptosis, and oxidative stress.

Anti-Inflammatory Effects

This compound has been shown to significantly suppress neuroinflammatory processes. In in vivo and in vitro models of lipopolysaccharide (LPS)-induced inflammation, this compound treatment leads to a marked reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3] It also inhibits the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] This anti-inflammatory action is largely mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

Anti-Apoptotic Effects

This compound demonstrates significant anti-apoptotic activity by modulating key players in the cell death cascade. Studies have shown that it can increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. Furthermore, this compound has been observed to inhibit the activation of executioner caspases, such as caspase-3 and caspase-9, which are critical for the dismantling of the cell during apoptosis. One of the upstream mechanisms for this is the inhibition of the PERK-CHOP pathway, which is involved in endoplasmic reticulum (ER) stress-induced apoptosis.

Antioxidant Effects

The antioxidant properties of shogaols are crucial to their neuroprotective capacity. While direct evidence for this compound's activation of the Nrf2 pathway in a neuroprotective context is still emerging, studies on the structurally similar (6)-Shogaol have shown that it can upregulate a suite of phase II antioxidant enzymes, including heme oxygenase 1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1), through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is a master regulator of the cellular antioxidant response.

Quantitative Data on this compound's Bioactivity

The following tables summarize the quantitative data from various studies investigating the effects of this compound.

Table 1: In Vitro Effects of this compound on Inflammatory Markers

Cell LineTreatmentConcentrationEffectReference
Raw264.7, J774.1LPS (1 µg/mL)2.5, 5, 10 µMDose-dependent decrease in TNF-α, IL-6, IL-1β, and COX-2

Table 2: In Vivo Effects of this compound on Inflammatory Markers

Animal ModelTreatmentDosageEffectReference
LPS-induced sepsis in C57BL/6 miceLPS (20 mg/kg, i.p.)30 mg/kg, i.p.~4-fold increase in survival rate; reduced TNF-α, IL-6, IL-1β in serum, kidney, lung, and liver
DSS-induced colitis in mice5% DSS in drinking water30 mg/kg, oralReduced serum levels of TNF-α, IL-1β, IL-6, and IFN-γ; decreased iNOS and COX-2 expression in colon
Metals & HFD-induced neuroinflammation in miceAs, Pb, Al (25mg/kg each) + HFD2mg/kg & 12mg/kgReduced expression of TNF-α, IL-1β & GFAP in the cortex and hippocampus

Table 3: In Vitro Effects of this compound on Apoptosis

Cell LineTreatmentConcentrationEffectReference
HL-60This compound10-50 µMDose-dependent increase in sub-G1 (apoptotic) population (11.7% at 10µM to 43.67% at 50µM)
HL-60This compound30 µMTime-dependent activation of caspase-3, -8, and -9
AGS, NCI-N87This compound10 µMTime-dependent increase in caspase-3 and -9 cleavage
AGS, NCI-N87This compound + Z-VAD-FMK (50 µM)10 µMInhibition of caspase-3 activity and cytotoxicity

Key Signaling Pathways

The neuroprotective effects of this compound are orchestrated by its modulation of several critical intracellular signaling pathways.

NF-κB Signaling Pathway

NF_kB_Signaling_Pathway

This compound inhibits the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Apoptosis Signaling Pathway

Apoptosis_Signaling_Pathway

This compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) via NADPH oxidase 4 (NOX4) activation, leading to ER stress and the activation of the PERK-ATF4-CHOP signaling cascade. This pathway ultimately modulates the Bcl-2 family of proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases. While this is a pro-apoptotic mechanism in cancer, understanding this pathway is crucial for delineating the broader bioactivities of this compound. In the context of neuroprotection, its anti-apoptotic effects likely involve the suppression of similar pathways initiated by pathological stimuli.

Experimental Protocols

This section provides an overview of the key experimental protocols used to evaluate the neuroprotective effects of this compound.

In Vitro Assays

In_Vitro_Workflow

1. Cell Viability (MTT) Assay

  • Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for the desired duration.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Cytokine Measurement (ELISA)

  • Principle: A quantitative immunoassay to measure the concentration of cytokines in cell culture supernatants or tissue lysates.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight.

    • Wash the plate and block with a blocking buffer.

    • Add cell culture supernatants or standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

3. Protein Expression (Western Blot)

  • Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Procedure:

    • Lyse cells or tissues to extract proteins and determine the protein concentration.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Caspase-3 Activity Assay

  • Principle: A colorimetric assay that measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Procedure:

    • Lyse treated cells to obtain the cytosolic extract.

    • Incubate the lysate with a caspase-3 substrate (e.g., DEVD-pNA).

    • Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm.

In Vivo Models

In_Vivo_Workflow

1. LPS-Induced Neuroinflammation Model

  • Principle: Systemic administration of LPS induces a robust inflammatory response in the brain, characterized by microglial activation and cytokine production.

  • Procedure:

    • Administer this compound (e.g., via intraperitoneal injection or oral gavage) to mice or rats.

    • After a pre-treatment period, inject LPS (e.g., 1-5 mg/kg, i.p.).

    • After a specified time, euthanize the animals and collect brain tissue and blood.

    • Analyze the brain tissue for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes, and pro-inflammatory cytokines).

2. DSS-Induced Colitis Model (as a model for systemic inflammation affecting the brain)

  • Principle: Administration of dextran sulfate sodium (DSS) in drinking water induces colitis, a model of systemic inflammation that can have neurological consequences.

  • Procedure:

    • Provide mice with drinking water containing 3-5% DSS for 5-7 days to induce acute colitis.

    • Administer this compound orally during the DSS treatment period.

    • Monitor body weight, stool consistency, and rectal bleeding daily.

    • At the end of the experiment, collect colon and brain tissue for analysis.

Conclusion

This compound presents a compelling profile as a neuroprotective agent, with demonstrated efficacy in mitigating key pathological drivers of neurodegeneration, namely inflammation and apoptosis. Its ability to modulate critical signaling pathways such as NF-κB highlights its potential for therapeutic intervention. While further research is needed to fully elucidate its mechanisms of action, particularly concerning the Nrf2 pathway in a neuroprotective setting, the existing evidence strongly supports its continued investigation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies to unlock the full therapeutic potential of this compound for neurological disorders.

References

The Bioavailability and Metabolism of Shogaols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the bioavailability and metabolism of shogaols, with a primary focus on (6)-Shogaol, the most extensively studied compound in this class. Shogaols, the dehydrated derivatives of gingerols, are pungent constituents of dried ginger (Zingiber officinale) and have garnered significant interest for their potent antioxidant, anti-inflammatory, and anti-cancer activities.[1][2][3] Understanding their pharmacokinetic profile is crucial for the development of novel therapeutic agents. While research on (8)-Shogaol is limited, the metabolic pathways and experimental methodologies described for (6)-Shogaol provide a foundational framework for its investigation.

Bioavailability and Pharmacokinetics of (6)-Shogaol

(6)-Shogaol is absorbed after oral administration, but it undergoes extensive first-pass metabolism, primarily through phase II conjugation pathways.[4][5] As a result, free (6)-Shogaol is often undetectable or present at very low concentrations in plasma. The major circulating forms are glucuronide and sulfate conjugates.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of (6)-Shogaol from studies in humans and rats. These data highlight the rapid absorption and elimination of (6)-Shogaol and its metabolites.

Table 1: Pharmacokinetic Parameters of (6)-Shogaol in Humans After Oral Administration of Ginger Extracts

ParameterValueDose and FormulationReference
Peak Plasma Concentration (Cmax) of free (6)-Shogaol 13.6 ± 6.9 ng/mL2.0 g ginger extract (containing 45.04 mg of (6)-Shogaol)
Time to Peak Plasma Concentration (Tmax) of free (6)-Shogaol 1 h2.0 g ginger extract (containing 45.04 mg of (6)-Shogaol)
Peak Plasma Concentration (Cmax) of glucuronidated (6)-Shogaol 0.73 ± 0.54 µg/mL2.0 g ginger extract (containing 45.04 mg of (6)-Shogaol)
Peak Plasma Concentration (Cmax) of sulfated (6)-Shogaol 0.047 ± 0.035 µg/mL2.0 g ginger extract (containing 45.04 mg of (6)-Shogaol)
Peak Plasma Concentration (Cmax) of total (6)-Shogaol conjugates 0.15 ± 0.12 µg/mL2.0 g ginger
Time to Peak Plasma Concentration (Tmax) of total (6)-Shogaol conjugates 65.6 ± 22.6 min2.0 g ginger
Area Under the Curve (AUC) of total (6)-Shogaol conjugates 10.9 ± 13.0 µg·hr/mL2.0 g ginger
Elimination Half-Life (t½) of total (6)-Shogaol conjugates < 2 hours2.0 g ginger
Elimination Half-Life (t½) of (6)-Shogaol 149 min2 g/15 ml red ginger suspension

Table 2: Pharmacokinetic Parameters of (6)-Shogaol in Rats After Oral Administration

ParameterValueDoseReference
Peak Plasma Concentration (Cmax) 214.4 µg/L17.2 mg/kg
Time to Peak Plasma Concentration (Tmax) 42 min17.2 mg/kg
Area Under the Curve (AUC) 545.3 µg·h/L17.2 mg/kg
Elimination Half-Life (t½) 2.3 to 3.9 hNot Specified

Metabolism of (6)-Shogaol

The metabolism of (6)-Shogaol is complex, involving both phase I and phase II biotransformation reactions. The primary metabolic pathways include reduction, cysteine conjugation (mercapturic acid pathway), glucuronidation, and sulfation.

Thirteen metabolites of (6)-Shogaol have been identified in mice, with M9 (1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-ol) and M11 (1-(4′-hydroxy-3′-methoxyphenyl)-decan-3-one) being major bioactive metabolites. The mercapturic acid pathway is a significant route of biotransformation. In humans, ketone reduction is a major metabolic pathway for both gingerols and shogaols. M11 and M9 have been identified as the double-bond reduction and both the double-bond and ketone reduction metabolites of (6)-Shogaol, respectively. Cysteine-conjugated metabolites, M1 and M2, are also major metabolites found in asthma patients.

Experimental Protocols

Accurate determination of (6)-Shogaol and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

Sample Preparation for Quantification in Serum

This protocol outlines a typical procedure for extracting (6)-Shogaol and its metabolites from serum for LC-MS analysis.

  • Extraction of Free Compounds:

    • Mix 100 µL of serum with 450 µL of water and 5 µL of an internal standard (e.g., 2 µg/mL of a suitable standard).

    • Add 1 mL of methanol and vortex for 30 seconds.

    • Add 1.5 mL of ethyl acetate and vortex for another 30 seconds.

    • Centrifuge the mixture at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a new tube.

    • Re-extract the pellet with 1.5 mL of a methanol-ethyl acetate mixture (1:2) by sonicating for 10 minutes.

    • Centrifuge again and combine the supernatants.

    • Evaporate the combined supernatant to dryness.

    • Reconstitute the residue in 50 µL of 80% methanol for LC-MS analysis.

  • Analysis of Glucuronide and Sulfate Conjugates:

    • To analyze glucuronide conjugates, pre-incubate 100 µL of serum with β-glucuronidase (e.g., 500 units from bovine liver) in a sodium acetate buffer (50 mM, pH 5.0) for 2 hours at 37°C before proceeding with the extraction protocol described above.

    • For sulfate conjugates, pre-incubate 100 µL of serum with sulfatase (e.g., 17 units from H. pomatia) and a β-glucuronidase inhibitor (e.g., 24 mM D-saccharic acid 1,4-lactone) in a sodium acetate buffer (50 mM, pH 5.0) for 2 hours at 37°C prior to extraction.

Chromatographic Conditions for HPLC Analysis

The following provides an example of HPLC conditions for the simultaneous detection of gingerols and shogaols in human plasma.

  • Column: Phenomenex Luna C18 (4.6 x 250 mm, 5 µm) with a C18 guard column.

  • Mobile Phase: A gradient of 2% ammonium acetate (pH 4.5)/59% acetonitrile/39% water (v/v/v; A) and 100% acetonitrile with 2% of 1.0 M ammonium acetate (pH 4.5) (B).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Electrochemical detection at 600, 550, and 500 mV, and UV detection at 282 nm.

Signaling Pathways and Experimental Workflows

(6)-Shogaol exerts its biological effects by modulating various signaling pathways. Understanding these pathways is key to elucidating its mechanism of action.

Experimental Workflow for Pharmacokinetic Analysis

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_pk_modeling Pharmacokinetic Modeling oral_admin Oral Administration of (6)-Shogaol blood_sampling Serial Blood Sampling oral_admin->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep extraction Liquid-Liquid Extraction plasma_sep->extraction enzymatic_hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) plasma_sep->enzymatic_hydrolysis reconstitution Reconstitution in Mobile Phase extraction->reconstitution enzymatic_hydrolysis->extraction lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing pk_parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) data_processing->pk_parameters

Caption: Workflow for a typical pharmacokinetic study of (6)-Shogaol.

(6)-Shogaol and the AKT/mTOR Signaling Pathway

(6)-Shogaol has been shown to induce autophagy in cancer cells by inhibiting the AKT/mTOR pathway. This pathway is crucial for regulating cell proliferation and survival.

AKT_mTOR_pathway cluster_akt_mTOR AKT/mTOR Pathway cluster_cellular_processes Cellular Processes shogaol 6-Shogaol akt AKT shogaol->akt Inhibits Phosphorylation mtor mTOR akt->mtor gsk3b GSK-3β akt->gsk3b fkhr FKHR akt->fkhr cell_survival Cell Survival akt->cell_survival p70s6k p70S6K mtor->p70s6k four_ebp1 4E-BP1 mtor->four_ebp1 cell_proliferation Cell Proliferation mtor->cell_proliferation autophagy_inhibition Inhibition of Autophagy mtor->autophagy_inhibition

Caption: Inhibition of the AKT/mTOR pathway by (6)-Shogaol.

(6)-Shogaol and the Nrf2-ARE Signaling Pathway

(6)-Shogaol can protect cells from oxidative stress by activating the Nrf2-antioxidant response element (ARE) signaling pathway. This leads to the upregulation of antioxidant enzymes.

Nrf2_ARE_pathway cluster_nrf2_activation Nrf2 Activation cluster_gene_expression Gene Expression cluster_cellular_response Cellular Response shogaol 6-Shogaol nrf2_keap1 Nrf2-Keap1 Complex shogaol->nrf2_keap1 Activates nrf2 Nrf2 nrf2_keap1->nrf2 Dissociation are ARE (Antioxidant Response Element) nrf2->are Binds to ho1 HO-1 are->ho1 Upregulates nqo1 NQO1 are->nqo1 Upregulates cell_protection Cell Protection ho1->cell_protection nqo1->cell_protection oxidative_stress Oxidative Stress cell_protection->oxidative_stress Reduces

Caption: Activation of the Nrf2-ARE pathway by (6)-Shogaol.

Conclusion

The study of (6)-Shogaol's bioavailability and metabolism reveals a compound that is readily absorbed but extensively metabolized, leading to low systemic levels of the free form. The identification of its numerous metabolites, some of which are bioactive, underscores the importance of considering these compounds when evaluating the overall pharmacological effects of ginger extracts. The detailed experimental protocols and understanding of the signaling pathways modulated by (6)-Shogaol provide a robust foundation for further research and development of shogaol-based therapeutics. Future investigations into this compound and other analogues will likely benefit from the established methodologies and mechanistic insights gained from the study of (6)-Shogaol.

References

Foundational Research on (8)-Shogaol's Anti-Cancer Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: (8)-Shogaol, a pungent phenolic compound derived from the rhizome of Zingiber officinale (ginger), has garnered significant scientific interest for its potent anti-inflammatory and anti-cancer properties.[1][2] Unlike its precursor, (8)-gingerol, this compound is found in higher concentrations in dried or thermally processed ginger and exhibits enhanced bioactivity.[3][4] This technical guide provides a comprehensive overview of the foundational research into the anti-cancer effects of this compound, focusing on its core mechanisms of action. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved. The primary mechanisms discussed include the induction of oxidative stress-mediated apoptosis via endoplasmic reticulum (ER) stress and mitochondrial dysfunction, and the inhibition of pro-inflammatory pathways such as NF-κB.

Quantitative Data Summary

The anti-cancer efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data points from the existing literature.

Table 1: In Vitro Anti-Cancer Activity of this compound

Cancer Type Cell Line(s) Assay Concentration / Dose Duration Key Observed Effect Citation(s)
Gastric Cancer AGS, NCI-N87, SNU-216, SNU-638, NUGC-3, MKN-74, SNU-668 WST-1 (Viability) / LDH (Cytotoxicity) 1-30 µM 24 h Dose-dependent reduction in cell viability and increase in cytotoxicity. [5]
Gastric Cancer AGS, NCI-N87 Caspase-3 Activity 10 µM 0-24 h Time-dependent increase in caspase-3 activity.
Gastric Cancer AGS, NCI-N87 ROS Production 10 µM 0-24 h Time-dependent increase in intracellular Reactive Oxygen Species (ROS).
Gastric Cancer AGS, NCI-N87 Calcium (Ca²⁺) Release 10 µM 0-24 h Time-dependent increase in intracellular Ca²⁺ levels.
Human Leukemia HL-60 MTT (Growth Inhibition) 10-50 µM 24 h Dose-dependent cytotoxic effects and growth inhibition.
Human Leukemia HL-60 Caspase-3, -9 Activity 30 µM 0-9 h Time-dependent activation of caspase-9 and caspase-3.
Human Leukemia HL-60 Cytochrome c Release 30 µM 0.5-9 h Progressive release of cytochrome c into the cytosol.
Human Lung Cancer H-1299 Growth Inhibition Not specified 24 h Stronger growth inhibitory effect compared to (8)-gingerol.
Human Colon Cancer HCT-116 Growth Inhibition Not specified 24 h Stronger growth inhibitory effect compared to (8)-gingerol.

| Breast Cancer | MDA-MB-231 | Cell Invasion | Not specified | Not specified | Inhibition of PMA-stimulated cell invasion. | |

Table 2: In Vivo Anti-Cancer Activity of this compound

Cancer Type Animal Model Dosage Treatment Duration Key Observed Effect Citation(s)

| Gastric Cancer | Xenograft mouse model (AGS cells) | 30 mg/kg and 60 mg/kg | Not specified | Significant inhibition of tumor growth compared to the control group, with no significant body weight loss. | |

Table 3: IC50 Values of this compound

Target / Cell Line IC50 Value Description Citation(s)
COX-2 17.5 µM Inhibition of cyclooxygenase-2 enzyme activity.
TAK1/TAB1 Complex 5 µM Inhibition of the TAK1 signaling complex.

| Platelet Aggregation | 5 µM | Antiplatelet activity. | |

Core Mechanisms of Action & Signaling Pathways

This compound exerts its anti-cancer effects through multiple interconnected signaling pathways, primarily centered on the induction of apoptosis and the suppression of inflammatory responses.

Induction of ROS-Mediated Apoptosis via ER Stress

A primary mechanism of this compound is the induction of overwhelming oxidative stress in cancer cells. Treatment with this compound leads to the activation of NADPH oxidase 4 (NOX4), which significantly increases the production of intracellular Reactive Oxygen Species (ROS). This surge in ROS disrupts cellular homeostasis, leading to a massive release of calcium (Ca²⁺) from the endoplasmic reticulum (ER) into the cytosol. The combination of ROS accumulation and Ca²⁺ imbalance triggers the ER stress response, specifically activating the PERK-ATF4-CHOP signaling axis. This pathway is a key driver of apoptosis under conditions of unresolved ER stress. The pro-apoptotic factor CHOP is upregulated, ultimately leading to caspase activation and programmed cell death. This entire process is caspase-dependent, as co-treatment with a pan-caspase inhibitor (Z-VAD-FMK) blocks this compound-induced apoptosis.

G cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Shogaol This compound NOX4 NOX4 Shogaol->NOX4 Activates ROS ↑ ROS NOX4->ROS Generates ER Ca²⁺ Store Ca ↑ Cytosolic Ca²⁺ ER->Ca Release PERK PERK pPERK p-PERK PERK->pPERK Phosphorylates ATF4 ATF4 pPERK->ATF4 Activates CHOP CHOP ATF4->CHOP Upregulates Casp Caspase Activation CHOP->Casp Promotes ROS->ER Induces Release ROS->PERK Induces Stress Ca->PERK Induces Stress Apoptosis Apoptosis Casp->Apoptosis G cluster_mito Mitochondrion cluster_cytosol Cytosol Shogaol This compound ROS ↑ ROS Production ↓ GSH Depletion Shogaol->ROS Mito_pot Loss of ΔΨm ROS->Mito_pot Causes CytC_cyto Cytochrome c Release Mito_pot->CytC_cyto Leads to CytC_mito Cytochrome c Casp9 Caspase-9 Cleavage (Activation) CytC_cyto->Casp9 Activates Casp3 Caspase-3 Cleavage (Activation) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis G A Step 1: Cell Viability Screening (MTT/WST-1, LDH Assays) Across multiple cancer cell lines B Step 2: Apoptosis Confirmation (Caspase Assays, Annexin V, Western Blot for PARP, etc.) A->B C Step 3: Mechanistic Investigation (ROS/Ca²⁺ Assays, Western Blot for pathway proteins like CHOP, p-PERK) B->C D Step 4: Functional Assays (Invasion/Migration Assays) C->D E Step 5: Xenograft Model (Tumor growth inhibition studies) C->E Promising results lead to in vivo testing F Step 6: Ex Vivo Analysis (Immunohistochemistry of tumors for Ki-67, TUNEL, etc.) E->F

References

The Enantioselective Synthesis and Comprehensive Characterization of (S)-8-Shogaol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-8-Shogaol, a prominent bioactive compound found in the rhizome of ginger (Zingiber officinale), has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth overview of the enantioselective chemical synthesis of (S)-8-Shogaol, detailed experimental protocols for its characterization, and an exploration of its engagement with key cellular signaling pathways. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and processes.

Chemical Synthesis of (S)-8-Shogaol

The enantioselective synthesis of (S)-8-Shogaol is a multi-step process that begins with the commercially available starting material, vanillin. The synthetic route involves the formation of a key intermediate, (S)-8-gingerol, which is subsequently dehydrated to yield the target compound.

A plausible synthetic pathway involves an initial aldol condensation to elongate the side chain of a vanillin derivative, followed by an asymmetric reduction to introduce the desired stereocenter. The resulting (S)-8-gingerol is then subjected to dehydration to afford (S)-8-Shogaol.

Experimental Protocol: Enantioselective Synthesis of (S)-8-Shogaol

Step 1: Synthesis of (S)-8-Gingerol

An enantioselective approach to (+)-(S)-[n]-gingerols can be achieved via a proline-catalyzed cross-aldol reaction from readily available achiral starting materials[1]. This method allows for the construction of the requisite stereogenic center.

Step 2: Dehydration of (S)-8-Gingerol to (S)-8-Shogaol

The conversion of gingerols to shogaols is a dehydration reaction that can be induced by heat or acidic conditions[2][3][4]. The β-hydroxy ketone moiety in gingerol is thermally labile and readily undergoes dehydration to form the corresponding shogaol[5].

  • Procedure: A solution of (S)-8-gingerol in a suitable solvent (e.g., ethanol) is treated with a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography. The dehydration process is reversible, and the equilibrium can be shifted towards the formation of shogaol at higher temperatures.

Characterization of (S)-8-Shogaol

The identity and purity of the synthesized (S)-8-Shogaol are confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the exact mass of the molecule, confirming its elemental composition.

ParameterValueReference
Molecular FormulaC₁₉H₂₈O₃
Calculated Mass [M-H]⁻303.1960
Measured m/z [M-H]⁻303.1958
Mass Error-0.7 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of (S)-8-Shogaol. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 2: ¹H and ¹³C NMR Spectral Data for Shogaol Analogues (Data compiled from similar structures, specific data for (S)-8-Shogaol should be confirmed experimentally)

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, Multiplicity, J in Hz)
1~45.8~2.80 (t, J=7.6)
2~29.5~2.75 (t, J=7.6)
3~200.5-
4~130.0~6.10 (d, J=15.8)
5~148.5~6.85 (dt, J=15.8, 6.9)
6~32.5~2.20 (q, J=6.9)
7-11~29.0-29.5~1.25-1.40 (m)
12~22.5~1.25-1.40 (m)
13~14.0~0.88 (t, J=6.8)
1'~133.0-
2'~111.5~6.70 (d, J=1.8)
3'~146.5-
4'~144.0-
5'~114.5~6.82 (d, J=8.0)
6'~121.0~6.65 (dd, J=8.0, 1.8)
OCH₃~56.0~3.85 (s)
Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized compound.

ParameterMethod DetailsReference
ColumnC18 reversed-phase
Mobile PhaseGradient of acetonitrile and water with 0.1% formic acid
DetectionUV at 282 nm
Purity>97.5%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of 8-shogaol.

ParameterMethod DetailsReference
Ionization ModeNegative Ion Electrospray (ESI-)
Precursor Ion [M-H]⁻m/z 303.2
Major Fragment Ionm/z 167 (from neutral loss of 136 u due to benzylic cleavage)
Limit of Detection (LOD)0.4 ng/mL
Limit of Quantitation (LOQ)1.3 ng/mL

Signaling Pathways of (S)-8-Shogaol

(S)-8-Shogaol exerts its biological effects through the modulation of several key signaling pathways, most notably the NF-κB and TRPV1 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. (S)-8-Shogaol has been shown to inhibit this pathway, thereby exerting its anti-inflammatory effects. The mechanism involves the inhibition of the phosphorylation of NF-κB, which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Shogaol (S)-8-Shogaol IKK IKK Complex Shogaol->IKK Inhibits p_IKK p-IKK IKK->p_IKK Phosphorylation IkB IκBα p_IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB Phosphorylation NFkB NF-κB (p65/p50) p_IkB->NFkB Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation ProInflammatory Pro-inflammatory Gene Transcription Nucleus->ProInflammatory Induces

NF-κB Signaling Pathway Inhibition by (S)-8-Shogaol.
TRPV1 Signaling Pathway

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. (S)-8-Shogaol acts as an agonist of the TRPV1 channel. Its interaction with TRPV1 leads to an influx of calcium ions, which initially causes a sensation of pungency, followed by desensitization of the channel, contributing to its analgesic effects.

TRPV1_Pathway Shogaol (S)-8-Shogaol TRPV1 TRPV1 Channel Shogaol->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Depolarization Neuronal Depolarization Ca_influx->Depolarization Desensitization Channel Desensitization Ca_influx->Desensitization Prolonged Activation Leads to Pain_Sensation Acute Pungent Sensation Depolarization->Pain_Sensation Analgesia Analgesic Effect Desensitization->Analgesia Synthesis_Workflow Start Vanillin Step1 Aldol Condensation & Asymmetric Reduction Start->Step1 Intermediate (S)-8-Gingerol Step1->Intermediate Step2 Dehydration Intermediate->Step2 Product (S)-8-Shogaol Step2->Product Purification Column Chromatography Product->Purification Characterization Spectroscopic & Chromatographic Analysis (HRMS, NMR, HPLC) Purification->Characterization Final Pure (S)-8-Shogaol Characterization->Final

References

Methodological & Application

Application Note: Quantification of-Shogaol in Ginger Extract by Reverse-Phase HPLC

Application Note: Quantification of[1]-Shogaol in Ginger Extract by Reverse-Phase HPLC

Introduction

Ginger (Zingiber officinale) is a widely used spice and medicinal plant containing a variety of bioactive compounds. The pungency of ginger is primarily attributed to gingerols, which can undergo dehydration during processing or storage to form shogaols.[1]-Shogaol, a significant shogaol analogue, is noted for its potent biological activities. Accurate quantification of[1]-Shogaol is crucial for the standardization of ginger extracts and for quality control in the development of herbal medicines and dietary supplements. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the reliable determination of[1]-Shogaol in ginger extracts.

Principle

The method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. Compounds are separated based on their hydrophobicity; more nonpolar compounds like-Shogaol are retained longer on the column. A gradient elution, where the concentration of the organic solvent (acetonitrile) is gradually increased, is used to effectively separate-Shogaol from other components in the complex ginger extract matrix. Quantification is achieved by using a UV detector, measuring the absorbance at 282 nm, and comparing the peak area of the analyte to a calibration curve generated from known standards.

Experimental Protocols

1. Materials and Reagents

  • Equipment:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

    • Analytical balance (4-decimal place).

    • Ultrasonic bath.

    • Vortex mixer.

    • Centrifuge.

    • Pipettes and volumetric flasks (Class A).

    • Syringes (1 mL) and syringe filters (0.22 µm or 0.45 µm, nylon or PTFE).

  • Chemicals:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Formic acid (ACS grade or higher).

    • -Shogaol analytical standard (>95% purity).

  • Sample:

    • Dried ginger root powder or ginger extract.

2. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of-Shogaol standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 20 µg/mL. A typical range could include 0.5, 1, 2.5, 5, 10, and 20 µg/mL.

3. Sample Preparation

  • Accurately weigh approximately 0.5 g of dried ginger powder into a 50 mL flask.

  • Add 25 mL of methanol to the flask.

  • Sonicate the sample in an ultrasonic bath for 30 minutes at 40°C.

  • Allow the extract to cool to room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

4. HPLC Conditions

The following chromatographic conditions are recommended for the separation and quantification of-Shogaol.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-8 min, 50% B; 8-17 min, 50-65% B; 17-32 min, 65-100% B; 32-38 min, 100% B; 38.1-45 min, 50% B (re-equilibration) (Adapted from)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection UV at 282 nm

Data Presentation and Method Validation

The HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters for the quantification of-Shogaol are summarized in the table below.

Table 1: Summary of Quantitative Data and Method Validation Parameters

ParameterTypical Value
Retention Time (RT) Analyte-specific (e.g., ~15-25 min)
Linearity Range 0.5 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.4 µg/mL
Limit of Quantification (LOQ) ~1.2 µg/mL
Precision (%RSD) < 2% (Intra- and Inter-day)
Accuracy (Recovery %) 95% - 105%

Visualizations

experimental_workflowcluster_prepPreparationcluster_analysisAnalysiscluster_dataData ProcessingsampleWeigh 0.5g Ginger Powderadd_solventAdd 25 mL Methanolsample->add_solventsonicateUltrasonic Extraction (30 min)add_solvent->sonicatecentrifugeCentrifuge (4000 rpm)sonicate->centrifugefilterFilter (0.22 µm) into Vialcentrifuge->filterhplc_injectInject 20 µL into HPLC Systemfilter->hplc_injectseparationC18 Column Separationhplc_inject->separationdetectionUV Detection at 282 nmseparation->detectionchromatogramGenerate Chromatogramdetection->chromatogramintegrateIntegrate [8]-Shogaol Peakchromatogram->integratecalculateCalculate Concentration via Calibration Curveintegrate->calculate

Caption: Experimental workflow for-Shogaol quantification.

G_to_S_conversionGingerol[8]-Gingerol(in fresh ginger)ProcessDehydration(Heat, Storage, Acidic conditions)Gingerol->ProcessShogaol[8]-Shogaol(in dried/processed ginger)Process->Shogaol- H₂O

Caption: Formation of-Shogaol from-Gingerol.

Application Notes: Isolation, Purification, and Biological Activity of (8)-Shogaol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8)-Shogaol is a pungent phenolic compound found in the rhizome of ginger (Zingiber officinale), particularly in its dried or thermally processed forms. It belongs to the shogaol class of compounds, which are dehydration products of gingerols. Research has indicated that this compound possesses a range of biological activities, including potent anti-inflammatory, antioxidant, and anticancer properties.[1][2] These attributes make it a compound of significant interest for further investigation and potential therapeutic development.

This document provides a detailed protocol for the isolation and purification of this compound from dried ginger rhizomes. It also outlines its key signaling pathways related to apoptosis and inflammation, offering a basis for further research into its mechanism of action.

Key Biological Activities of this compound

This compound has been shown to exert its biological effects through various signaling pathways:

  • Anti-inflammatory Effects: this compound can suppress the production of pro-inflammatory cytokines such as COX-2, TNFα, IL-6, and IL-1β.[1][3] It has been found to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3] Additionally, it can target and inhibit the transforming growth factor-β (TGF-β)-activated kinase 1 (TAK1), which is crucial for inflammatory responses.

  • Apoptosis Induction in Cancer Cells: In various cancer cell lines, this compound has been demonstrated to induce apoptosis (programmed cell death). This is achieved through the generation of reactive oxygen species (ROS) and the subsequent activation of the endoplasmic reticulum (ER) stress response via the PERK-CHOP signaling pathway. This cascade leads to the activation of caspases, key executioner proteins in the apoptotic process.

Experimental Protocols

Part 1: Extraction of Crude Shogaol-Enriched Oleoresin

This protocol focuses on obtaining a crude extract from dried ginger powder, which is enriched in shogaols through a heat-facilitated extraction process.

Materials and Equipment:

  • Dried ginger rhizome powder

  • 95% Ethanol (EtOH)

  • Reflux apparatus (heating mantle, round-bottom flask, condenser)

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Glassware (beakers, flasks)

Procedure:

  • Preparation: Weigh 100 g of dried ginger powder and place it into a 1 L round-bottom flask.

  • Solvent Addition: Add 500 mL of 95% ethanol to the flask.

  • Reflux Extraction: Set up the reflux apparatus and heat the mixture to the boiling point of ethanol (approximately 78°C). Maintain a gentle reflux for 4 hours. This heating step promotes the dehydration of gingerols to shogaols.

  • Filtration: After cooling to room temperature, filter the mixture through Whatman No. 1 filter paper to remove the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain the crude oleoresin.

  • Storage: Store the crude extract at -20°C until further purification.

Part 2: Isolation and Purification of this compound by Column Chromatography

This protocol describes the separation of this compound from the crude extract using silica gel column chromatography.

Materials and Equipment:

  • Crude ginger oleoresin

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvents: n-hexane, ethyl acetate (EtOAc)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Vanillin-sulfuric acid staining solution

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring a uniform and air-free column bed.

  • Sample Loading: Dissolve a known amount of the crude oleoresin (e.g., 5 g) in a minimal volume of the initial mobile phase (n-hexane) and load it onto the top of the silica gel column.

  • Elution: Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate. A suggested gradient is as follows:

    • n-hexane (100%)

    • n-hexane:EtOAc (95:5)

    • n-hexane:EtOAc (90:10)

    • n-hexane:EtOAc (85:15)

    • n-hexane:EtOAc (80:20)

    • Continue with further step-wise or linear increases in ethyl acetate concentration.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.

  • TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate. Develop the plate in a suitable mobile phase (e.g., n-hexane:EtOAc 70:30). Visualize the spots under a UV lamp and/or by staining with vanillin-sulfuric acid spray followed by gentle heating. Fractions containing compounds with similar Rf values should be pooled.

  • Identification of this compound Fractions: this compound is less polar than gingerols. Its fractions will typically elute after the majority of non-polar compounds and before the more polar gingerols. A reference standard of this compound is highly recommended for accurate identification via co-spotting on the TLC plate.

  • Concentration: Combine the fractions containing pure this compound (as determined by TLC) and concentrate them using a rotary evaporator to yield the purified compound as a pale yellow oil.

  • Purity Analysis: Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Comparison of Extraction Methods for Shogaols

Extraction MethodSolventTemperature (°C)TimeKey FindingsReference
Reflux Extraction95% Ethanol~783.4 hOptimized for high 6-shogaol content.
Ultrasound-Assisted90% Ethanol603 hEfficient extraction of crude extract.
MacerationMethanol/Water (20:80)Room Temp24 hYielded a significant amount of extract.

Table 2: HPLC Conditions for Analysis of Shogaols

ParameterConditionReference
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Column Temperature 25°C

Visualizations

experimental_workflow start Dried Ginger Powder extraction Reflux Extraction (95% Ethanol, 4h) start->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Oleoresin concentration1->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane:EtOAc gradient) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Monitoring fraction_collection->tlc pooling Pooling of this compound Fractions tlc->pooling concentration2 Rotary Evaporation pooling->concentration2 purified_shogaol Purified this compound concentration2->purified_shogaol hplc Purity Analysis (HPLC) purified_shogaol->hplc

Caption: Experimental workflow for the isolation and purification of this compound.

signaling_pathway cluster_cell Cancer Cell shogaol This compound nox4 NOX4 Activation shogaol->nox4 ros ROS Generation nox4->ros er_stress ER Stress (PERK-CHOP Pathway) ros->er_stress caspase9 Caspase-9 Activation er_stress->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis anti_inflammatory_pathway cluster_inflammatory_cell Inflammatory Cell (e.g., Macrophage) shogaol This compound tak1 TAK1 Inhibition shogaol->tak1 nfkb NF-κB Pathway Inhibition shogaol->nfkb tak1->nfkb cytokines Decreased Pro-inflammatory Cytokine Production (COX-2, TNFα, IL-6) nfkb->cytokines

References

Application Notes and Protocols for (8)-Shogaol in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8)-Shogaol, a pungent phenolic compound found in the rhizome of ginger (Zingiber officinale), has garnered significant interest in the scientific community for its potent anti-inflammatory and anti-cancer properties.[1][2] Compared to its precursor, (8)-gingerol, this compound often exhibits enhanced biological activity, making it a compelling molecule for in vitro investigation.[3][4] These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including its mechanism of action, effective concentrations, and detailed protocols for key assays.

Mechanism of Action

In vitro studies have elucidated that this compound exerts its biological effects through multiple pathways:

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis in various cancer cell lines.[1] This is primarily achieved through the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress. The increase in intracellular ROS leads to a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, including caspase-9 and caspase-3. The ER stress pathway involves the activation of the PERK-CHOP signaling axis.

  • Anti-Inflammatory Effects: this compound demonstrates significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation. Additionally, this compound can inhibit COX-2, an enzyme involved in the synthesis of prostaglandins.

Data Presentation

The following tables summarize the quantitative data from various in vitro studies on this compound.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayConcentration (µM)Incubation Time (h)EffectReference
HL-60Human LeukemiaMTT10 - 5024Concentration-dependent decrease in cell viability
HL-60Human LeukemiaFlow Cytometry10 - 5024Increased sub-G1 peak (apoptosis) from 11.7% to 43.67%
AGSGastric CancerWST-11 - 3024Concentration-dependent decrease in cell viability
NCI-N87Gastric CancerWST-11 - 3024Concentration-dependent decrease in cell viability
H-1299Human Lung CancerNot SpecifiedNot SpecifiedNot SpecifiedStrong growth inhibitory effects
HCT-116Human Colon CancerNot SpecifiedNot SpecifiedNot SpecifiedStrong growth inhibitory effects

Table 2: Effects of this compound on Apoptotic and Signaling Molecules

Cell LineTreatmentTarget MoleculeEffectReference
HL-6030 µM this compoundCaspase-9Time-dependent cleavage (activation)
HL-6030 µM this compoundCaspase-3Time-dependent cleavage (activation)
HL-6030 µM this compoundBadIncreased protein expression
AGS & NCI-N8710 µM this compoundCaspase-3Time-dependent increase in activity
AGS & NCI-N8710 µM this compoundCaspase-9Time-dependent cleavage (activation)
AGS & NCI-N8710 µM this compoundp-PERK, p-eIF2α, ATF4, CHOPTime-dependent increase in protein levels

Table 3: Anti-inflammatory Effects of this compound

Cell ModelTreatmentTarget MoleculeEffectReference
LPS-treated RAW264.7 & J774.1 macrophages2.5, 5, 10 µM this compoundCOX-2, TNF-α, IL-6, IL-1βDose-dependent downregulation of protein levels
RA patient-derived FLS10 µM this compoundTNF-α, IL-1β, IL-17Inhibition of mediated inflammation and cell migration
DSS-induced colitis mouse model30 mg/kg this compoundNF-κBReduced phosphorylation

Experimental Protocols

Cell Viability Assay (MTT/WST-1)

This protocol is adapted for determining the cytotoxic effects of this compound on adherent or suspension cells.

Materials:

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • DMSO (for MTT assay)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic cells by analyzing the sub-G1 cell population.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating cells) and wash twice with cold PBS.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cells by flow cytometry. The sub-G1 peak represents the apoptotic cell population.

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against caspases, Bcl-2 family proteins, NF-κB, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

G cluster_0 Extracellular cluster_1 Cytoplasm & Mitochondria cluster_2 Endoplasmic Reticulum Shogaol This compound ROS ROS Generation Shogaol->ROS ER_Stress ER Stress Shogaol->ER_Stress Mito Mitochondrial Membrane Potential (Loss) ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PERK PERK-CHOP Pathway ER_Stress->PERK PERK->Casp3 G cluster_0 Extracellular cluster_1 Cytoplasm & Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB Shogaol This compound Shogaol->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 Expression NFkB->COX2 Inflammation Inflammation Cytokines->Inflammation COX2->Inflammation G cluster_workflow Experimental Workflow cluster_assays Downstream Assays start Prepare this compound Stock (in DMSO) seed_cells Seed Cells in Appropriate Cultureware start->seed_cells treat_cells Treat Cells with this compound (and controls) seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate viability Cell Viability (MTT/WST-1) incubate->viability apoptosis Apoptosis Analysis (Flow Cytometry) incubate->apoptosis western Protein Expression (Western Blot) incubate->western inflammation Cytokine Measurement (ELISA/qPCR) incubate->inflammation analyze Data Analysis and Interpretation viability->analyze apoptosis->analyze western->analyze inflammation->analyze

References

Application Notes and Protocols for (8)-Shogaol in In Vivo Mouse Models of Gastric Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(8)-Shogaol, a bioactive compound found in ginger, has demonstrated anti-cancer properties. These application notes provide a comprehensive overview of the in vivo administration of this compound in a xenograft mouse model of human gastric cancer, based on published research. The protocols outlined below cover the preparation of this compound, establishment of the gastric cancer mouse model, and methods for assessing anti-tumor efficacy.

Quantitative Data Summary

The following table summarizes the key quantitative data from an in vivo study investigating the efficacy of this compound in a gastric cancer mouse model.

ParameterDetailsReference
Compound This compound[1]
Mouse Strain Athymic BALB/c nude mice (nu/nu)[1]
Cancer Cell Line AGS (human gastric adenocarcinoma)[1]
Dosages 30 mg/kg and 60 mg/kg[1]
Administration Route Intraperitoneal (i.p.) injection[1]
Treatment Schedule Twice weekly
Primary Outcome Significant inhibition of tumor growth at both dosages compared to the control group. No significant body weight loss was observed.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile solution of this compound suitable for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (25-27 gauge)

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. For example, create a 62.5 mg/mL stock solution.

  • Vehicle Preparation: In a sterile tube, prepare the vehicle solution. A commonly used vehicle for similar compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Working Solution Preparation:

    • For a final concentration of 3 mg/mL (to deliver 30 mg/kg in a 200 µL injection volume for a 20g mouse), calculate the required amount of this compound stock solution.

    • Add the calculated volume of the this compound stock solution to the appropriate volume of the vehicle.

    • Vortex the solution thoroughly to ensure it is clear and homogenous.

  • Final Preparation: Draw the final solution into sterile syringes with the appropriate gauge needle for injection. It is recommended to prepare the working solution fresh on the day of use.

Gastric Cancer Xenograft Mouse Model Establishment

Objective: To establish subcutaneous tumors in immunodeficient mice using the AGS human gastric cancer cell line.

Materials:

  • AGS human gastric adenocarcinoma cell line

  • Complete growth medium (e.g., Ham's F-12K or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Athymic BALB/c nude mice (6-8 weeks old)

  • Sterile syringes and needles (27-30 gauge)

Protocol:

  • Cell Culture: Culture AGS cells in a 37°C, 5% CO2 incubator. Renew the medium every 2-3 days.

  • Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium.

  • Cell Counting and Viability: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS. Perform a cell count and assess viability using a trypan blue exclusion assay. A viability of >95% is recommended.

  • Cell Preparation for Injection: Adjust the cell concentration to 1 x 10⁸ cells/mL in sterile PBS.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁷ cells) into the right dorsal flank of each mouse.

  • Tumor Growth Monitoring: Palpate the injection site regularly to monitor for tumor formation. Begin treatment when the average tumor volume reaches a predetermined size (e.g., 200 mm³).

Tumor Volume Measurement

Objective: To monitor the growth of subcutaneous tumors over the course of the experiment.

Materials:

  • Digital calipers

Protocol:

  • Measurement: Measure the length (L, the longest diameter) and width (W, the diameter perpendicular to the length) of the tumor using digital calipers.

  • Frequency: Perform measurements twice weekly, consistent with the treatment schedule.

  • Calculation: Calculate the tumor volume using the modified ellipsoid formula: Volume (mm³) = (L x W²)/2 .

  • Data Recording: Record the tumor volumes for each mouse at each time point to generate tumor growth curves for each treatment group.

Visualizations

Experimental Workflow

G cluster_cell_culture Cell Culture & Preparation cluster_xenograft Xenograft Model cluster_treatment Treatment & Monitoring A AGS Cell Culture (F-12K + 10% FBS) B Harvest Cells (Trypsin-EDTA) A->B C Resuspend in PBS (1x10^7 cells / 100µL) B->C D Subcutaneous Injection (Athymic Nude Mice) C->D E Tumor Growth (to ~200 mm³) D->E F Group Randomization (Control, 30mg/kg, 60mg/kg) E->F G This compound i.p. Injection (Twice Weekly) F->G H Tumor Volume Measurement (Twice Weekly with Calipers) G->H I Monitor Body Weight G->I G cluster_cell Gastric Cancer Cell cluster_perk PERK Pathway Shogaol This compound NOX4 NOX4 Activation Shogaol->NOX4 induces ROS ↑ Intracellular ROS NOX4->ROS leads to ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress causes PERK p-PERK ER_Stress->PERK activates eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Caspase Caspase-3 Activation CHOP->Caspase promotes Apoptosis Apoptosis Caspase->Apoptosis executes

References

Application Note & Protocol: Quantification of (8)-Shogaol in Plasma using UPLC-Q-Exactive HRMS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a sensitive and selective analytical method to quantify (8)-shogaol in plasma samples. The methodology utilizes Ultra-Performance Liquid Chromatography coupled with a Q-Exactive High-Resolution Mass Spectrometer (UPLC-Q-Exactive HRMS). This approach offers excellent specificity and sensitivity for pharmacokinetic studies and drug metabolism analysis of this compound, a key bioactive compound found in ginger. The protocol covers sample preparation, chromatographic separation, mass spectrometric detection, and method validation parameters.

Introduction

This compound, a dehydrated derivative of (8)-gingerol, is a significant bioactive compound present in the rhizome of ginger (Zingiber officinale). It has garnered considerable interest in the scientific community due to its potential pharmacological activities. To accurately assess its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), a robust and reliable analytical method for its quantification in biological matrices such as plasma is essential. This application note details a validated UPLC-Q-Exactive HRMS method for the determination of this compound in plasma, providing the necessary precision and accuracy for preclinical and clinical research.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>95% purity)

  • Internal Standard (IS), e.g., Atractylenolide I

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant species)

Instrumentation
  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Q-Exactive High-Resolution Mass Spectrometer

  • Syncronis C18 column (100 × 2.1 mm, 1.7 µm) or equivalent

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., Atractylenolide I) at a concentration of 100 ng/mL in methanol.

Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples to room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for UPLC-HRMS analysis.

UPLC-HRMS Conditions

UPLC Parameters

ParameterValue
Column Syncronis C18 (100 × 2.1 mm, 1.7 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.25 mL/min[1]
Injection Volume 5 µL
Column Temperature 30°C[1]
Run Time Approximately 12 minutes

Gradient Elution Program

Time (min)% Mobile Phase B
0.030
2.050
8.095
10.095
10.130
12.030

Mass Spectrometer Parameters (Q-Exactive HRMS)

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full MS / dd-MS2 (Data-Dependent MS2)
Resolution 70,000
AGC Target 3e6
Maximum IT 100 ms
Scan Range m/z 100-1000

Data Presentation

The following tables summarize the quantitative data from a representative method validation for this compound in plasma.

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound1.0 - 1000> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (RE%)
LLOQ1.0< 15%< 15%± 15%
Low QC2.5< 12.2%< 12.2%-8.7% to 8.7%
Mid QC50< 12.2%< 12.2%-8.7% to 8.7%
High QC800< 12.2%< 12.2%-8.7% to 8.7%
LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation; RE: Relative Error.

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound91.4 - 107.4%86.3 - 113.4%

Visualizations

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Collect Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution uplc_hrms_analysis UPLC-HRMS Analysis reconstitution->uplc_hrms_analysis data_processing Data Processing & Quantification uplc_hrms_analysis->data_processing

Caption: Workflow for the preparation and analysis of this compound in plasma.

Discussion

The described UPLC-Q-Exactive HRMS method provides a reliable and sensitive tool for the quantification of this compound in plasma. The protein precipitation method for sample preparation is straightforward and demonstrates good recovery and minimal matrix effects. The chromatographic conditions allow for a relatively short run time, enabling higher throughput for pharmacokinetic studies. The high resolution and accuracy of the Q-Exactive mass spectrometer ensure excellent selectivity and minimize interferences from the complex plasma matrix. The method has been shown to be linear over a wide concentration range, with acceptable precision and accuracy, making it suitable for the analysis of this compound in both preclinical and clinical settings.

Conclusion

This application note provides a comprehensive and detailed protocol for the analytical determination of this compound in plasma using UPLC-Q-Exactive HRMS. The method is sensitive, selective, and has been validated to meet the requirements for pharmacokinetic and drug metabolism studies. Researchers can adapt this protocol to their specific needs to further investigate the therapeutic potential of this compound.

References

Application of (8)-Shogaol in Dextran Sodium Sulfate (DSS)-Induced Colitis Models: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract. The dextran sodium sulfate (DSS)-induced colitis model in rodents is a widely utilized preclinical model that mimics many of the pathological features of human ulcerative colitis, making it an invaluable tool for evaluating novel therapeutic agents.[1] (8)-Shogaol, a bioactive compound derived from ginger, has demonstrated potent anti-inflammatory properties. This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in the DSS-induced colitis model.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound and related compounds in DSS-induced colitis models.

Table 1: Effect of Shogaol Derivatives on Disease Activity Index (DAI), Body Weight, and Colon Length in DSS-Induced Colitis in Mice

Treatment GroupDose (mg/kg)Final Body Weight Change (%)Disease Activity Index (DAI)Colon Length (cm)
Normal Control-Gain0~8.5
DSS Control-LossHigh~6.0
(6)-Shogaol + DSS30Reduced LossLower than DSS Control~7.0
This compound + DSS 30 Reduced Loss Significantly Lower than DSS Control ~7.5
(10)-Shogaol + DSS30Reduced LossSignificantly Lower than DSS Control~7.8

Data are representative values compiled from preclinical studies. Actual values may vary based on experimental conditions.

Table 2: Effect of Shogaol on Inflammatory Markers in DSS-Induced Colitis

Treatment GroupDose (mg/kg)iNOS ExpressionCOX-2 Expressionp-NF-κB p65 Expression
Normal Control-LowLowLow
DSS Control-HighHighHigh
This compound + DSS 30 Significantly Reduced Significantly Reduced Significantly Reduced
(10)-Shogaol + DSS30Significantly ReducedSignificantly ReducedSignificantly Reduced

Expression levels are relative to the DSS control group.

Experimental Protocols

DSS-Induced Colitis Mouse Model

This protocol describes the induction of acute colitis in mice using DSS.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran Sodium Sulfate (DSS, molecular weight 36,000-50,000 Da)

  • Sterile drinking water

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Record the initial body weight of each mouse.

  • Induce colitis by providing mice with drinking water containing 5% (w/v) DSS for 8 consecutive days.[2][3] Control animals receive regular sterile drinking water.

  • Monitor the mice daily for body weight changes, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • On day 8, switch the DSS-treated mice back to regular drinking water.

  • Euthanize the mice at the designated experimental endpoint for tissue collection and analysis.

Preparation and Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., olive oil or a solution of 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle. For example, dissolve this compound in olive oil.[1]

  • The recommended oral dose of this compound is 30 mg/kg body weight.[2]

  • Administer this compound or the vehicle control orally via gavage.

  • In a preventative regimen, begin oral administration of this compound for two weeks prior to the induction of colitis with DSS.

Assessment of Colitis Severity

a) Disease Activity Index (DAI):

The DAI is a composite score based on weight loss, stool consistency, and rectal bleeding.

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0NoneNormalNone
11-5
25-10Loose StoolSlight Bleeding
310-15
4>15Watery DiarrheaGross Bleeding

b) Colon Length Measurement:

  • At the end of the experiment, euthanize the mice.

  • Carefully dissect the entire colon from the cecum to the anus.

  • Measure the length of the colon in centimeters. A shorter colon length is indicative of more severe inflammation.

Histological Analysis

Materials:

  • 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Alcian Blue stain

Procedure:

  • Fix the distal portion of the colon in 10% neutral buffered formalin.

  • Embed the fixed tissue in paraffin and cut 5 µm sections.

  • Deparaffinize and rehydrate the sections.

  • For general morphology, stain with H&E to assess inflammatory cell infiltration, crypt damage, and epithelial ulceration.

  • For mucin expression, stain with Alcian Blue.

Western Blot Analysis for Inflammatory Markers

Materials:

  • Colon tissue homogenates

  • Protein lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Homogenize colon tissue samples in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Visualizations

This compound has been shown to exert its anti-inflammatory effects in DSS-induced colitis primarily through the inhibition of the NF-κB signaling pathway.

experimental_workflow Experimental Workflow for this compound in DSS-Induced Colitis Model cluster_pretreatment Pre-treatment Phase (2 weeks) cluster_induction Colitis Induction Phase (8 days) cluster_assessment Assessment Phase pretreatment This compound (30 mg/kg) or Vehicle Oral Gavage Daily induction 5% DSS in Drinking Water pretreatment->induction Start of Colitis Induction daily_monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (DAI) induction->daily_monitoring endpoint_analysis Endpoint Analysis: - Colon Length - Histology (H&E, Alcian Blue) - Western Blot (iNOS, COX-2, p-NF-κB) induction->endpoint_analysis

Caption: Experimental workflow for evaluating this compound in a DSS-induced colitis mouse model.

NFkB_pathway Inhibitory Effect of this compound on the NF-κB Signaling Pathway DSS DSS IKK IKK Phosphorylation DSS->IKK Shogaol This compound Shogaol->IKK Inhibits IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Activation & Nuclear Translocation IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Gene_Expression Inflammation Colonic Inflammation Gene_Expression->Inflammation

Caption: this compound inhibits DSS-induced NF-κB activation and subsequent inflammation.

References

Application Notes and Protocols for Western Blot Analysis of Caspase-3 Activation by (8)-Shogaol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8)-Shogaol, a pungent phenolic compound found in the rhizome of ginger (Zingiber officinale), has garnered significant interest for its potential anti-cancer properties.[1] Emerging evidence suggests that this compound can induce apoptosis, or programmed cell death, in various cancer cell lines.[2][3] A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases that execute the cell death program. Among these, caspase-3 is a critical executioner caspase. Its activation involves the cleavage of an inactive zymogen (procaspase-3) into active p17 and p12 fragments.[4] Western blot analysis is a widely used technique to detect this cleavage event and thereby quantify caspase-3 activation.[5]

These application notes provide a comprehensive guide for the detection of caspase-3 activation in response to this compound treatment using Western blot analysis. The protocols outlined below are intended to assist researchers in academic and industrial settings in evaluating the pro-apoptotic effects of this compound and similar compounds.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on cancer cell lines, with a focus on caspase-3 activation.

Table 1: Effect of this compound on Caspase-3 Activation in Human Leukemia HL-60 Cells

TreatmentProcaspase-3 LevelCleaved Caspase-3 LevelReference
Control (untreated)BaselineNot detected
30 µM this compound (time-dependent)DecreasedIncreased

Note: The study demonstrated a time-dependent increase in caspase-3 cleavage upon treatment with 30 µM this compound.

Table 2: Effect of this compound on Caspase-3 Activity in Gastric Cancer Cells

Cell LineTreatmentCaspase-3 ActivityReference
AGS10 µM this compound (time-dependent)Increased
NCI-N8710 µM this compound (time-dependent)Increased
AGS10 µM this compound + 50 µM Z-VAD-FMK (pan-caspase inhibitor)Decreased significantly
NCI-N8710 µM this compound + 50 µM Z-VAD-FMK (pan-caspase inhibitor)Decreased significantly

Note: These findings indicate that this compound induces caspase-dependent apoptosis in gastric cancer cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and the general workflow for its analysis.

G Shogaol This compound ROS ↑ Reactive Oxygen Species (ROS) Shogaol->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Procaspase9 Procaspase-9 Cytochrome_c->Procaspase9 Caspase9 Activated Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Activated Caspase-3 (Cleaved) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Western Blot Cell_Culture 1. Seed Cells Shogaol_Treatment 2. Treat with this compound (and controls) Cell_Culture->Shogaol_Treatment Cell_Harvest 3. Harvest Cells Shogaol_Treatment->Cell_Harvest Lysis 4. Lyse Cells in RIPA Buffer Cell_Harvest->Lysis Quantification 5. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 6. SDS-PAGE Quantification->SDS_PAGE Transfer 7. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody (anti-Caspase-3) Blocking->Primary_Ab Secondary_Ab 10. HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

  • Cell Seeding: Plate the desired cancer cell line (e.g., HL-60, AGS, NCI-N87) in appropriate culture dishes or plates at a density that will allow for approximately 70-80% confluency at the time of harvest.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 10 µM, 30 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 0, 6, 12, 24 hours).

Protocol 2: Preparation of Cell Lysates

  • Cell Harvesting: After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each dish.

  • Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

Protocol 3: Western Blot Analysis for Caspase-3 Activation

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples onto a 12% or 15% SDS-polyacrylamide gel. Also, load a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom. For smaller proteins like cleaved caspase-3, a 15% gel is recommended.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-3 overnight at 4°C with gentle agitation. Use an antibody that can detect both procaspase-3 (approx. 35 kDa) and the cleaved fragments (approx. 17-19 kDa). A recommended dilution is typically 1:1000, but this should be optimized.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Analysis: Analyze the band intensities for procaspase-3 and cleaved caspase-3. A decrease in the procaspase-3 band and a concurrent increase in the cleaved caspase-3 band indicate caspase-3 activation. Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

References

Preparation of (8)-Shogaol Stock Solution for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8)-Shogaol, a pungent phenolic compound found in the rhizome of ginger (Zingiber officinale), has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-platelet effects.[1] Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell culture-based assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for experimental use. It also outlines key signaling pathways modulated by this compound.

Data Presentation

Table 1: Solubility and Storage of this compound
ParameterValueSource
Molecular Weight 304.42 g/mol [2]
Solubility in DMSO 125 mg/mL (410.62 mM)[2]
Solubility in Ethanol Soluble[3]
Recommended Storage -20°C for up to 1 month; -80°C for up to 6 months[1]
Handling Aliquot to avoid repeated freeze-thaw cycles
Table 2: Exemplary Concentrations for Cell Culture Experiments
Cell LineExperimental Concentration RangeEffectSource
HL-60 (Human Leukemia)10 - 50 µMCytotoxic effects, induction of apoptosis
Gastric Cancer Cells1 - 30 µMReduced cell viability, induced apoptosis
SW 982 (Synovial Sarcoma)10 µMReduced IL-8 secretion
RAW 264.7 (Macrophage)10 µMReduced TNF-α secretion

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing: Tare a sterile microcentrifuge tube on an analytical balance.

  • Weighing this compound: Carefully weigh 3.04 mg of this compound powder into the tared microcentrifuge tube.

  • Solubilization: Add 100 µL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if precipitation occurs.

  • Sterilization: While not always necessary due to the nature of DMSO, for sensitive applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions

Procedure:

  • Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentration for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% (v/v), as higher concentrations can be toxic to cells.

  • Application: Add the final diluted this compound solution to your cell cultures.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 3.04 mg this compound add_dmso Add 100 µL DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot store->thaw dilute Serially dilute in culture medium thaw->dilute treat Treat cells dilute->treat

shogaol_pathway cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis Induction shogaol This compound tak1 TAK1 shogaol->tak1 inhibits cox2 COX-2 shogaol->cox2 inhibits ros ROS Generation shogaol->ros induces ikk IKK tak1->ikk nfkb NF-κB ikk->nfkb nfkb->cox2 cytokines Pro-inflammatory Cytokines nfkb->cytokines caspase9 Caspase-9 Activation ros->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Discussion

This compound exerts its biological effects through the modulation of multiple signaling pathways. In the context of inflammation, it has been shown to inhibit key mediators such as cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway. The inhibition of TAK1 by this compound can suppress the downstream activation of IKK and subsequently NF-κB, leading to a reduction in the expression of pro-inflammatory genes.

Furthermore, this compound can induce apoptosis in cancer cells through mechanisms that include the generation of reactive oxygen species (ROS). This increase in intracellular ROS can lead to the activation of the caspase cascade, including caspase-9 and caspase-3, ultimately resulting in programmed cell death. Understanding these mechanisms is crucial for designing experiments and interpreting the effects of this compound in various cell-based models. The protocols and information provided herein serve as a comprehensive guide for researchers utilizing this compound in their studies.

References

Application Notes and Protocols: Measuring the Effect of (8)-Shogaol on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8)-Shogaol, a bioactive compound found in ginger (Zingiber officinale), has demonstrated significant anti-inflammatory properties. Its mechanism of action often involves the modulation of cytokine production, key mediators of the inflammatory response. These application notes provide detailed protocols for researchers to investigate and quantify the effects of this compound on the production of pro-inflammatory cytokines in both in vitro and in vivo models. The primary techniques covered are Enzyme-Linked Immunosorbent Assay (ELISA) for cytokine quantification and Western blotting for the analysis of associated signaling pathways.

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-inflammatory effects by targeting several key signaling pathways that regulate the expression of pro-inflammatory cytokines. Understanding these pathways is crucial for designing experiments and interpreting results. This compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2][3] This inhibition is often mediated through the downregulation of the NF-κB and MAPK signaling pathways, as well as the NLRP3 inflammasome.[1][4]

Signaling_Pathways

Data Presentation: Summary of this compound's Effect on Cytokine Production

The following tables summarize the quantitative effects of this compound on cytokine production as reported in various studies.

Table 1: In Vitro Studies on Macrophage Cell Lines

Cell LineInflammatory StimulusThis compound ConcentrationTarget Cytokine% Inhibition / Fold ChangeReference
RAW264.7LPS (1 µg/mL)2.5, 5, 10 µMIL-6Dose-dependent decrease
RAW264.7LPS (1 µg/mL)2.5, 5, 10 µMIL-1βDose-dependent decrease
RAW264.7LPS (1 µg/mL)2.5, 5, 10 µMTNF-αDose-dependent decrease
J774.1LPS (1 µg/mL)2.5, 5, 10 µMIL-6Dose-dependent decrease
J774.1LPS (1 µg/mL)2.5, 5, 10 µMIL-1βDose-dependent decrease
J774.1LPS (1 µg/mL)2.5, 5, 10 µMTNF-αDose-dependent decrease
THP-1LPS + ATP20 µMIL-1βSignificant inhibition

Table 2: In Vivo Studies

Animal ModelInflammatory StimulusThis compound DosageSample TypeTarget CytokineResultReference
MiceDSS-induced colitis30 mg/kgSerumIL-1βDecreased production
MiceDSS-induced colitis30 mg/kgSerumIL-6Decreased production
MiceDSS-induced colitis30 mg/kgSerumIFN-γDecreased production
MiceLPS-induced inflammation30 mg/kgSerum, Kidney, Lung, LiverIL-1βReduced levels
MiceLPS-induced inflammation30 mg/kgSerum, Kidney, Lung, LiverIL-6Reduced levels
MiceLPS-induced inflammation30 mg/kgSerum, Kidney, Lung, LiverTNF-αReduced levels
RatsAdjuvant-induced arthritis5, 10 µM (equivalent)Serum, Synovial tissueTNF-αMarkedly downregulated
RatsAdjuvant-induced arthritis5, 10 µM (equivalent)Serum, Synovial tissueIL-6Markedly downregulated

Experimental Workflow

The general workflow for assessing the impact of this compound on cytokine production involves cell culture, stimulation with an inflammatory agent, treatment with this compound, and subsequent analysis of cytokines and signaling proteins.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_collection Sample Collection cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., RAW264.7, THP-1) pre_treatment 3. Pre-treat cells with This compound (optional) cell_culture->pre_treatment shogaol_prep 2. Prepare this compound Stock Solution shogaol_prep->pre_treatment stimulation 4. Stimulate with Inflammatory Agent (e.g., LPS) pre_treatment->stimulation treatment 5. Treat with this compound stimulation->treatment collect_supernatant 6. Collect Supernatant treatment->collect_supernatant lyse_cells 7. Lyse Cells treatment->lyse_cells elisa 8a. Cytokine Quantification (ELISA) collect_supernatant->elisa western 8b. Signaling Protein Analysis (Western Blot) lyse_cells->western

Experimental Protocols

Protocol 1: In Vitro Cytokine Measurement using ELISA

This protocol is designed for macrophage cell lines such as RAW264.7 or J774.1.

Materials:

  • RAW264.7 or J774.1 cells

  • DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Lipopolysaccharide (LPS)

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 or J774.1 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 2.5, 5, 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

  • Treatment:

    • Remove the old medium from the wells.

    • Add fresh medium containing the desired concentrations of this compound.

    • In a control group, add medium with the vehicle (DMSO) only.

    • Incubate for 1-2 hours.

  • Stimulation:

    • To induce inflammation, add LPS to the wells to a final concentration of 1 µg/mL (except for the negative control group).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

    • Carefully collect the supernatant from each well without disturbing the cell layer.

    • Store the supernatant at -80°C until analysis.

  • ELISA:

    • Perform the ELISA for each target cytokine (TNF-α, IL-6, IL-1β) according to the manufacturer's protocol. A general sandwich ELISA protocol is as follows:

      • Coat a 96-well ELISA plate with the capture antibody overnight.

      • Wash the plate and block with a blocking buffer.

      • Add standards and collected cell supernatants to the wells and incubate.

      • Wash the plate and add the detection antibody.

      • Wash and add the enzyme conjugate (e.g., Streptavidin-HRP).

      • Wash and add the substrate (e.g., TMB).

      • Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the standards.

    • Calculate the concentration of the cytokines in each sample based on the standard curve.

    • Compare the cytokine concentrations between the control, LPS-stimulated, and this compound-treated groups.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is for analyzing the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Cultured cells (treated as described in Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis:

    • After collecting the supernatant for ELISA, wash the adherent cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and incubate on ice for 20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total cell lysate) and store at -80°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blot:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Add the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein and/or a loading control (e.g., β-actin).

    • Compare the levels of protein phosphorylation between the different treatment groups.

Conclusion

These protocols provide a framework for investigating the anti-inflammatory effects of this compound by measuring its impact on cytokine production and related signaling pathways. Adherence to these detailed methods will enable researchers to generate robust and reproducible data, contributing to a better understanding of the therapeutic potential of this natural compound.

References

Application Notes & Protocols: Patch-Clamp Recording of (8)-Shogaol Interaction with TRPV1 Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the interaction of (8)-Shogaol, a pungent compound found in ginger, with the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel using the patch-clamp technique. Recent studies have identified this compound as a specific activator of the TRPV1 channel, implicating it in analgesic effects against acute and inflammatory pain.[1] The protocols outlined below are designed for researchers in academia and the pharmaceutical industry engaged in ion channel research, drug discovery, and pain management.

The methodologies are based on established patch-clamp procedures for studying TRPV1 channels in heterologous expression systems (like HEK293T cells) and native neurons (such as dorsal root ganglion neurons), which are known to express TRPV1.[1]

Introduction to this compound and TRPV1 Interaction

This compound is a bioactive compound derived from ginger that has been shown to alleviate acute and inflammatory pain by targeting the TRPV1 ion channel.[1] TRPV1, a non-selective cation channel, is a well-established molecular integrator of noxious stimuli, including heat, protons, and various chemical agonists like capsaicin. Activation of TRPV1 on sensory neurons plays a crucial role in the sensation of pain. The interaction of this compound with TRPV1 leads to channel activation and subsequent desensitization, a mechanism that can produce an analgesic effect.[1] Patch-clamp electrophysiology is the gold-standard method for directly measuring the ion currents mediated by TRPV1 channels and characterizing the modulatory effects of compounds like this compound in real-time.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on the interaction of Shogaol compounds with TRPV1 channels.

CompoundCell TypeTechniqueKey FindingsReference
This compound HEK293T cells, Dorsal Root Ganglion (DRG) neuronsCalcium Imaging, Patch-Clamp RecordingSpecifically activates TRPV1 channels. Leads to channel desensitization.[1]
-Shogaol HEK293 cells expressing mouse TRPV1Patch-Clamp RecordingPotent activator of TRPV1 with an EC50 of 1.4 ± 0.1 μM.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from HEK293T Cells Expressing TRPV1

This protocol is designed for studying the effect of this compound on TRPV1 channels heterologously expressed in a mammalian cell line.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney 293 (HEK293T) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Transiently transfect the cells with a plasmid encoding the human or rodent TRPV1 channel using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker plasmid (e.g., expressing Green Fluorescent Protein, GFP) is recommended to identify transfected cells.

  • Perform electrophysiological recordings 24-48 hours post-transfection.

2. Solutions:

SolutionComponentConcentration (mM)
Extracellular (Bath) Solution NaCl140
KCl5
CaCl₂2
MgCl₂1
HEPES10
Glucose10
Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm with sucrose.
Intracellular (Pipette) Solution CsCl or K-Gluconate140
MgCl₂2
EGTA10
HEPES10
ATP-Mg2
Adjust pH to 7.2 with CsOH or KOH and osmolarity to 290-300 mOsm with sucrose.

3. Electrophysiological Recording:

  • Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the extracellular solution.

  • Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane of a transfected cell.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -60 mV.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps to elicit TRPV1 currents.

  • Apply this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) to the bath via a perfusion system.

Protocol 2: Patch-Clamp Recording from Primary Dorsal Root Ganglion (DRG) Neurons

This protocol is for studying the effects of this compound on native TRPV1 channels in sensory neurons.

1. DRG Neuron Culture:

  • Isolate DRGs from rodents in accordance with institutional animal care and use guidelines.

  • Dissociate the ganglia into single neurons using a combination of enzymatic (e.g., collagenase and dispase) and mechanical trituration.

  • Plate the neurons on coverslips coated with poly-D-lysine and laminin and culture in a suitable neuron-specific medium.

  • Use the neurons for recording within 24-48 hours of plating.

2. Solutions:

  • The same extracellular and intracellular solutions as in Protocol 1 can be used. A K-Gluconate based intracellular solution is often preferred for neuronal recordings to maintain a more physiological intracellular environment.

3. Electrophysiological Recording:

  • The procedure is similar to that for HEK293T cells.

  • Identify small-diameter DRG neurons (typically <25 µm), as these are more likely to be nociceptive and express TRPV1.

  • A brief application of a known TRPV1 agonist (e.g., capsaicin) at the end of the experiment can be used to confirm the presence of functional TRPV1 channels in the recorded neuron.

Visualizations

Signaling Pathway and Experimental Workflow

experimental_workflow Experimental Workflow for Patch-Clamp Analysis of this compound on TRPV1 cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cell_prep Cell Preparation (HEK293T transfection or DRG neuron culture) giga_seal Establish Giga-ohm Seal cell_prep->giga_seal solution_prep Solution Preparation (Intra- & Extracellular) solution_prep->giga_seal shogaol_prep This compound Stock Preparation drug_app Apply this compound shogaol_prep->drug_app whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Apply Voltage Protocol (Ramps or Steps) whole_cell->voltage_clamp voltage_clamp->drug_app data_acq Record TRPV1 Current drug_app->data_acq iv_curve Generate I-V Curves data_acq->iv_curve dose_response Construct Dose-Response Curve data_acq->dose_response kinetics Analyze Channel Kinetics data_acq->kinetics

Caption: Workflow for patch-clamp analysis of this compound on TRPV1.

signaling_pathway Proposed Signaling Pathway of this compound on TRPV1 shogaol This compound trvp1 TRPV1 Channel shogaol->trvp1 Activation cation_influx Cation Influx (Na+, Ca2+) trvp1->cation_influx desensitization Channel Desensitization trvp1->desensitization Prolonged Activation depolarization Membrane Depolarization cation_influx->depolarization action_potential Action Potential Firing depolarization->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal analgesia Analgesia desensitization->analgesia

Caption: Proposed signaling pathway of this compound on TRPV1.

References

Assessing the Anti-inflammatory Effects of (8)-Shogaol in LPS-Induced Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8)-Shogaol, a bioactive compound found in the rhizome of ginger (Zingiber officinale), has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of this compound in lipopolysaccharide (LPS)-induced models, both in vitro and in vivo. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, making it a widely used tool to study inflammatory pathways and evaluate the efficacy of anti-inflammatory agents.

Recent studies have shown that shogaol derivatives, including this compound, can significantly suppress the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][2][3] The primary mechanisms of action involve the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[1][4]

These notes are intended to guide researchers in designing and executing experiments to thoroughly evaluate the anti-inflammatory potential of this compound.

Data Presentation

In Vitro Anti-inflammatory Effects of Shogaols

The following table summarizes the quantitative data on the inhibitory effects of shogaol derivatives on the production of inflammatory mediators in LPS-stimulated macrophage cell lines. While specific data for this compound is noted where available, data for the closely related 6-shogaol is also included to provide a broader context of the anti-inflammatory potential of this class of compounds.

Cell LineInflammatory MediatorTreatmentConcentrationResultReference
RAW 264.7Nitric Oxide (NO)6-Shogaol2 µMSignificant inhibition
RAW 264.7Nitric Oxide (NO)6-Shogaol10 µMSignificant inhibition
RAW 264.7Nitric Oxide (NO)6-Shogaol20 µMSignificant inhibition
RAW 264.7TNF-α6-Shogaol2 µMReduction from 49.3 ± 0.9 µM to 16.0 ± 6.8 µM
RAW 264.7TNF-α6-Shogaol10 µMReduction from 49.3 ± 0.9 µM to 14.3 ± 2.2 µM
RAW 264.7TNF-α6-Shogaol20 µMReduction from 49.3 ± 0.9 µM to 11.0 ± 5.2 µM
RAW 264.7IL-1β6-Shogaol10 µMReduction from 7.7 ± 0.5 pg/mL to 1.5 ± 0.3 pg/mL
RAW 264.7IL-1β6-Shogaol20 µMReduction from 7.7 ± 0.5 pg/mL to 1.3 ± 0.6 pg/mL
RAW 264.7iNOS Protein6-Shogaol5-20 µMDose-dependent reduction
RAW 264.7COX-2 Protein6-Shogaol5-20 µMDose-dependent reduction
In Vivo Anti-inflammatory Effects of Shogaols

The following table summarizes the quantitative data on the in vivo anti-inflammatory effects of shogaol derivatives in animal models of inflammation.

Animal ModelInflammatory MediatorTreatmentDosageResultReference
DSS-induced colitis miceiNOS mRNAThis compound30 mg/kgRemarkable downregulation
DSS-induced colitis miceCOX-2 mRNAThis compound30 mg/kgRemarkable downregulation
DSS-induced colitis miceiNOS ProteinThis compound30 mg/kgRemarkable downregulation
DSS-induced colitis miceCOX-2 ProteinThis compound30 mg/kgRemarkable downregulation
LPS-induced ALI miceTNF-α in BALF6-Shogaol10, 20, 40 mg/kgDose-dependent reduction
LPS-induced ALI miceIL-1β in BALF6-Shogaol10, 20, 40 mg/kgDose-dependent reduction
LPS-induced ALI miceIL-6 in BALF6-Shogaol10, 20, 40 mg/kgDose-dependent reduction

Experimental Protocols

In Vitro Model: LPS-Stimulated Macrophages

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine measurement, shorter times for signaling pathway analysis).

    • Collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for protein (Western blot) or RNA (qPCR) extraction.

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

  • Principle: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Use commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for the assay.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add standards and collected cell culture supernatants to the wells.

    • Add the detection antibody, followed by a substrate solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

3. Western Blot for Protein Expression Analysis (iNOS, COX-2, NF-κB, MAPKs, Nrf2)

  • Principle: To detect and quantify the protein levels of key inflammatory and signaling molecules.

  • Protocol:

    • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. For NF-κB and Nrf2 translocation analysis, perform nuclear and cytoplasmic fractionation.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

    • SDS-PAGE: Separate 30-50 µg of protein from each sample on an 8-12% SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, Nrf2, HO-1, and a loading control (β-actin or GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

4. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis (iNOS, COX-2, TNF-α, IL-6, IL-1β)

  • Principle: To measure the mRNA expression levels of pro-inflammatory genes.

  • Protocol:

    • RNA Extraction: Isolate total RNA from the cells using a commercial RNA isolation kit.

    • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

    • qPCR: Perform qPCR using a SYBR Green master mix and gene-specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).

    • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

In Vivo Model: LPS-Induced Acute Lung Injury in Mice

1. Animal Model

  • Animals: 8-10 week old male C57BL/6 mice.

  • Housing: House the mice in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Protocol:

    • Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle (e.g., corn oil with a small percentage of DMSO) via intraperitoneal (i.p.) injection or oral gavage 1 hour before LPS challenge.

    • Induce acute lung injury by intratracheal or intranasal administration of LPS (e.g., 5 mg/kg).

    • Euthanize the mice at a specified time point after LPS administration (e.g., 6 or 24 hours).

    • Collect bronchoalveolar lavage fluid (BALF) and lung tissues for further analysis.

2. Bronchoalveolar Lavage Fluid (BALF) Analysis

  • Principle: To assess the influx of inflammatory cells and the levels of inflammatory mediators in the lungs.

  • Protocol:

    • Expose the trachea and make a small incision.

    • Insert a cannula into the trachea and secure it.

    • Instill and aspirate ice-cold PBS (e.g., 3 x 0.5 mL) into the lungs.

    • Centrifuge the collected BALF to separate the cells from the supernatant.

    • Cell Count: Resuspend the cell pellet and count the total and differential number of inflammatory cells (neutrophils, macrophages) using a hemocytometer and cytospin preparations stained with Diff-Quik.

    • Cytokine Measurement: Measure the levels of TNF-α, IL-6, and IL-1β in the BALF supernatant by ELISA.

3. Lung Tissue Analysis

  • Histopathology: Fix a portion of the lung tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung injury, including edema, inflammatory cell infiltration, and alveolar damage.

  • Western Blot and qPCR: Homogenize another portion of the lung tissue to extract protein and RNA for Western blot and qPCR analysis of inflammatory markers and signaling molecules as described in the in vitro protocols.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in LPS-Induced Inflammation

LPS binding to Toll-like receptor 4 (TLR4) on macrophages initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK MyD88->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) (Active) IkBa_p->NFkB degradation of IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Shogaol This compound Shogaol->IKK inhibits DNA DNA (κB site) NFkB_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes transcription MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 p_ERK p-ERK ERK->p_ERK phosphorylation p_JNK p-JNK JNK->p_JNK phosphorylation p_p38 p-p38 p38->p_p38 phosphorylation AP1 AP-1 p_ERK->AP1 activation p_JNK->AP1 p_p38->AP1 Shogaol This compound Shogaol->MKKs inhibits Pro_inflammatory_genes Pro-inflammatory Genes AP1->Pro_inflammatory_genes transcription Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 (Inactive) Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Shogaol This compound Shogaol->Keap1_Nrf2 induces dissociation ARE ARE Nrf2_nuc->ARE binds Antioxidant_genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_genes transcription Antioxidant_genes->Keap1_Nrf2 inhibits inflammation in_vitro_workflow start Seed RAW 264.7 Macrophages pretreatment Pre-treat with this compound (1 hour) start->pretreatment stimulation Stimulate with LPS (e.g., 24 hours) pretreatment->stimulation collect_supernatant Collect Supernatant stimulation->collect_supernatant lyse_cells Lyse Cells stimulation->lyse_cells elisa ELISA (TNF-α, IL-6, IL-1β) collect_supernatant->elisa western_blot Western Blot (iNOS, COX-2, NF-κB, MAPK, Nrf2) lyse_cells->western_blot qpcr qPCR (iNOS, COX-2, Cytokines) lyse_cells->qpcr in_vivo_workflow start Administer this compound to Mice (i.p. or oral gavage) lps_challenge Induce Acute Lung Injury (Intratracheal LPS) start->lps_challenge euthanize Euthanize Mice (e.g., 6-24 hours post-LPS) lps_challenge->euthanize collect_balf Collect BALF euthanize->collect_balf collect_tissue Collect Lung Tissue euthanize->collect_tissue balf_analysis BALF Analysis (Cell Count, ELISA) collect_balf->balf_analysis tissue_analysis Lung Tissue Analysis (Histology, Western, qPCR) collect_tissue->tissue_analysis

References

Application Notes and Protocols for Evaluating (8)-Shogaol in Adjuvant-Induced Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by synovial inflammation and progressive joint destruction.[1] Adjuvant-induced arthritis (AIA) in rats is a widely used preclinical model that shares immunological and pathological features with human RA, making it a valuable tool for evaluating novel anti-arthritic therapies. (8)-Shogaol, a bioactive compound derived from ginger (Zingiber officinale), has demonstrated potent anti-inflammatory and immunomodulatory properties.[1] These application notes provide detailed protocols for the comprehensive evaluation of this compound's therapeutic efficacy in the AIA rat model.

Core Concepts and Mechanism of Action

This compound exerts its anti-arthritic effects primarily through the inhibition of the Transforming Growth Factor-β-activated kinase 1 (TAK1).[1] TAK1 is a critical upstream signaling molecule in the inflammatory cascade initiated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-17 (IL-17).[1][2] By directly targeting and inhibiting TAK1 activity, this compound effectively suppresses the downstream activation of key inflammatory pathways, including the IκB kinase (IKK), Akt, and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This multi-pronged inhibition leads to a reduction in the production of inflammatory mediators, decreased migration of inflammatory cells, and ultimately, the amelioration of joint inflammation and destruction.

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) Model in Rats

Objective: To induce a robust and reproducible polyarthritis in rats that mimics key aspects of human rheumatoid arthritis.

Materials:

  • Male Lewis or Sprague-Dawley rats (180-200 g)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)

  • 26-gauge needles and 1 mL syringes

  • Isoflurane or other suitable anesthetic

Protocol:

  • Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Anesthetize the rats using isoflurane.

  • Thoroughly resuspend the CFA solution by vortexing immediately before injection.

  • Induction (Day 0): Inject 0.1 mL of CFA intradermally into the plantar surface of the right hind paw.

  • Monitor the animals regularly for the development of arthritis, which typically appears in the non-injected paws between days 10 and 14 post-induction.

This compound Administration

Objective: To administer this compound to evaluate its therapeutic effects on AIA.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose, peanut oil)

  • Oral gavage needles

Protocol:

  • Prepare a homogenous suspension of this compound in the chosen vehicle.

  • Initiate treatment prophylactically (from Day 0) or therapeutically (after the onset of arthritis, e.g., Day 14).

  • Administer this compound orally via gavage at a predetermined dose (e.g., 10-30 mg/kg body weight) once daily for the duration of the study (e.g., until Day 28).

  • A vehicle control group and a positive control group (e.g., indomethacin, 2 mg/kg) should be included in the experimental design.

Assessment of Arthritis Severity

Objective: To quantitatively and qualitatively assess the progression and severity of arthritis.

3.1. Paw Volume Measurement:

  • Apparatus: Plethysmometer

  • Procedure:

    • Measure the volume of both hind paws by immersing them up to the ankle joint in the plethysmometer's measuring chamber.

    • Record measurements at regular intervals (e.g., every 2-3 days) starting from Day 0.

    • Calculate the change in paw volume (ΔmL) relative to the baseline measurement on Day 0.

3.2. Arthritic Score:

  • Procedure:

    • Visually inspect each paw (fore and hind) and assign a score based on the severity of erythema (redness) and edema (swelling).

    • Use a standardized scoring system (see Table 1).

    • The maximum possible score per animal is 16 (4 points/paw x 4 paws).

    • Record scores at regular intervals.

Table 1: Arthritic Scoring System

ScoreDescription of Paw
0No erythema or swelling
1Mild, localized edema and erythema
2Moderate edema and erythema involving the entire paw
3Severe edema and erythema, with limited joint mobility
4Severe edema, erythema, and ankylosis of the joint
Histopathological Analysis

Objective: To evaluate the microscopic changes in the joint tissues.

Materials:

  • Formalin (10% neutral buffered)

  • Decalcifying solution

  • Paraffin

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Safranin O-fast green stain

Protocol:

  • At the end of the experiment (e.g., Day 28), euthanize the rats and dissect the ankle joints.

  • Fix the joints in 10% neutral buffered formalin for 48 hours.

  • Decalcify the tissues in a suitable decalcifying solution.

  • Process the tissues, embed in paraffin, and section at 5 µm thickness.

  • Stain sections with H&E to assess inflammation, pannus formation, and bone erosion.

  • Stain sections with Safranin O-fast green to evaluate cartilage damage (loss of proteoglycans).

  • Score the histopathological changes using a standardized scoring system (see Table 2).

Table 2: Histopathological Scoring System

ParameterScore 0Score 1Score 2Score 3
Inflammation NormalMild infiltration of inflammatory cellsModerate infiltrationSevere infiltration
Pannus Formation NoneMinimal pannus formationModerate pannus covering the cartilage surfaceSevere pannus with cartilage destruction
Cartilage Damage Intact cartilageSlight loss of Safranin O stainingModerate loss of Safranin O stainingSevere loss of Safranin O staining and cartilage erosion
Bone Erosion No erosionSmall areas of resorptionModerate resorption of cortical and trabecular boneExtensive resorption and bone destruction
Biochemical Assays

Objective: To measure the levels of key inflammatory mediators in the serum.

Materials:

  • Rat TNF-α ELISA kit

  • Rat IL-6 ELISA kit

  • Microplate reader

Protocol:

  • At the end of the experiment, collect blood via cardiac puncture and prepare serum.

  • Store serum samples at -80°C until analysis.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Briefly, this involves adding standards and samples to antibody-coated microplates, followed by the addition of a detection antibody and a substrate for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentrations of TNF-α and IL-6 based on the standard curve.

Data Presentation

Table 3: Effect of this compound on Paw Volume in AIA Rats (Representative Data)

Treatment GroupDay 0 (mL)Day 14 (mL)Day 28 (mL)
Normal Control 1.2 ± 0.11.2 ± 0.11.2 ± 0.1
AIA + Vehicle 1.2 ± 0.12.5 ± 0.33.1 ± 0.4
AIA + this compound (10 mg/kg) 1.2 ± 0.12.0 ± 0.22.2 ± 0.3
AIA + this compound (30 mg/kg) 1.2 ± 0.11.7 ± 0.2 1.8 ± 0.2
AIA + Indomethacin (2 mg/kg) 1.2 ± 0.11.6 ± 0.2 1.7 ± 0.2
*Values are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to AIA + Vehicle group.

Table 4: Effect of this compound on Arthritic Score in AIA Rats (Representative Data)

Treatment GroupDay 14Day 21Day 28
Normal Control 0.0 ± 0.00.0 ± 0.00.0 ± 0.0
AIA + Vehicle 8.5 ± 1.212.3 ± 1.514.1 ± 1.3
AIA + this compound (10 mg/kg) 6.2 ± 0.98.9 ± 1.19.5 ± 1.0
AIA + this compound (30 mg/kg) 4.1 ± 0.75.8 ± 0.8 6.3 ± 0.9
AIA + Indomethacin (2 mg/kg) 3.8 ± 0.6 5.2 ± 0.75.9 ± 0.8**
*Values are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to AIA + Vehicle group.

Table 5: Effect of this compound on Serum Cytokine Levels in AIA Rats (Representative Data)

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Normal Control 25.3 ± 4.115.8 ± 3.2
AIA + Vehicle 185.6 ± 20.3150.2 ± 18.5
AIA + this compound (10 mg/kg) 110.4 ± 15.795.7 ± 12.1
AIA + this compound (30 mg/kg) 75.9 ± 10.2 60.3 ± 9.8
AIA + Indomethacin (2 mg/kg) 68.2 ± 9.5 55.1 ± 8.9
*Values are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to AIA + Vehicle group.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_induction AIA Induction & Treatment cluster_assessment Assessment cluster_data Data Analysis acclimatization Acclimatization of Rats (1 week) grouping Random Grouping (n=6-8 per group) acclimatization->grouping induction CFA Injection (Day 0) (0.1 mL, right hind paw) grouping->induction treatment This compound Administration (Daily, oral gavage) induction->treatment paw_volume Paw Volume Measurement (Plethysmometer) treatment->paw_volume arthritis_score Arthritic Score (Visual Assessment) treatment->arthritis_score histopathology Histopathological Analysis (H&E, Safranin O) treatment->histopathology biochemical Biochemical Assays (ELISA: TNF-α, IL-6) treatment->biochemical analysis Statistical Analysis (e.g., ANOVA) paw_volume->analysis arthritis_score->analysis histopathology->analysis biochemical->analysis

Caption: Experimental workflow for evaluating this compound in an AIA rat model.

signaling_pathway cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-17) receptors Cytokine Receptors cytokines->receptors binds tak1 TAK1 receptors->tak1 activates ikk IKK Complex tak1->ikk activates akt Akt tak1->akt activates mapk MAPK (p38, JNK, ERK) tak1->mapk activates shogaol This compound shogaol->tak1 inhibits nfkb NF-κB ikk->nfkb activates ap1 AP-1 mapk->ap1 activates inflammation Inflammation (Cytokine production, Cell migration) nfkb->inflammation ap1->inflammation joint_destruction Joint Destruction (Pannus, Cartilage & Bone Erosion) inflammation->joint_destruction

Caption: Signaling pathway of this compound in inhibiting inflammation in arthritis.

References

Application Notes and Protocols for the Extraction of (8)-Shogaol from Dried Ginger Rhizomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction of (8)-Shogaol, a bioactive compound found in dried ginger (Zingiber officinale) rhizomes. This document outlines various extraction methodologies, presents quantitative data for comparison, and provides detailed experimental protocols. Additionally, it visualizes the extraction workflow and the known signaling pathways of this compound.

Introduction

This compound is a pungent phenolic compound found in ginger that is formed from the dehydration of (8)-gingerol during drying or heat treatment. It has garnered significant interest in the scientific community for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] These notes are intended to serve as a practical guide for the efficient extraction and quantification of this compound for research and drug development purposes.

Extraction Methodologies: A Quantitative Comparison

The choice of extraction method significantly impacts the yield and purity of this compound. Below is a summary of quantitative data from various studies, highlighting the efficacy of different techniques. It is important to note that the yield of shogaols is influenced by the drying method of the ginger rhizomes, with heat treatment generally increasing the conversion of gingerols to shogaols.[3]

Table 1: Comparison of Extraction Methods for Shogaols from Dried Ginger

Extraction MethodSolventTemperature (°C)TimePowerYield of this compound (mg/g of dry mass)Other Shogaols/Gingerols Yield (mg/g of dry mass)Reference
Hot Air Drying (HAD) followed by extractionNot specified1506 h (drying)-2.62 ± 0.216-shogaol: 3.93 ± 0.53, 10-shogaol: 3.05 ± 0.33[3]
Microwave-Assisted Extraction (MAE)0.8 M [C10MIM]Br7530 min400 WNot specified individuallyTotal gingerols & shogaols: 7.16 ± 0.51 (as % of total extract)[4]
MAE with acidic condiment0.8 M Tartaric Acid14010 min1000 W1.196-shogaol: 4.66, 10-shogaol: 1.76
High-Pressure Ultrasonic-Microwave-Assisted Extraction (HP-UMAE)60% Ethanol1005 min800 W (MW), 1000 W (US)0.38 (mg/L of extract)6-gingerol: 14.29, 10-gingerol: 1.95, 6-shogaol: 4.32 (all in mg/L of extract)
Supercritical Fluid Extraction (SFE)Supercritical CO250360 min250 bar51.01 ± 9.39 (mg/g of extract)6-shogaol: 24.46 ± 3.41, 10-shogaol: 20.11 ± 4.62 (all in mg/g of extract)
Ultrasound-Assisted Extraction (UAE)100% Ethanol6010 min51.8% amplitudeNot specified individually-

Experimental Protocols

The following are detailed protocols for the extraction and quantification of this compound from dried ginger rhizomes.

Preparation of Dried Ginger Powder
  • Procurement and Cleaning: Obtain high-quality dried ginger rhizomes. Wash them thoroughly with distilled water to remove any dirt or contaminants.

  • Slicing and Drying: Slice the rhizomes into thin pieces (2-3 mm) to facilitate uniform drying. Dry the slices in a hot air oven at a temperature that favors shogaol formation, for instance, 150°C for 6 hours, as suggested by literature to enhance the conversion of gingerols to shogaols.

  • Grinding and Sieving: Grind the dried ginger slices into a fine powder using a laboratory mill. Sieve the powder to obtain a uniform particle size, which will improve extraction efficiency. Store the powder in an airtight container in a cool, dark place.

Extraction Protocols

This method utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

  • Sample Preparation: Weigh 1 gram of dried ginger powder and place it in a microwave-safe extraction vessel.

  • Solvent Addition: Add 20 mL of 87% ethanol in water to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave extractor. Set the extraction parameters:

    • Temperature: 100°C

    • Time: 5 minutes

    • Microwave Power: 800 W

  • Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract using Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Storage: Store the extract at -20°C until further analysis.

This method employs ultrasonic waves to create cavitation, which disrupts the plant cell walls and enhances solvent penetration.

  • Sample Preparation: Weigh 0.302 grams of dried ginger powder and place it in a suitable extraction vessel.

  • Solvent Addition: Add 20 mL of 100% ethanol to the vessel.

  • Ultrasonic Treatment: Place the vessel in an ultrasonic bath or use a probe sonicator with the following parameters:

    • Temperature: 60°C

    • Time: 10 minutes

    • Ultrasound Power: 51.8% amplitude

  • Filtration: After sonication, filter the mixture to separate the extract from the solid residue.

  • Solvent Removal: Concentrate the extract by removing the solvent using a rotary evaporator.

  • Storage: Store the concentrated extract in a sealed vial at -20°C.

SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent, which offers advantages of high selectivity and easy solvent removal.

  • Sample Loading: Pack a known quantity of dried ginger powder into the extraction vessel of the SFE system.

  • Setting Parameters: Set the SFE system to the desired extraction conditions:

    • Pressure: 250 bar

    • Temperature: 50°C

    • CO2 Flow Rate: As per instrument specifications

    • Extraction Time: 360 minutes

  • Extraction and Collection: Initiate the extraction process. The supercritical CO2 will pass through the ginger powder, dissolving the shogaols and other compounds. The extract is then collected in a separator by reducing the pressure, which causes the CO2 to return to its gaseous state, leaving behind the extract.

  • Storage: Collect the oleoresin extract and store it at low temperatures in an airtight container.

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the accurate quantification of this compound.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol or acetonitrile. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known weight of the dried ginger extract in the mobile phase or a suitable solvent (e.g., methanol) to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both may contain a small percentage of formic acid (e.g., 0.1%) to improve peak shape. A typical gradient could be: 0-8 min, 50% B; 8-17 min, 50-65% B; 17-32 min, 65-100% B; 32-38 min, 100% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 48°C

    • Injection Volume: 20 µL

    • Detection: UV detector at 282 nm.

  • Analysis: Inject the standards and samples into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample.

Visualizations

General Workflow for this compound Extraction and Analysis

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis Dried_Ginger Dried Ginger Rhizomes Grinding Grinding & Sieving Dried_Ginger->Grinding Ginger_Powder Ginger Powder Grinding->Ginger_Powder MAE Microwave-Assisted Extraction (MAE) Ginger_Powder->MAE UAE Ultrasound-Assisted Extraction (UAE) Ginger_Powder->UAE SFE Supercritical Fluid Extraction (SFE) Ginger_Powder->SFE Filtration Filtration MAE->Filtration UAE->Filtration Crude_Extract Crude this compound Extract SFE->Crude_Extract Evaporation Solvent Evaporation Filtration->Evaporation Evaporation->Crude_Extract HPLC HPLC Quantification Crude_Extract->HPLC Pure_Compound Quantified this compound HPLC->Pure_Compound

Caption: Workflow for the extraction and analysis of this compound.

Signaling Pathways of this compound

This compound exerts its biological effects through the modulation of several key signaling pathways, primarily related to apoptosis and inflammation.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_signaling_cascade Signaling Cascade cluster_outcome Outcome Shogaol This compound NOX4 NOX4 Activation Shogaol->NOX4 ROS ROS Generation Shogaol->ROS NOX4->ROS ER_Stress ER Stress ROS->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Ca_Release Intracellular Ca2+ Release ER_Stress->Ca_Release PERK_CHOP PERK-CHOP Pathway ER_Stress->PERK_CHOP Cytochrome_c Cytochrome c Release Mito_Dysfunction->Cytochrome_c Apoptosis Apoptosis PERK_CHOP->Apoptosis Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Apoptotic signaling pathway induced by this compound.

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_target Molecular Target cluster_pathways Signaling Pathways cluster_outcome Inflammatory Response LPS LPS TAK1 TAK1 LPS->TAK1 Shogaol This compound Shogaol->TAK1 NFkB NF-κB Pathway TAK1->NFkB MAPK MAPK Pathway TAK1->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines COX2 COX-2 NFkB->COX2 MAPK->Cytokines

Caption: Anti-inflammatory signaling pathway of this compound.

Conclusion

The protocols and data presented herein offer a robust starting point for the extraction and study of this compound from dried ginger rhizomes. The selection of the most appropriate extraction method will depend on the specific research goals, available equipment, and desired scale of production. For maximizing shogaol content, pre-treatment of ginger with heat is a critical step. The provided signaling pathway diagrams offer a visual guide to the molecular mechanisms underlying the biological activities of this compound, which can aid in the design of future studies and the development of novel therapeutic agents.

References

Application Notes and Protocols for Using (8)-Shogaol to Sensitize Cancer Cells to Radiotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (8)-Shogaol, a bioactive compound found in ginger, has demonstrated potential as a radiosensitizer for cancer therapy. These application notes provide a summary of the key findings and detailed protocols based on preclinical studies investigating the efficacy of this compound in sensitizing cancer cells to radiotherapy. The primary mechanism of action involves the induction of oxidative stress, leading to apoptosis through the PERK-CHOP signaling pathway.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Gastric Cancer Cell Lines

Cell LineTreatmentConcentration (µM)Duration (h)Effect
AGS, NCI-N87This compound1, 5, 10, 20, 3024Dose-dependent decrease in cell viability and increase in cytotoxicity[1]
AGS, NCI-N87This compound100, 8, 16, 24Time-dependent increase in caspase-3 activity and cytotoxicity[2]

Table 2: Radiosensitizing Effects of this compound on Gastric Cancer Cell Lines

Cell LineThis compound Conc. (µM)Radiation Dose (Gy)Outcome
AGS, NCI-N87102, 4, 6Synergistic enhancement of cytotoxic effects[2]
AGSR, NCI-N87R (Radioresistant)102Overcame radioresistance, leading to synergistic anti-cancer effects[2]

Table 3: In Vivo Anti-Tumor Effects of this compound in a Xenograft Mouse Model

Animal ModelTreatmentDosage (mg/kg)Effect
AGS tumor mouse modelThis compound30, 60Significant inhibition of tumor growth compared to the control group, with no significant body weight loss[2]

Signaling Pathway

The proposed mechanism by which this compound sensitizes cancer cells to radiotherapy involves the induction of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress, leading to apoptosis.

G shogaol This compound nox4 NOX4 Activation shogaol->nox4 radiotherapy Radiotherapy apoptosis Apoptosis radiotherapy->apoptosis ros ROS Generation nox4->ros er_stress ER Stress ros->er_stress perk p-PERK er_stress->perk chop CHOP perk->chop chop->apoptosis radiosensitization Radiosensitization apoptosis->radiosensitization G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cell_culture Cell Culture (AGS, NCI-N87) treatment Treatment (this compound +/- Radiation) cell_culture->treatment viability Viability/Cytotoxicity Assays (WST-1, LDH) treatment->viability apoptosis Apoptosis Assay (Caspase-3 activity) treatment->apoptosis clonogenic Clonogenic Survival Assay treatment->clonogenic western Western Blot (PERK-CHOP pathway) treatment->western qpcr qRT-PCR (EMT Markers) treatment->qpcr xenograft Xenograft Model (AGS cells in mice) invivo_treatment In Vivo Treatment (this compound) xenograft->invivo_treatment tumor_measurement Tumor Volume Measurement invivo_treatment->tumor_measurement

References

Troubleshooting & Optimization

Technical Support Center: Navigating (8)-Shogaol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with (8)-Shogaol solubility in in vitro assays. Our aim is to equip you with the necessary information to ensure the accurate and reproducible application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1] Ethanol and methanol are also viable options.[2][3]

Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture medium. How can I prevent this?

A2: This phenomenon, often referred to as "crashing out," is a common challenge with hydrophobic compounds. To mitigate this, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.[4][5] Implementing a proper dilution protocol, such as dropwise addition of the stock solution into pre-warmed and vortexing media, can also help prevent precipitation.

Q3: What is the maximum permissible concentration of DMSO in cell culture?

A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to maintain the final DMSO concentration at or below 0.5% to avoid significant cytotoxic effects. For sensitive cell lines or long-term exposure assays, it is advisable to keep the concentration below 0.1%. It is always best practice to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.

Q4: Are there alternatives to DMSO for solubilizing this compound if it's incompatible with my assay?

A4: Yes, if DMSO is not suitable for your experimental setup, several alternative strategies can be employed. These include the use of other organic solvents like ethanol, co-solvent systems, or solubility-enhancing agents such as surfactants (e.g., Tween-80) and cyclodextrins (e.g., SBE-β-CD). These agents can form micelles or inclusion complexes that improve the dispersion of hydrophobic compounds in aqueous media.

Q5: How should I store my this compound stock solutions?

A5: To ensure the stability of your this compound stock solution, it is recommended to store it at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation and use of this compound in in vitro experiments.

Problem Potential Cause Troubleshooting Steps
This compound powder will not dissolve in the initial solvent. The chosen solvent is inappropriate, or the concentration is too high.- Ensure you are using a suitable organic solvent like DMSO or ethanol.- Increase the volume of the solvent to lower the concentration.- Gently warm the solution to 37°C and vortex or sonicate to aid dissolution.
Precipitation occurs immediately upon dilution into aqueous media. The compound is "crashing out" due to poor aqueous solubility and a high localized concentration during dilution.- Reduce the final concentration of this compound in the assay.- Pre-warm the aqueous medium to 37°C before adding the stock solution.- Add the stock solution dropwise while vigorously vortexing the medium to ensure rapid dispersal.- Perform serial dilutions as an intermediate step.
The solution appears cloudy or contains visible particles after dilution. The compound has precipitated out of the solution over time.- Visually inspect the solution before each use.- If precipitation is observed, try to redissolve by gentle warming and vortexing.- If the precipitate does not redissolve, it is recommended to prepare a fresh working solution.- For persistent issues, consider using a solubility-enhancing agent like cyclodextrins or surfactants in your final medium.
Inconsistent or non-reproducible experimental results. Variability in the preparation of the this compound solution or degradation of the compound.- Standardize your protocol for preparing stock and working solutions.- Prepare fresh working solutions for each experiment from a frozen aliquot of the stock solution.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.

Solvent Concentration Notes Source
DMSO100 mg/mL (328.49 mM)Ultrasonic assistance may be needed. Use newly opened, anhydrous DMSO for best results.MedchemExpress
EthanolSolubleSpecific concentration not provided.Cayman Chemical
MethanolSolubleSpecific concentration not provided.Cayman Chemical
Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSoluble-ChemFaces
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 6.25 mg/mL (20.53 mM)In vivo formulation.MedchemExpress
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.21 mM)In vivo formulation using a cyclodextrin.MedchemExpress
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.21 mM)In vivo formulation.MedchemExpress

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO and its subsequent dilution for use in cell-based assays.

  • Preparation of 100 mM DMSO Stock Solution: a. Accurately weigh the desired amount of this compound powder (Formula Weight: 304.4 g/mol ). b. Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 100 mM. c. Vortex the solution vigorously until the this compound is completely dissolved. If necessary, briefly sonicate or warm the solution in a 37°C water bath. d. Visually inspect the solution to ensure it is clear and free of any particulate matter. e. Dispense the stock solution into single-use aliquots and store at -20°C or -80°C.

  • Preparation of Working Solutions in Cell Culture Medium: a. Thaw a single-use aliquot of the 100 mM stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM, first prepare an intermediate dilution of 1 mM in cell culture medium. d. While gently vortexing the pre-warmed medium, add the this compound stock solution dropwise to achieve the desired final concentration. e. Ensure the final DMSO concentration in the working solution is below the cytotoxic threshold for your cell line (typically <0.5%). f. Use the freshly prepared working solution immediately.

Protocol 2: Cell Viability (MTT) Assay with this compound

This protocol outlines the procedure for assessing the effect of this compound on cell viability using an MTT assay.

  • Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. b. Incubate the plate at 37°C in a humidified CO2 incubator until the cells adhere and reach the desired confluency (typically 24 hours).

  • Treatment with this compound: a. Prepare a series of working solutions of this compound in complete culture medium at twice the desired final concentrations. b. Remove the existing medium from the wells and add 100 µL of the freshly prepared this compound working solutions or vehicle control (medium with the same final DMSO concentration). c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan. e. Measure the absorbance at 490-570 nm using a microplate reader.

Protocol 3: Western Blot Analysis of Cells Treated with this compound

This protocol provides a method for analyzing protein expression in cells treated with this compound.

  • Cell Culture and Treatment: a. Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. b. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Cell Lysis: a. After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. c. Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein samples to the same concentration with lysis buffer and add Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. g. Wash the membrane three times with TBST for 5-10 minutes each. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again three times with TBST. j. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Logical Workflow for Troubleshooting this compound Solubility

G start Start: this compound Powder dissolve_dmso Dissolve in 100% DMSO (e.g., 100 mM stock) start->dissolve_dmso check_dissolution Is it fully dissolved? dissolve_dmso->check_dissolution troubleshoot_dissolution Troubleshoot: - Increase solvent volume - Gentle warming (37°C) - Vortex/Sonicate check_dissolution->troubleshoot_dissolution No prepare_working Prepare working solution in aqueous medium check_dissolution->prepare_working Yes troubleshoot_dissolution->dissolve_dmso check_precipitation Does it precipitate? prepare_working->check_precipitation troubleshoot_precipitation Troubleshoot: - Lower final concentration - Pre-warm medium (37°C) - Dropwise addition while vortexing - Use co-solvents/enhancers check_precipitation->troubleshoot_precipitation Yes proceed_experiment Proceed with experiment check_precipitation->proceed_experiment No troubleshoot_precipitation->prepare_working end Unsuitable for assay troubleshoot_precipitation->end Still precipitates

Caption: A decision tree for troubleshooting this compound solubility issues.

This compound Inhibition of the TAK1 Signaling Pathway

TAK1_Pathway cluster_receptor Cell Surface Receptors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TRAF TRAF2/6 TNFa->TRAF IL1 IL-1 IL1->TRAF TAK1_complex TAK1-TAB1/2 TRAF->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MAPK JNK / p38 TAK1_complex->MAPK NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases Gene_expression Inflammatory Gene Expression NFkB->Gene_expression translocates MAPK->Gene_expression Shogaol This compound Shogaol->TAK1_complex inhibits

Caption: this compound inhibits inflammatory pathways by targeting TAK1.

This compound-Induced ER Stress and Apoptosis

ER_Stress_Apoptosis Shogaol This compound ROS ↑ Reactive Oxygen Species (ROS) Shogaol->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress PERK_pathway PERK → eIF2α → ATF4 ER_Stress->PERK_pathway CHOP CHOP Expression PERK_pathway->CHOP Bcl2_family ↑ Pro-apoptotic Bcl-2 (Bax, Bak) ↓ Anti-apoptotic Bcl-2 CHOP->Bcl2_family Mitochondria Mitochondrial Dysfunction Bcl2_family->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via ROS and the ER stress pathway.

References

degradation of (8)-Shogaol under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with (8)-Shogaol. This resource provides troubleshooting guidance and frequently asked questions regarding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the degradation of this compound?

A1: The stability of this compound is primarily influenced by pH and temperature.[1][2] Like other shogaols, this compound is susceptible to degradation under strongly acidic, alkaline, and high-temperature conditions.

Q2: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A2: Studies on the closely related (6)-Shogaol have shown that it exhibits the greatest stability at a pH of 4.[1][3] It is reasonable to expect this compound to behave similarly due to its structural analogy.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures accelerate the degradation of shogaols. While the formation of shogaols from their precursor gingerols is favored by heat, excessively high temperatures (e.g., above 150°C) can lead to the degradation and polymerization of shogaols.[4]

Q4: What are the expected degradation products of this compound?

A4: The degradation of this compound can proceed through several pathways depending on the conditions:

  • Hydration: Under acidic conditions, this compound can undergo a reversible hydration reaction to form (8)-Gingerol.

  • Further Degradation: At high temperatures, shogaols can degrade into smaller molecules or undergo polymerization.

  • Conversion to Paradol: Under acidic conditions and high temperatures, there is evidence that shogaols can be converted to the corresponding paradol.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly low recovery of this compound after storage in an acidic buffer. This compound may have converted back to (8)-Gingerol. This is a reversible, acid-catalyzed reaction.Analyze the sample for the presence of (8)-Gingerol. To minimize this conversion, store samples at a pH of 4, where shogaols are most stable. If acidic conditions are necessary for your experiment, keep the duration and temperature to a minimum.
Sample discoloration and precipitation after heating. High temperatures can cause polymerization and degradation of this compound.Avoid excessive heating. If elevated temperatures are required, conduct time-course experiments to determine the stability window for this compound under your specific conditions. Consider using a lower temperature for a longer duration if the experimental protocol allows.
Appearance of an unexpected peak in HPLC analysis corresponding to (8)-Gingerol. This is likely due to the hydration of this compound in an acidic mobile phase or sample diluent.Ensure the pH of your sample diluent and mobile phase is as close to neutral as possible, or ideally around pH 4, if compatible with your chromatographic method.
Gradual loss of this compound in a neutral aqueous solution at room temperature. Although more stable at neutral pH than in strongly acidic or basic conditions, gradual degradation can still occur over extended periods.For long-term storage, it is advisable to keep this compound solutions frozen (-20°C or -80°C) and protected from light.

Quantitative Data Summary

The following tables summarize the stability of shogaols based on data for the closely related (6)-Shogaol. These values should serve as a useful guide for experiments with this compound.

Table 1: Effect of pH on the Stability of (6)-Shogaol at 80°C

pHStabilityObservation
1LowRapid interconversion with (6)-Gingerol.
4HighLeast amount of degradation observed.
7ModerateMore stable than at pH 1, but less stable than at pH 4.

Table 2: Effect of Temperature on the Conversion of Gingerols to Shogaols

TemperatureObservation
37°CThe conversion from gingerol to shogaol is very slow.
60°CSignificant degradation of gingerol (over 50% in 24 hours) to form shogaol is observed.
100°CThe conversion of gingerol to shogaol is rapid, reaching equilibrium within 2 hours.
150°CA significant increase in the formation of 6-, 8-, and 10-shogaols is observed.
180°CA sharp decrease in shogaol content is observed, likely due to degradation and polymerization.

Experimental Protocols

Protocol 1: General Stability Testing of this compound

This protocol outlines a general method for assessing the stability of this compound under different pH and temperature conditions.

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions at the desired pH values (e.g., pH 1, 4, 7, and 10).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or methanol). Add a small volume of the stock solution to the pre-incubated buffer solutions to achieve the final desired concentration. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to minimize its effect on the stability.

  • Incubation: Incubate the samples at the desired temperatures in controlled-temperature baths or incubators.

  • Sampling: At specified time intervals, withdraw aliquots from each sample.

  • Quenching the Reaction: Immediately neutralize the pH of the aliquots (if necessary) and/or cool them on ice to stop further degradation.

  • Quantitative Analysis: Analyze the concentration of this compound and any potential degradation products (like (8)-Gingerol) using a validated HPLC method.

Protocol 2: HPLC Analysis of this compound and (8)-Gingerol

This is a representative HPLC method for the simultaneous quantification of shogaols and gingerols.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, often with a small amount of acid (e.g., 1% acetic acid) to improve peak shape. A typical mobile phase could be methanol:water:acetic acid (60:39:1 v/v).

  • Flow Rate: 0.6 - 1.0 mL/min.

  • Detection: UV detection at 280 nm or 282 nm.

  • Quantification: Use standard curves constructed from pure standards of this compound and (8)-Gingerol.

Visualizations

degradation_pathway 8-Gingerol 8-Gingerol 8-Shogaol 8-Shogaol 8-Gingerol->8-Shogaol - H2O (Heat, Acid) 8-Shogaol->8-Gingerol + H2O (Acid) Paradol Paradol 8-Shogaol->Paradol Reduction (High Heat, Acid) Degradation_Products Degradation Products (e.g., Polymers) 8-Shogaol->Degradation_Products High Heat

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1, 4, 7) prep_samples Prepare Test Solutions prep_buffers->prep_samples prep_stock Prepare this compound Stock prep_stock->prep_samples incubate Incubate at Temp (37, 60, 100°C) prep_samples->incubate sample Withdraw Samples at Timepoints incubate->sample quench Quench Reaction sample->quench hplc HPLC Analysis quench->hplc data Data Interpretation hplc->data

Caption: Workflow for this compound stability testing.

troubleshooting_guide start Low this compound Recovery? check_gingerol Check for (8)-Gingerol peak? start->check_gingerol Yes discoloration Sample discolored or precipitated? start->discoloration No acid_hydration Likely acid-catalyzed hydration. Minimize time in acid or use pH 4 buffer. check_gingerol->acid_hydration Yes check_gingerol->discoloration No thermal_degradation Likely thermal degradation/polymerization. Reduce temperature or heating time. discoloration->thermal_degradation Yes other_issues Consider other factors: - Purity of initial material - Adsorption to container - Oxidative degradation discoloration->other_issues No

Caption: Troubleshooting low this compound recovery.

References

troubleshooting low cell viability in (8)-Shogaol cytotoxicity assays

Technical Support Center:[1]-Shogaol Cytotoxicity Assays

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing[1]-Shogaol in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is[1]-Shogaol and what is its mechanism of action in cancer cells?

[1]-Shogaol is a pungent phenolic compound found in dried ginger (Zingiber officinale).[2] It has demonstrated anti-cancer and anti-inflammatory properties. Its primary mechanism of action involves inducing apoptosis (programmed cell death) in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), depletion of glutathione, and activation of caspases. Studies have shown that-shogaol can cause a rapid loss of the mitochondrial transmembrane potential and the release of cytochrome c into the cytosol, which in turn activates procaspase-9 and procaspase-3. Additionally,-Shogaol can induce apoptosis by causing endoplasmic reticulum (ER) stress through the PERK-CHOP signaling pathway.

Q2: How should I store and handle-Shogaol?

For long-term storage, it is recommended to store-Shogaol stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. Shogaols can be unstable in aqueous solutions, with their stability being dependent on pH and temperature. It is advisable to prepare fresh working solutions for each experiment.

Q3: What solvent should I use to dissolve-Shogaol?

-Shogaol is often dissolved in dimethyl sulfoxide (DMSO). It is crucial to use a minimal amount of solvent and to prepare a high-concentration stock solution that can be further diluted in cell culture medium. The final concentration of the solvent in the culture medium should be kept low, typically below 0.5%, as solvents like DMSO can be toxic to cells at higher concentrations. Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.

Q4: Which cell lines are suitable for-Shogaol cytotoxicity assays?

The choice of cell line should be guided by your research objectives.-Shogaol has shown cytotoxic effects against various cancer cell lines, including human leukemia (HL-60), gastric cancer (AGS, NCI-N87), and non-small cell lung cancer cells. It is important to select a cell line that is relevant to the type of cancer you are studying.

Troubleshooting Guides

Issue 1: Unexpectedly Low Cell Viability in All Wells, Including Controls

Q: My cell viability is extremely low across the entire plate, even in my untreated and vehicle control wells. What could be the cause?

A: This issue often points to a problem with the cells or the general assay conditions rather than the-Shogaol treatment itself. Here are several potential causes and solutions:

  • Cell Health and Culture Conditions:

    • Contamination: Check for signs of bacterial or fungal contamination in your cell culture. Discard any contaminated cultures and reagents.

    • Cell Passage Number: Using cells at a high passage number can lead to altered growth rates and stress responses. It is best to use cells within a consistent and low passage range.

    • Cell Seeding Density: Both too low and too high cell densities can affect cell health. Optimize the seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the experiment.

  • Reagent and Media Issues:

    • Media Quality: Ensure your cell culture medium is not expired and has been stored correctly. Contamination or degradation of media components like glutamine can impact cell viability.

    • Serum Quality: Batch-to-batch variability in fetal bovine serum (FBS) can significantly affect cell growth. Test new batches of FBS before using them in critical experiments.

  • Incubation Conditions:

    • CO2 and Temperature: Verify that your incubator is maintaining the correct temperature (typically 37°C) and CO2 levels (usually 5%).

    • Evaporation: Evaporation from the outer wells of a microplate can lead to increased concentrations of media components and cell stress. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile PBS or water.

Issue 2: The Vehicle Control Shows Significant Cytotoxicity

Q: I'm observing a significant decrease in cell viability in my vehicle control wells (cells treated with solvent only). Why is this happening?

A: This is a common issue and usually points to solvent toxicity.

  • Solvent Concentration: The solvent used to dissolve-Shogaol, such as DMSO, can be toxic to cells at higher concentrations.

    • Solution: Perform a solvent toxicity test to determine the maximum concentration of your solvent that does not affect the viability of your specific cell line. It is recommended to keep the final solvent concentration in the culture medium below 0.5% for solvents like DMSO, ethanol, and acetone.

  • Solvent Purity: The purity of the solvent can also be a factor.

    • Solution: Use a high-purity, cell culture-grade solvent.

Issue 3: No Dose-Dependent Effect of-Shogaol on Cell Viability

Q: I am not observing the expected dose-dependent decrease in cell viability with increasing concentrations of-Shogaol. What should I check?

A: A lack of a dose-response curve can be due to several factors related to the compound, the assay itself, or the cell line's sensitivity.

  • -Shogaol Preparation and Stability:

    • Degradation: -Shogaol can be unstable in aqueous solutions. Ensure you are preparing fresh dilutions from a properly stored stock solution for each experiment.

    • Concentration Range: The concentration range you are testing may be too low to induce a cytotoxic effect in your chosen cell line. Consult the literature for effective concentrations of-Shogaol in similar cell lines and consider testing a broader range of concentrations.

  • Assay Sensitivity and Timing:

    • Incubation Time: The incubation time with-Shogaol may be too short to observe a significant cytotoxic effect. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.

    • Assay Type: The chosen cytotoxicity assay may not be sensitive enough. For example, an MTT assay measures metabolic activity, which may not always directly correlate with cell death. You could consider using a different assay that measures membrane integrity, such as an LDH release assay, or one that directly measures apoptosis, like an Annexin V/PI staining assay.

  • Cell Line Resistance:

    • Intrinsic Resistance: The cell line you are using may be resistant to the cytotoxic effects of-Shogaol.

Data Presentation

Table 1: Cytotoxicity of-Shogaol and Related Compounds in Various Cancer Cell Lines

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
-ShogaolHL-60 (Leukemia)MTT24~20-30
-ShogaolAGS (Gastric Cancer)WST-124~10-20
-ShogaolNCI-N87 (Gastric Cancer)WST-124~10-20
-ShogaolKG-1a (Leukemia)MTT482.99 µg/mL
-ShogaolHCT-116 (Colon Cancer)MTTNot Specified24.43
-ShogaolH-1299 (Lung Cancer)MTTNot Specified25.82

Table 2: Recommended Maximum Solvent Concentrations for In Vitro Cell-Based Assays

SolventMaximum Recommended Concentration (v/v)Reference
DMSO< 0.5%
Ethanol< 0.5%
Acetone< 0.5%
DMF< 0.1%

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from methodologies described in the literature.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^5 cells/mL for HL-60 cells).

    • Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment (for adherent cells) and recovery.

  • Treatment with-Shogaol:

    • Prepare a series of dilutions of-Shogaol in complete cell culture medium from a concentrated stock solution.

    • Also, prepare a vehicle control containing the same final concentration of solvent (e.g., DMSO) as the highest concentration of-Shogaol.

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of-Shogaol or the vehicle control.

    • Incubate for the desired treatment period (e.g., 24 hours).

  • MTT Assay:

    • Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the concentration of-Shogaol to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

experimental_workflowcluster_prepPreparationcluster_treatmentTreatmentcluster_assayAssaycluster_analysisData AnalysisstartStart: Healthy Cell CultureseedSeed Cells in 96-well Platestart->seedincubate_attachOvernight Incubation(Cell Attachment/Recovery)seed->incubate_attachprepare_treatmentPrepare [8]-Shogaol Dilutions& Vehicle Controladd_treatmentAdd Treatments to Cellsprepare_treatment->add_treatmentincubate_treatmentIncubate for Desired Time(e.g., 24, 48, 72h)add_treatment->incubate_treatmentadd_reagentAdd Cytotoxicity Assay Reagent(e.g., MTT, LDH)incubate_treatment->add_reagentincubate_assayIncubate for Reactionadd_reagent->incubate_assayread_plateRead Plate(e.g., Absorbance, Fluorescence)incubate_assay->read_platecalculate_viabilityCalculate % Cell Viabilityread_plate->calculate_viabilityplot_curvePlot Dose-Response Curvecalculate_viability->plot_curvedetermine_ic50Determine IC50plot_curve->determine_ic50

Caption: Experimental workflow for a typical-Shogaol cytotoxicity assay.

shogaol_pathwaycluster_rosOxidative Stresscluster_erER Stresscluster_mitoMitochondrial Pathwayshogaol[8]-Shogaolros↑ Reactive OxygenSpecies (ROS)shogaol->rosgsh↓ Glutathione (GSH)shogaol->gshperkPERK-CHOP Pathwayshogaol->perkmmpLoss of MitochondrialMembrane Potentialros->mmpperk->mmpcyto_cCytochrome c Releasemmp->cyto_ccas9Caspase-9 Activationcyto_c->cas9cas3Caspase-3 Activationcas9->cas3apoptosisApoptosiscas3->apoptosis

Caption: Signaling pathway of-Shogaol-induced apoptosis.

troubleshooting_guidestartLow Cell Viability Observedcheck_controlsAre controls (untreated/vehicle)also showing low viability?start->check_controlsgeneral_issuesProblem is likely systemic.check_controls->general_issuesYesvehicle_toxicityIs only the vehicle control toxic?check_controls->vehicle_toxicityNocheck_contaminationCheck for Contaminationgeneral_issues->check_contaminationcheck_cell_healthVerify Cell Health(Passage #, Density)general_issues->check_cell_healthcheck_reagentsCheck Media/Serum/Reagentsgeneral_issues->check_reagentscheck_incubatorVerify Incubator Conditionsgeneral_issues->check_incubatorsolvent_issueSolvent Toxicity Issuevehicle_toxicity->solvent_issueYescompound_issue[8]-Shogaol treatment issuevehicle_toxicity->compound_issueNoreduce_solventReduce Solvent Concentration(<0.5%)solvent_issue->reduce_solventcheck_concentrationVerify [8]-Shogaol Concentrationand Stabilitycompound_issue->check_concentrationcheck_timeOptimize Incubation Timecompound_issue->check_time

Caption: Troubleshooting decision tree for low cell viability.

identifying and minimizing off-target effects of (8)-Shogaol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (6)-Shogaol. This resource provides troubleshooting guidance and answers to frequently asked questions to help you identify and minimize off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (6)-Shogaol and what are its primary known targets?

(6)-Shogaol is a bioactive compound found in dried ginger (Zingiber officinale). It is formed from the dehydration of (6)-gingerol during processing or storage.[1][2] It possesses a variety of reported pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] The bioactivity of (6)-Shogaol is often attributed to its α,β-unsaturated carbonyl moiety, which can react with nucleophilic residues in proteins.[4]

Primary known molecular targets and pathways modulated by (6)-Shogaol include:

  • NF-κB Signaling Pathway: (6)-Shogaol has been shown to inhibit the activation of NF-κB, a key regulator of inflammation. This is achieved by preventing the phosphorylation and degradation of IκBα, which in turn suppresses the nuclear translocation of the p65 subunit.

  • Nrf2/ARE Pathway: It activates the Nrf2-antioxidant response element (ARE) signaling pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).

  • AKT/mTOR Pathway: (6)-Shogaol can inhibit the PI3K/AKT/mTOR signaling cascade, which is crucial for cell survival and proliferation. It has been shown to directly bind to and inhibit Akt kinase activity.

  • p300 Histone Acetyltransferase (HAT): Recent studies have identified p300 HAT as a direct target of (6)-Shogaol, with an IC50 value of 6.77 µM in an in vitro assay.

  • MAPK Signaling: It has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs), such as JNK, although the effects can be cell-type dependent.

Q2: What are the potential off-target effects of (6)-Shogaol?

While a comprehensive profile of (6)-Shogaol's off-targets is not yet fully elucidated, its chemical structure suggests potential for off-target interactions. The electrophilic α,β-unsaturated carbonyl group can react with cysteine residues in various proteins, leading to non-specific binding.

Potential off-target effects could manifest as:

  • Unintended modulation of other kinases: Given its interaction with the PI3K/Akt pathway, cross-reactivity with other kinases is a possibility.

  • Interaction with proteins containing reactive cysteine residues: Many enzymes and transcription factors are regulated by the redox state of their cysteine residues, making them potential off-targets.

  • Alteration of other signaling pathways: Due to the interconnectedness of cellular signaling, inhibition of one pathway may lead to compensatory changes in others.

Q3: How can I identify potential off-target effects of (6)-Shogaol in my experimental system?

Several experimental strategies can be employed to identify off-target effects:

  • Chemical Proteomics: This approach uses a modified version of (6)-Shogaol (a chemical probe) to "fish" for its binding partners in cell lysates or intact cells. The captured proteins are then identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a label-free method that assesses the binding of a compound to its target in a cellular environment. Ligand binding typically stabilizes a protein, leading to a shift in its thermal denaturation profile. This can be used to confirm on-target engagement and identify novel binders.

  • Kinase Profiling: A broad panel of purified kinases can be screened to assess the selectivity of (6)-Shogaol. This is particularly relevant given its known effects on the Akt signaling pathway.

  • Phenotypic Screening with Structurally Related Analogs: Comparing the cellular effects of (6)-Shogaol with a structurally similar but less reactive analog (e.g., one lacking the α,β-unsaturated carbonyl) can help distinguish on-target from off-target effects.

  • Computational Prediction: In silico methods, such as molecular docking and similarity-based approaches, can predict potential off-target interactions based on the structure of (6)-Shogaol and known protein binding pockets.

Q4: What strategies can I use to minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for validating that the observed phenotype is a direct result of modulating the intended target.

  • Use the Lowest Effective Concentration: Titrate (6)-Shogaol to determine the lowest concentration that produces the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-targets.

  • Employ a Rescue Experiment: If you have identified a primary target, attempt to "rescue" the phenotype by overexpressing a drug-resistant mutant of the target or by activating a downstream component of the pathway.

  • Use Orthogonal Approaches: Confirm key findings using alternative methods to modulate the target, such as siRNA or CRISPR-Cas9, to ensure the observed phenotype is not a compound-specific artifact.

  • Control for Compound Reactivity: Include control experiments with compounds that can scavenge reactive electrophiles to assess the contribution of non-specific covalent modifications to the observed effects.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

Possible CauseTroubleshooting Steps
(6)-Shogaol Instability (6)-Shogaol is susceptible to degradation, particularly at high temperatures and non-neutral pH. Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions in aqueous media, be mindful of the pH, as acidic conditions can promote degradation.
Purity of (6)-Shogaol Ensure the purity of your (6)-Shogaol sample using analytical techniques like HPLC. Impurities from the extraction process or synthesis can lead to inconsistent results.
Inconsistent Cell Culture Conditions Standardize cell passage number, seeding density, and growth phase. Variations in these parameters can alter cellular responses to treatment.
Solubility Issues (6)-Shogaol is a lipophilic compound. Ensure it is fully solubilized in your culture medium. Precipitated compound will lead to inaccurate dosing and high variability. Visually inspect for precipitates and consider using a vehicle control with the same concentration of solvent (e.g., DMSO) as your highest (6)-Shogaol concentration.

Issue 2: Unexpected Cytotoxicity

Possible CauseTroubleshooting Steps
Off-Target Toxicity High concentrations of (6)-Shogaol may induce cytotoxicity through off-target effects. Perform a dose-response curve to determine the IC50 for cytotoxicity in your cell line. Work at concentrations well below the cytotoxic threshold for target validation experiments.
Reactive Oxygen Species (ROS) Production (6)-Shogaol has been reported to induce ROS production in some cancer cells. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to determine if the observed cytotoxicity is ROS-mediated.
Cell Line Sensitivity Different cell lines can have varying sensitivities to (6)-Shogaol. It is important to establish a baseline cytotoxicity profile for each cell line used.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) used to dissolve (6)-Shogaol can be toxic to cells. Ensure your vehicle control has the same solvent concentration as your highest treatment dose.

Quantitative Data Summary

Table 1: Reported IC50 Values of (6)-Shogaol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
T47DBreast Cancer0.5 ± 0.1
A549Non-Small Cell Lung Cancer55.4
VSMCVascular Smooth Muscle Cells2.7

Table 2: Inhibitory Activity of (6)-Shogaol Against a Specific Enzyme

Target EnzymeAssay TypeIC50 (µM)Reference
p300 Histone AcetyltransferaseIn vitro HAT assay6.77

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for assessing the engagement of (6)-Shogaol with a target protein in intact cells.

Materials:

  • Cell line of interest

  • (6)-Shogaol

  • DMSO (vehicle)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Thermocycler or heating blocks

  • Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of (6)-Shogaol or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating: After treatment, wash the cells with PBS. Resuspend the cells in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting using an antibody specific to the target protein to detect the amount of soluble target protein at each temperature.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of (6)-Shogaol indicates target engagement.

Protocol 2: In Vitro Kinase Profiling

This protocol outlines a general method for screening (6)-Shogaol against a panel of kinases to assess its selectivity.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • (6)-Shogaol stock solution (in DMSO)

  • Kinase reaction buffer

  • [γ-³³P]ATP or an appropriate substrate for a non-radioactive assay format

  • ATP solution

  • Microplates (96- or 384-well)

  • Apparatus for detecting kinase activity (e.g., scintillation counter for radiometric assays, plate reader for fluorescence or luminescence-based assays)

Procedure:

  • Compound Dilution: Prepare serial dilutions of (6)-Shogaol in DMSO.

  • Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted (6)-Shogaol or DMSO (vehicle control). Incubate for a defined period to allow for inhibitor binding.

  • Initiate Kinase Reaction: Start the reaction by adding a mixture of the specific substrate and ATP (with [γ-³³P]ATP for radiometric assays). The ATP concentration should be close to the Km for each kinase for accurate IC50 determination.

  • Incubation: Incubate the reaction at the optimal temperature for each kinase for a specific time.

  • Stop Reaction and Detection: Stop the reaction and measure the kinase activity using an appropriate method. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of (6)-Shogaol compared to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value for each kinase.

Visualizations

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR IκB IκB IKK->IκB P NFκB_complex NF-κB (p65/p50)-IκB NFκB_active NF-κB (p65/p50) NFκB_complex->NFκB_active NFκB_nuc NF-κB NFκB_active->NFκB_nuc Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc p300 p300 Histone_Acetylation Histone Acetylation p300->Histone_Acetylation HAT activity ARE ARE Nrf2_nuc->ARE Gene_Expression Gene Expression (Antioxidant, Anti-inflammatory) NFκB_nuc->Gene_Expression ARE->Gene_Expression 6-Shogaol 6-Shogaol 6-Shogaol->AKT Inhibition 6-Shogaol->IKK Inhibition 6-Shogaol->Keap1 Inhibition of Keap1-Nrf2 binding 6-Shogaol->p300 Direct Inhibition Off_Target_ID_Workflow cluster_computational Computational Prediction cluster_experimental Experimental Identification cluster_validation Target Validation In_Silico In Silico Screening (Docking, Similarity Search) Candidate_Off_Targets Candidate Off-Targets In_Silico->Candidate_Off_Targets Chem_Proteomics Chemical Proteomics Chem_Proteomics->Candidate_Off_Targets CETSA CETSA-MS CETSA->Candidate_Off_Targets Kinase_Profiling Kinase Profiling Kinase_Profiling->Candidate_Off_Targets Target_Engagement Confirm Target Engagement (e.g., Western Blot CETSA) Cellular_Assays Cellular Functional Assays Target_Engagement->Cellular_Assays Rescue_Experiments Rescue Experiments Cellular_Assays->Rescue_Experiments Validated_Off_Target Validated Off-Target Rescue_Experiments->Validated_Off_Target Start Investigate (6)-Shogaol Activity Start->In_Silico Start->Chem_Proteomics Start->CETSA Start->Kinase_Profiling Candidate_Off_Targets->Target_Engagement Troubleshooting_Logic Start Inconsistent Results or Unexpected Cytotoxicity? Check_Purity Check (6)-Shogaol Purity (HPLC) Start->Check_Purity Check_Stability Prepare Fresh Aliquots, Control pH and Temperature Check_Purity->Check_Stability Check_Solubility Verify Solubility in Media, Use Vehicle Control Check_Stability->Check_Solubility Dose_Response Perform Dose-Response for Efficacy and Cytotoxicity Check_Solubility->Dose_Response Orthogonal_Assay Use Orthogonal Method (e.g., siRNA) to Validate Target Dose_Response->Orthogonal_Assay Problem_Resolved Problem Resolved Orthogonal_Assay->Problem_Resolved Problem_Persists Problem Persists: Consider Off-Target Effects Orthogonal_Assay->Problem_Persists

References

Technical Support Center: Maximizing (8)-Shogaol Formation During Ginger Drying

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on increasing the formation of (8)-Shogaol during the drying of ginger (Zingiber officinale). The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for this compound formation during ginger drying?

A1: this compound is primarily formed through the dehydration of its precursor, (8)-gingerol. This is a thermally-driven reaction where the β-hydroxy ketone group in the (8)-gingerol molecule is eliminated as a water molecule. This conversion is significantly influenced by factors such as temperature, drying time, pH, and the drying method employed.[1][2][3][4]

Q2: Which drying method is most effective for maximizing this compound content?

A2: High-temperature drying methods are generally most effective. Hot air drying (HAD) has been shown to be particularly efficient in converting gingerols to shogaols.[1] Studies indicate that HAD at 150°C for 6 hours provides a significant increase in shogaol content. In contrast, methods like freeze-drying or sun-drying tend to preserve the gingerols and result in lower shogaol yields.

Q3: What is the optimal temperature for the conversion of (8)-gingerol to this compound?

A3: The optimal temperature for this conversion is typically in the range of 120°C to 150°C. Increasing the temperature within this range generally accelerates the dehydration reaction. However, it is crucial to note that temperatures exceeding 150°C can lead to the degradation of shogaols, thereby reducing the overall yield.

Q4: How does drying time affect the formation of this compound?

A4: Drying time is a critical parameter that must be optimized in conjunction with temperature. Initially, longer drying times at an optimal temperature will increase the formation of this compound. However, prolonged exposure to high temperatures can lead to the degradation of the newly formed shogaols. For instance, at 150°C, a drying time of 6 hours has been identified as effective.

Q5: Can the pH of the ginger sample influence this compound formation?

A5: Yes, acidic conditions can catalyze the dehydration of gingerols to shogaols. Studies have shown that adjusting the pH of the ginger extract to acidic conditions (e.g., pH 1) can enhance the conversion rate. This is because the reaction is an acid-catalyzed dehydration.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low yield of this compound - Drying temperature is too low.- Drying time is too short.- Incorrect drying method used (e.g., freeze-drying).- The starting material has a low (8)-gingerol content.- Increase the drying temperature to the optimal range of 120-150°C.- Optimize the drying time; for hot air drying at 150°C, a 6-hour duration is a good starting point.- Switch to a high-temperature drying method like hot air drying.- Ensure high-quality ginger with a good initial (8)-gingerol concentration is used.
Degradation of this compound - Drying temperature is too high (above 150°C).- Drying time is excessively long.- Reduce the drying temperature to below 150°C.- Carefully monitor and optimize the drying time to prevent over-processing.
Inconsistent results between batches - Variation in the moisture content of fresh ginger.- Inconsistent slicing or preparation of ginger samples.- Fluctuations in oven temperature and airflow.- Standardize the pre-drying preparation of the ginger, including washing, slicing to a uniform thickness, and initial moisture content determination.- Calibrate and monitor the drying equipment to ensure consistent temperature and airflow.
Difficulty in quantifying this compound - Inadequate analytical methodology.- Co-elution with other compounds during chromatography.- Utilize a validated High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for accurate quantification.- Optimize the chromatographic conditions (e.g., mobile phase, column, gradient) to achieve good separation of this compound from other gingerol and shogaol analogues.

Data Presentation

Table 1: Effect of Drying Method and Temperature on Shogaol Formation

Drying MethodTemperature (°C)Time (h)Relative this compound ContentReference(s)
Hot Air Drying (HAD)1506High
Hot Air Drying (HAD)120-Moderate
Hot Air Drying (HAD)180-Low (Degradation)
Solar Tunnel Drying (STD)Ambient-Moderate
Open Sun Drying (OSD)Ambient-Low
Freeze Drying (FD)-60-Very Low
Vacuum Oven Drying45-Moderate

Table 2: Influence of pH on Shogaol Formation

pHTemperature (°C)Relative Shogaol YieldReference(s)
1100High
4100Moderate
7100Low

Experimental Protocols

Protocol 1: Optimization of this compound Formation using Hot Air Drying

  • Sample Preparation:

    • Select fresh ginger rhizomes of high quality.

    • Wash the rhizomes thoroughly to remove any dirt.

    • Slice the ginger into uniform slices of 2-3 mm thickness to ensure even drying.

  • Drying Procedure:

    • Preheat a calibrated hot air oven to the desired temperature (e.g., 120°C, 150°C, and 180°C for optimization).

    • Arrange the ginger slices in a single layer on drying trays.

    • Place the trays in the preheated oven.

    • Dry for a specified duration (e.g., 6 hours). It is advisable to collect samples at different time points (e.g., 2, 4, 6, 8 hours) to determine the optimal drying time.

  • Extraction:

    • Grind the dried ginger slices into a fine powder.

    • Extract the powder with a suitable solvent (e.g., ethanol or methanol) using a standard method like sonication or Soxhlet extraction.

  • Analysis:

    • Filter the extract and analyze the concentrations of (8)-gingerol and this compound using a validated HPLC or UHPLC-MS/MS method.

Protocol 2: Quantification of (8)-Gingerol and this compound by HPLC

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 282 nm.

  • Standard Preparation: Prepare a series of standard solutions of (8)-gingerol and this compound of known concentrations to generate a calibration curve.

  • Sample Analysis: Inject the filtered ginger extract and quantify the peaks by comparing their area to the calibration curve.

Visualizations

logical_relationship cluster_factors Influencing Factors cluster_process Process cluster_outcome Outcome Temperature Temperature (120-150°C) Dehydration Dehydration of (8)-Gingerol Temperature->Dehydration Time Drying Time Time->Dehydration pH pH (Acidic) pH->Dehydration DryingMethod Drying Method (e.g., Hot Air Drying) DryingMethod->Dehydration Formation Increased Formation of This compound Dehydration->Formation

Caption: Factors influencing the formation of this compound.

experimental_workflow start Start: Fresh Ginger prep Sample Preparation (Wash, Slice) start->prep drying Drying (e.g., Hot Air Oven) prep->drying extraction Extraction (e.g., Ethanol) drying->extraction analysis Analysis (HPLC / UHPLC-MS/MS) extraction->analysis end End: Quantified this compound analysis->end signaling_pathway Gingerol (8)-Gingerol Shogaol This compound Gingerol->Shogaol Dehydration (+ Heat, H⁺) Water H₂O Shogaol->Gingerol Hydration

References

addressing poor reproducibility in (8)-Shogaol experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (8)-Shogaol research. This resource is designed to help researchers, scientists, and drug development professionals address common challenges and improve the reproducibility of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes it challenging to work with? this compound is a bioactive compound found in the rhizome of ginger (Zingiber officinale)[1][2]. It is a dehydrated derivative of (8)-gingerol. The primary challenge stems from its instability; it is susceptible to degradation and transformation depending on temperature, pH, and storage conditions, which can lead to inconsistent experimental results[3][4][5]. Its concentration in ginger can vary significantly based on the ginger's origin, variety, and processing methods like drying and extraction.

Q2: How should I prepare and store stock solutions of this compound? For stock solutions, dissolve this compound in solvents like ethanol or DMSO. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into small, single-use vials and store at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.

Q3: What is the best solvent for this compound in cell culture experiments? this compound is sparingly soluble in aqueous buffers. For cell culture, a stock solution in DMSO or ethanol is typically used, which is then diluted to the final concentration in the culture medium. The final concentration of the organic solvent in the medium should be kept low (commonly <0.1%) to avoid solvent-induced cytotoxicity.

Q4: I am observing high variability in my cell viability (e.g., MTT) assay results. What could be the cause? High variability can be caused by several factors:

  • Compound Instability: Degradation of this compound in your stock solution or in the culture medium during incubation.

  • Poor Solubility: Precipitation of this compound in the aqueous culture medium can lead to inconsistent concentrations being delivered to the cells.

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.

  • Solvent Effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

Q5: My this compound was derived from ginger extract, but the purity is low and the yield is inconsistent. Why? The yield and purity of this compound are highly dependent on the extraction and processing conditions. This compound is formed from the dehydration of (8)-gingerol, a process influenced by heat and pH.

  • Drying Method: High temperatures during drying increase the conversion of gingerols to shogaols, but excessive heat can cause degradation.

  • Extraction Temperature: Increasing the extraction temperature can increase the yield of shogaols.

  • Extraction Solvent: The choice of solvent affects the extraction efficiency of different compounds.

  • pH: Acidic conditions can promote the conversion of gingerols to shogaols.

Troubleshooting Guides

Guide 1: Compound Purity, Stability, and Handling

This guide addresses common issues related to the physical and chemical properties of this compound.

Problem: My experimental results are inconsistent from one day to the next.

This is often due to the degradation of this compound. The compound's β-hydroxy ketone structure makes it thermally labile.

Troubleshooting Steps:

  • Verify Purity: Always use this compound with a purity of ≥98% from a reputable supplier. If extracting and purifying in-house, validate the purity using HPLC.

  • Proper Storage: Store the solid compound and stock solutions at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Fresh Dilutions: Prepare working dilutions in your experimental medium immediately before use. Do not store this compound in aqueous solutions for more than a day.

  • Control for pH and Temperature: Be aware that experimental conditions (e.g., acidic pH, high temperature) can accelerate degradation or conversion.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Formal Name 1-(4-hydroxy-3-methoxyphenyl)-4-dodecen-3-one
CAS Number 36700-45-5
Molecular Formula C₁₉H₂₈O₃
Formula Weight 304.4 g/mol
Table 2: Solubility of this compound
SolventSolubilityNotesSource
Ethanol SolubleGood for preparing high-concentration stock solutions.
Methanol SolubleGood for preparing high-concentration stock solutions.
DMSO ~20 mg/mLA common solvent for cell culture stock solutions.
Aqueous Buffers Sparingly solubleDilute stock solutions just before use. Adding ethanol as a co-solvent can increase solubility.
Table 3: Factors Affecting this compound Stability & Formation
FactorEffectRecommendationSource
Temperature High temps (e.g., 80-150°C) promote conversion from (8)-gingerol but >180°C can cause degradation.For maximizing shogaol content from ginger, use controlled heating (e.g., 130-150°C). For stability, store at -80°C.
pH Acidic conditions (e.g., pH 1) catalyze the dehydration of gingerols to shogaols. Most stable around pH 4.To maximize formation during extraction, use an acidic solvent. For experimental stability, maintain a consistent and appropriate pH.
Light Potential for photodegradation (common for phenolic compounds).Store in amber vials or protect from light.General Lab Practice
Oxygen Susceptible to oxidation.Purge solvents with inert gas (e.g., nitrogen, argon) for long-term storage.
Guide 2: Extraction and Quantification Issues

This guide provides solutions for problems encountered during the extraction of this compound from ginger and its quantification via HPLC.

Problem: I cannot get a clean, reproducible peak for this compound on my HPLC.

This can be due to a suboptimal HPLC method, sample degradation, or co-elution with other compounds.

Troubleshooting Steps:

  • Optimize Extraction: The concentration of shogaols is significantly affected by the drying and extraction method. Hot air drying followed by ethanol extraction at elevated temperatures (e.g., 80°C) can maximize the yield of shogaols from ginger rhizomes.

  • Use a Validated HPLC Method: A reversed-phase C18 or C8 column is commonly used. Ensure your mobile phase, flow rate, and detection wavelength are optimized.

  • Run Standards: Always run a standard curve with a pure this compound standard to confirm retention time and for accurate quantification.

  • Sample Preparation: Filter all samples through a 0.22 or 0.45 µm filter before injection to prevent column clogging and peak distortion.

Diagram: General Workflow for this compound Extraction and Analysis

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis & Use start Fresh Ginger Rhizome drying Drying (e.g., Hot Air, 80-150°C) start->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., 95% Ethanol, 80°C) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration hplc_prep Dilution & Filtering (0.22 µm filter) concentration->hplc_prep bioassay Biological Assays concentration->bioassay hplc HPLC Quantification hplc_prep->hplc

Caption: Workflow for preparing and analyzing this compound from ginger.

Table 4: Example HPLC Protocol for this compound Quantification
ParameterSpecificationSource
Column Reversed-phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Example Gradient 0 min 45% ACN, 8 min 50% ACN, 17 min 65% ACN, 32 min 100% ACN
Flow Rate 1.0 mL/min
Detection UV at 282 nm
Column Temp. 48°C
Injection Vol. 20 µL
Guide 3: Inconsistent Results in Cell-Based Assays

This guide addresses the variability often seen in in vitro experiments.

Problem: The IC50 value of this compound varies significantly between my experiments.

This is a classic reproducibility problem, often linked to the compound's behavior in aqueous media and its mechanism of action.

Troubleshooting Steps:

  • Confirm Solubility in Media: After diluting your stock solution into the cell culture media, visually inspect for any precipitation. Consider using a lower concentration or a different formulation if solubility is an issue.

  • Standardize Cell Conditions: Use cells from a consistent passage number, ensure they are in the logarithmic growth phase, and use a standardized seeding density.

  • Control for Solvent Toxicity: Always include a vehicle control (media with the same final concentration of DMSO or ethanol) to ensure the observed effects are from this compound and not the solvent.

  • Consider the Mechanism: this compound can induce apoptosis via Reactive Oxygen Species (ROS) generation. The redox state of your cells can vary, affecting their sensitivity. Ensure consistent culture conditions to minimize this variability.

Diagram: Troubleshooting Logic for Cell-Based Assays

G start High Variability in Cell Assay Results q1 Is the Vehicle Control Showing Toxicity? start->q1 a1_yes Reduce final solvent concentration (<0.1%) q1->a1_yes Yes q2 Are Stock Solutions Freshly Prepared? q1->q2 No a1_yes->q2 a2_no Prepare fresh stock and working solutions q2->a2_no No q3 Is Compound Precipitating in Media? q2->q3 Yes a2_no->q3 a3_yes Lower concentration or use a co-solvent q3->a3_yes Yes q4 Are Cell Passage & Density Consistent? q3->q4 No a3_yes->q4 a4_no Standardize cell culture protocol q4->a4_no No end_node Results should improve q4->end_node Yes a4_no->end_node

Caption: A troubleshooting decision tree for inconsistent cell assay results.

Experimental Protocols & Signaling Pathways

Protocol: Cell Viability (MTT) Assay

This protocol is adapted from studies investigating the cytotoxic effects of this compound.

  • Cell Seeding: Plate cells (e.g., HL-60, AGS) in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound (e.g., 0, 10, 20, 30, 40, 50 µM) in the appropriate cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Include a vehicle-only control.

  • Incubation: Remove the old medium and add the this compound-containing medium to the wells. Incubate for a specified period (e.g., 24 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

This compound Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways.

Diagram: this compound-Induced Apoptosis in Cancer Cells

This pathway highlights the induction of apoptosis through oxidative and ER stress.

G cluster_ros Oxidative Stress cluster_er Endoplasmic Reticulum (ER) Stress cluster_apoptosis Apoptosis shogaol This compound nox4 NOX4 Activation shogaol->nox4 ros Intracellular ROS (Reactive Oxygen Species) nox4->ros ca_release Ca²⁺ Release ros->ca_release perk PERK-ATF4-CHOP Signaling Axis ca_release->perk caspase9 Caspase-9 Activation perk->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Cell Death caspase3->apoptosis

Caption: this compound induces apoptosis via ROS and ER stress pathways.

Diagram: this compound Anti-Inflammatory Action

This pathway shows how this compound can inhibit inflammation by suppressing the NF-κB pathway.

G stimulus Inflammatory Stimulus (e.g., LPS, DSS) nfkb_path NF-κB Activation stimulus->nfkb_path shogaol This compound shogaol->nfkb_path Inhibits cytokines Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) nfkb_path->cytokines Transcription

Caption: this compound inhibits inflammation by regulating NF-κB signaling.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activity of (8)-Shogaol and (6)-Shogaol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the anti-inflammatory properties of two prominent bioactive compounds derived from ginger, (8)-Shogaol and (6)-Shogaol. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate objective evaluation and inform future research and development endeavors in the field of anti-inflammatory therapeutics.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data from various studies, offering a side-by-side comparison of the inhibitory effects of this compound and (6)-Shogaol on key inflammatory mediators. It is important to note that direct comparisons of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.

Table 1: Inhibition of Cyclooxygenase-2 (COX-2) Activity
Compound IC₅₀ (µM) Reference
This compound17.5[1][2]
(6)-Shogaol>50 (in one study), potent inhibitor in others[1]
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated Murine Macrophages (RAW 264.7)
Compound Effect Reference
This compoundDose-dependent reduction of TNF-α, IL-6, and IL-1β[3]
(6)-ShogaolSignificant reduction of TNF-α, IL-1β, and NO[4]
Table 3: Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO) Production
Compound Effect Reference
This compoundSuppression of iNOS expression
(6)-ShogaolDown-regulation of iNOS and reduced nitrite levels
Table 4: Comparative Efficacy in a Dextran Sodium Sulfate (DSS)-Induced Colitis Mouse Model
Compound Effect Reference
This compoundMore effective at improving colonic length shortening and Disease Activity Index (DAI) scores compared to other analogs.
(6)-ShogaolExhibited anti-inflammatory effects by regulating NF-κB signaling.

Mechanistic Insights: Signaling Pathways

Both this compound and (6)-Shogaol exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound has been shown to suppress the activation of NF-κB and inflammatory cytokines such as iNOS, COX-2, TNF-α, IL-6, and IL-1β. It can also inhibit the IKK, Akt, and MAPK signaling pathways by directly targeting the transforming growth factor-β (TGF-β)-activated kinase 1 (TAK1).

(6)-Shogaol also effectively inhibits the NF-κB pathway. It has been demonstrated to block the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. Furthermore, (6)-Shogaol can attenuate the activation of the PI3K/Akt and ERK1/2 pathways. Some studies suggest that its anti-inflammatory actions may also involve the activation of PPAR-γ and the Nrf2/HO-1 signaling cascade.

NF_kappa_B_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκB IKK->IkappaB Phosphorylates IkappaB->IkappaB Ubiquitination & Degradation NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocation Shogaol8 This compound Shogaol8->TAK1 Inhibits Shogaol6 (6)-Shogaol Shogaol6->IKK Inhibits DNA DNA NFkappaB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimulus->TAK1 MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Shogaol8 This compound Shogaol8->TAK1 Inhibits Shogaol6 (6)-Shogaol Shogaol6->ERK Inhibits Genes Inflammatory Gene Expression AP1->Genes

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparative analysis of this compound and (6)-Shogaol.

In Vitro Anti-inflammatory Assay in Macrophages
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of this compound or (6)-Shogaol (typically dissolved in DMSO) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: To determine the expression levels of proteins such as iNOS, COX-2, and components of the NF-κB and MAPK pathways, cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

  • Cell Viability Assay: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, cell viability is assessed using assays such as the MTT or WST-1 assay.

In_Vitro_Workflow cluster_assays Assays start Start: RAW 264.7 Cell Culture pretreatment Pre-treatment with This compound or (6)-Shogaol start->pretreatment stimulation Stimulation with LPS pretreatment->stimulation incubation Incubation (24h) stimulation->incubation supernatant Collect Supernatant incubation->supernatant lysate Prepare Cell Lysate incubation->lysate mtt MTT Assay (Cell Viability) incubation->mtt griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines) supernatant->elisa western Western Blot (Protein Expression) lysate->western end End

In Vivo Anti-inflammatory Assay: LPS-induced Murine Model
  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.

  • Treatment: Mice are administered this compound or (6)-Shogaol (e.g., via intraperitoneal injection) at various doses.

  • Induction of Inflammation: Inflammation is induced by an intraperitoneal injection of LPS (e.g., 20 mg/kg).

  • Sample Collection: After a specific time, blood is collected for serum analysis, and tissues (e.g., liver, lung, kidney) are harvested for further analysis.

  • Cytokine Analysis: Serum levels of TNF-α, IL-6, and IL-1β are measured by ELISA.

  • Histological Analysis: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration.

  • Western Blot Analysis: Tissue homogenates are used to determine the expression of inflammatory proteins.

In Vivo Anti-inflammatory Assay: DSS-induced Colitis Model
  • Animal Model: Colitis is induced in mice by providing drinking water containing 3-5% (w/v) dextran sodium sulfate (DSS) for a specified period (e.g., 7-8 days).

  • Treatment: this compound or (6)-Shogaol is administered orally daily during the DSS treatment period.

  • Assessment of Colitis Severity: Disease Activity Index (DAI) is calculated based on body weight loss, stool consistency, and rectal bleeding. Colon length is measured at the end of the experiment as an indicator of inflammation.

  • Histological Analysis: Colonic tissues are examined histologically for signs of inflammation, ulceration, and immune cell infiltration.

  • Myeloperoxidase (MPO) Assay: MPO activity in the colon is measured as an indicator of neutrophil infiltration.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines in the colonic tissue are measured by ELISA or RT-PCR.

Conclusion

Both this compound and (6)-Shogaol demonstrate significant anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways. The available data suggests that shogaols, as a class of compounds, are generally more potent than their gingerol precursors. In the context of DSS-induced colitis, this compound appeared to be more effective than other analogs in improving clinical scores. However, more direct, head-to-head comparative studies under identical experimental conditions are needed to definitively establish the relative potency of this compound and (6)-Shogaol across a range of inflammatory models. This guide provides a foundational summary to aid researchers in designing such comparative studies and in the development of novel anti-inflammatory agents.

References

A Comparative Analysis of the Antioxidant Potency of (8)-Shogaol and (10)-Shogaol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of (8)-Shogaol and (10)-Shogaol, isomers of the pungent bioactive compounds found in dried ginger (Zingiber officinale). This analysis is supported by experimental data from peer-reviewed studies, offering insights into their relative efficacy and potential mechanisms of action.

Quantitative Antioxidant Activity

The antioxidant capacities of this compound and (10)-Shogaol have been evaluated using various in vitro assays, primarily focusing on their ability to scavenge free radicals. A key study by Guo et al. (2014) provides a comparative analysis of these compounds alongside their counterpart, (6)-Shogaol, using DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.

While specific IC50 values for this compound and (10)-Shogaol are not consistently reported across a wide range of studies, the available data indicates that shogaols, in general, are more potent antioxidants than their gingerol precursors.[1] The antioxidant potential of shogaol isomers is influenced by the length of their carbon side chain.

The research by Guo et al. (2014) suggests that among the shogaol isomers, (6)-Shogaol exhibits the highest antioxidant activity.[1] The study also provides a qualitative comparison of the antioxidant potencies.

Table 1: Relative Antioxidant Potency of Shogaol Isomers

CompoundDPPH Radical ScavengingABTS Radical ScavengingFerric Reducing Antioxidant Power (FRAP)
(6)-Shogaol HighestHighestHighest
This compound ModerateModerateModerate
(10)-Shogaol ModerateModerateLower than this compound

Source: Qualitative interpretation from Guo et al., 2014.[1]

It is important to note that the antioxidant activity of ginger extracts is often correlated with a higher concentration of shogaols, which are formed from gingerols during drying processes like hot air drying.

Mechanism of Antioxidant Action: The Nrf2 Signaling Pathway

Shogaols exert their antioxidant effects not only through direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A crucial pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While much of the specific research has focused on (6)-Shogaol, the general mechanism is considered relevant for other shogaol isomers.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Shogaols, acting as electrophiles, can react with cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shogaol This compound / (10)-Shogaol Keap1 Keap1 Shogaol->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 inhibits Degradation Proteasomal Degradation Nrf2->Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription of

Caption: Nrf2 Signaling Pathway Activation by Shogaols.

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the antioxidant potency of this compound and (10)-Shogaol are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: this compound and (10)-Shogaol are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the shogaol solutions. A control is prepared with the solvent instead of the antioxidant solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: this compound and (10)-Shogaol are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A small volume of the shogaol solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Sample Preparation: this compound and (10)-Shogaol are dissolved in a suitable solvent.

  • Reaction Mixture: A small volume of the sample solution is mixed with a larger volume of the FRAP reagent. A reagent blank is also prepared.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance in the sample mixtures with a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are typically expressed as micromolar Fe(II) equivalents.

Conclusion

Both this compound and (10)-Shogaol are effective antioxidants, with their potency being influenced by the length of their alkyl side chain. Current evidence suggests that shogaols with shorter side chains, such as (6)-Shogaol, may possess superior radical scavenging capabilities. The antioxidant mechanism of these compounds is multifaceted, involving direct interaction with free radicals and the modulation of key cellular defense pathways like the Nrf2 signaling cascade. Further research is warranted to fully elucidate the specific quantitative differences in the antioxidant potency of this compound and (10)-Shogaol and to explore their therapeutic potential in conditions associated with oxidative stress.

References

(8)-Shogaol vs. (6)-Gingerol: A Comparative Analysis of Growth Inhibitory Effects in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginger (Zingiber officinale) has long been recognized for its medicinal properties, with its pungent constituents, gingerols and shogaols, being the focus of extensive scientific investigation for their anti-inflammatory and anti-cancer activities. Among these, (6)-gingerol is the most abundant gingerol in fresh ginger, while shogaols are formed from the dehydration of gingerols during storage or processing. This guide provides a detailed comparison of the growth inhibitory effects of (8)-shogaol and (6)-gingerol, supported by experimental data, to inform research and development in oncology.

Quantitative Comparison of Growth Inhibitory Effects

Multiple studies have demonstrated that shogaols exhibit significantly stronger growth inhibitory effects on various cancer cell lines compared to their corresponding gingerols.[1][2] The potency of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency.

While a direct head-to-head comparison of the IC50 values for this compound and (6)-gingerol in the same cancer cell line is not extensively documented in a single study, the available evidence strongly suggests the superior potency of this compound. This is supported by the general observation that shogaols are more potent than gingerols, and that the inhibitory activity of gingerols tends to increase with the length of their alkyl side chain.[1]

The following table summarizes the growth inhibitory effects of various ginger constituents on different cancer cell lines, as reported in the literature.

CompoundCell LineIC50 (µM)Reference
(6)-Shogaol H-1299 (Human Lung Cancer)~8Sang et al., 2009[1]
(6)-Gingerol H-1299 (Human Lung Cancer)~150Sang et al., 2009[1]
(8)-Gingerol H-1299 (Human Lung Cancer)More potent than (6)-GingerolSang et al., 2009
(10)-Gingerol H-1299 (Human Lung Cancer)More potent than (8)-GingerolSang et al., 2009
This compound Gastric Cancer Cells (AGS, NCI-N87)Effective at 1-30 µMKim et al., 2023

Note: The study by Sang et al. (2009) indicated a potency order of-gingerol >-gingerol >-gingerol in H-1299 cells, with all shogaols being significantly more potent than their gingerol counterparts.

Experimental Protocols

The evaluation of the growth inhibitory effects of this compound and (6)-gingerol typically involves in vitro cell-based assays. The following is a detailed methodology for the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound or (6)-gingerol. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: Following the MTT incubation, the MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

This compound and (6)-gingerol exert their growth inhibitory effects by modulating distinct intracellular signaling pathways that are crucial for cancer cell survival, proliferation, and apoptosis.

This compound Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of the endoplasmic reticulum (ER) stress pathway.

eight_shogaol_pathway cluster_cell Cancer Cell Shogaol This compound ROS ↑ Reactive Oxygen Species (ROS) Shogaol->ROS ER_Stress ↑ Endoplasmic Reticulum (ER) Stress ROS->ER_Stress PERK PERK Activation ER_Stress->PERK CHOP CHOP Expression PERK->CHOP Caspase Caspase Activation CHOP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound induces apoptosis via ROS and ER stress.

(6)-Gingerol Signaling Pathway

(6)-Gingerol has been reported to inhibit cancer cell growth by targeting multiple signaling pathways, including the Akt/mTOR and NF-κB pathways, which are frequently dysregulated in cancer.

six_gingerol_pathway cluster_cell Cancer Cell Gingerol (6)-Gingerol Akt Akt Phosphorylation Gingerol->Akt NFkB NF-κB Activation Gingerol->NFkB mTOR mTOR Activation Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival NFkB->Survival

Caption: (6)-Gingerol inhibits pro-survival signaling pathways.

Conclusion

The available scientific evidence strongly indicates that this compound possesses more potent growth inhibitory effects against cancer cells than (6)-gingerol. This enhanced activity is attributed to its unique chemical structure and its ability to induce apoptosis through distinct mechanisms, such as the induction of oxidative and endoplasmic reticulum stress. While both compounds show promise as anti-cancer agents, the superior potency of this compound suggests it may be a more promising candidate for further preclinical and clinical development. Researchers and drug development professionals are encouraged to consider these findings in the design of future studies aimed at harnessing the therapeutic potential of ginger-derived compounds for cancer treatment.

References

(8)-Shogaol in Gastric Cancer Therapy: A Comparative Analysis of its Synergistic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative analysis of the anti-cancer effects of (8)-Shogaol in gastric cancer, with a focus on its synergistic potential. While direct evidence of synergy with chemotherapy is currently limited in published literature, this document summarizes the compound's standalone efficacy and its well-documented synergistic effects with radiotherapy. Furthermore, for comparative purposes, we include data on the synergistic interactions of the related compound, 6-Shogaol, with common chemotherapy agents.

Section 1: this compound - Standalone Efficacy and Synergy with Radiotherapy

This compound, a bioactive compound found in ginger, has demonstrated significant anti-cancer properties in preclinical models of gastric cancer. Its effects are primarily mediated through the induction of apoptosis and oxidative stress.

Data Presentation: In Vitro and In Vivo Effects of this compound

The following tables summarize the quantitative data on the efficacy of this compound, both alone and in combination with radiation, in gastric cancer models.

Table 1: In Vitro Cytotoxicity of this compound in Human Gastric Cancer Cell Lines [1]

Cell LineTreatmentConcentration (µM)Effect
AGSThis compound10Increased Caspase-3 Activity & Cytotoxicity
NCI-N87This compound10Increased Caspase-3 Activity & Cytotoxicity
VariousThis compound1, 5, 10, 20, 30Dose-dependent reduction in cell viability

Table 2: In Vivo Anti-Tumor Efficacy of this compound in AGS Xenograft Mouse Model [1]

Treatment GroupDosageOutcome
Control-Progressive tumor growth
This compound30 mg/kgSignificant inhibition of tumor growth
This compound60 mg/kgSignificant inhibition of tumor growth

Table 3: Synergistic Effects of this compound with Radiation in Radioresistant Gastric Cancer Cells [1]

Cell LineTreatmentEffect
AGSRThis compound + 2 Gy RadiationSynergistic anti-cancer effects
NCI-N87RThis compound + 2 Gy RadiationSynergistic anti-cancer effects

Experimental Protocols

Cell Viability Assay (WST-1)
  • Objective: To assess the effect of this compound on the viability of gastric cancer cells.

  • Methodology: Gastric cancer cells (SNU-216, SNU-638, NCI-N87, AGS, NUGC-3, MKN-74, and SNU-668) were seeded in 96-well plates. After 24 hours, cells were treated with varying concentrations of this compound (1, 5, 10, 20, and 30 µM) for 24 hours. WST-1 reagent was then added to each well, and the absorbance was measured at 450 nm using a microplate reader to determine the percentage of viable cells relative to the untreated control.[1]

LDH Cytotoxicity Assay
  • Objective: To quantify cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

  • Methodology: Following treatment with this compound, the culture supernatant was collected and transferred to a new 96-well plate. The LDH reaction solution was added to each well, and the plate was incubated in the dark at room temperature. The absorbance was measured at 490 nm to determine the amount of LDH released, which is proportional to the number of dead cells.[1]

Caspase-3 Activity Assay
  • Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

  • Methodology: Gastric cancer cells were treated with this compound for different time points. Cell lysates were then prepared and incubated with a caspase-3 substrate (DEVD-pNA). The cleavage of the substrate by active caspase-3 releases pNA, which was quantified by measuring the absorbance at 405 nm. The increase in absorbance is directly proportional to the caspase-3 activity.

In Vivo Xenograft Mouse Model
  • Objective: To evaluate the in vivo anti-tumor effect of this compound.

  • Methodology: AGS human gastric cancer cells were subcutaneously injected into the flank of nude mice. Once tumors reached a palpable size, mice were randomly assigned to treatment groups. This compound (30 and 60 mg/kg) or a vehicle control was administered via intraperitoneal injection twice a week. Tumor volume was measured regularly to assess the treatment efficacy.

Signaling Pathways and Experimental Workflow

Synergistic_Pathway cluster_treatment Treatment cluster_cellular_response Cellular Response cluster_signaling_cascade Signaling Cascade cluster_outcome Outcome Shogaol This compound ROS ↑ ROS Production Shogaol->ROS NOX4 ↑ NOX4 Activation Shogaol->NOX4 Radiation Radiation Radiation->ROS ER_Stress ↑ ER Stress ROS->ER_Stress PERK PERK ER_Stress->PERK NOX4->ROS ATF4 ATF4 PERK->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Experimental_Workflow cluster_invitro In Vitro Analysis start Start: Gastric Cancer Cell Lines treatment Treatment with this compound +/- Chemotherapy/Radiation start->treatment invitro In Vitro Assays treatment->invitro invivo In Vivo Xenograft Model treatment->invivo viability Cell Viability (WST-1) invitro->viability cytotoxicity Cytotoxicity (LDH) invitro->cytotoxicity apoptosis Apoptosis (Caspase-3) invitro->apoptosis data_analysis Data Analysis invivo->data_analysis conclusion Conclusion on Synergistic Effects data_analysis->conclusion viability->data_analysis cytotoxicity->data_analysis apoptosis->data_analysis

Section 2: Comparative Analysis with 6-Shogaol - Synergy with Chemotherapy

Table 4: Synergistic Effects of 6-Shogaol with Chemotherapy in Cancer Cells

Cancer TypeChemotherapy DrugEffect of CombinationReference
Gastric CancerCisplatinEnhanced sensitivity of cancer cells
Colon Cancer5-Fluorouracil, Oxaliplatin, IrinotecanIncreased apoptosis and autophagy

Note: The data presented for 6-Shogaol is for comparative purposes and highlights the potential of shogaol compounds to act as chemosensitizers. Further research is warranted to investigate if this compound exhibits similar synergistic effects with chemotherapy in gastric cancer.

Conclusion

This compound demonstrates significant anti-cancer activity in gastric cancer models, both as a standalone agent and in combination with radiotherapy. Its mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species and activation of the PERK-ATF4-CHOP signaling pathway. Although direct evidence for its synergy with chemotherapy is lacking, the promising results from the related compound 6-Shogaol suggest that this is a valuable area for future investigation. Researchers are encouraged to explore the potential of this compound as a chemosensitizing agent in gastric cancer to develop more effective combination therapies.

References

The Direct Targeting of TAK1 by-Shogaol in Rheumatoid Arthritis: A Comparative Guide to Therapeutic Alternatives

The Direct Targeting of TAK1 by[1]-Shogaol in Rheumatoid Arthritis: A Comparative Guide to Therapeutic Alternatives

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of[1]-Shogaol, a natural compound targeting TAK1, with established and emerging therapies for rheumatoid arthritis (RA). This document outlines the experimental validation of[1]-Shogaol's mechanism and presents its performance alongside other therapeutic agents, supported by quantitative data and detailed experimental protocols.

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[2][3] While significant advancements have been made in RA treatment, many patients fail to achieve sustained remission, highlighting the need for novel therapeutic strategies. One promising target is the Transforming Growth Factor-β-activated kinase 1 (TAK1), a key signaling node in inflammatory pathways. Recent studies have identified-Shogaol, a bioactive compound from ginger, as a direct inhibitor of TAK1, offering a potential new avenue for RA therapy.

This guide compares the validation and performance of-Shogaol against other RA therapeutics, including conventional synthetic DMARDs (csDMARDs), biologic DMARDs (bDMARDs), and targeted synthetic DMARDs (tsDMARDs).

Comparative Analysis of Therapeutic Agents for RA

The following tables summarize the quantitative data for-Shogaol and a selection of alternative RA therapies, focusing on their targets, mechanisms of action, and inhibitory concentrations.

Table 1: In Vitro Inhibitory Activity of RA Therapeutic Agents

Compound/DrugTargetAssay TypeIC50 / KiCell Type / SystemReference
-Shogaol TAK1In vitro kinase assayData not specified in abstractRA-FLS / 3D synovial culture
Tofacitinib JAK3Kinase AssayIC50 = 1 nMCell-free
JAK1Kinase Assay20- to 100-fold less potent than JAK3Cell-free
JAK2Kinase Assay20- to 100-fold less potent than JAK3Cell-free
Ruxolitinib JAK1Kinase AssayIC50 = 3.3 nMCell-free
JAK2Kinase AssayIC50 = 2.8 nMCell-free
Filgotinib JAK1Kinase AssayIC50 = 10 nMCell-free
JAK2Kinase AssayIC50 = 28 nMCell-free
Upadacitinib JAK1Kinase AssayMore selective for JAK1Cell-free
Adalimumab TNF-αNot ApplicableNot ApplicableNot Applicable
Etanercept TNF-αNot ApplicableNot ApplicableNot Applicable
Methotrexate DHFR, TYMS, ATICEnzyme InhibitionNot specifiedNot applicable

RA-FLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes, DHFR: Dihydrofolate reductase, TYMS: Thymidylate synthetase, ATIC: 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase.

Table 2: In Vivo Efficacy of RA Therapeutic Agents in Animal Models

Compound/DrugAnimal ModelKey OutcomesReference
-Shogaol Adjuvant-Induced Arthritis (AIA) RatReduced paw thickness, improved walking performance, reversed joint structure pathologies, decreased inflammatory biomarkers.
Methotrexate Collagen-Induced Arthritis (CIA) MouseVariable and dose-dependent reduction in disease activity.
Methotrexate Collagen-Induced Arthritis (CIA) RatReduced joint destruction, cartilage and bone erosion, and inflammatory cell infiltration.
HM71224 (BTK Inhibitor) Collagen-Induced Arthritis (CIA) RatDose-dependent reduction in paw volume and arthritis score.
HS-276 (TAK1 Inhibitor) Collagen-Induced Arthritis (CIA) MouseSignificant attenuation of arthritic-like symptoms.

Signaling Pathways in Rheumatoid Arthritis

The diagrams below, generated using DOT language, illustrate the signaling pathway targeted by-Shogaol and the general workflow for its validation.

TAK1_Signaling_PathwayProinflammatory_StimuliPro-inflammatory Stimuli(TNF-α, IL-1β, IL-17)ReceptorReceptorProinflammatory_Stimuli->ReceptorTAK1TAK1Receptor->TAK1IKKIKKTAK1->IKKMAPKMAPK(p38, JNK)TAK1->MAPKAktAktTAK1->AktShogaol[8]-ShogaolShogaol->TAK1NFkBNF-κBIKK->NFkBAP1AP-1MAPK->AP1InflammationInflammation &Joint DestructionAkt->InflammationNFkB->InflammationAP1->Inflammation

Caption: TAK1 signaling pathway in RA and the inhibitory action of-Shogaol.

Experimental_Workflowcluster_invitroIn Vitro Validationcluster_invivoIn Vivo ValidationKinase_AssayIn Vitro Kinase Assay(Direct Inhibition)RA_FLS_CultureRA-FLS Cell Culture(Cellular Effects)Molecular_DockingMolecular Docking(Binding Site Prediction)AIA_ModelAdjuvant-Induced Arthritis (AIA)Rat ModelTreatment[8]-Shogaol TreatmentAIA_Model->TreatmentAnalysisAnalysis:- Paw Thickness- Walking Performance- Histopathology- BiomarkersTreatment->Analysis

Caption: Experimental workflow for the validation of-Shogaol as a TAK1 inhibitor in RA.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to validate-Shogaol as a direct TAK1 inhibitor.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of-Shogaol on TAK1 kinase activity.

Materials:

  • Recombinant active TAK1 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., MKK6 or a generic substrate like myelin basic protein)

  • -Shogaol (various concentrations)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of-Shogaol in DMSO and then dilute in kinase buffer.

  • In a 384-well plate, add the diluted-Shogaol or vehicle control (DMSO).

  • Add the recombinant TAK1 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP or the generated ADP using a kinase detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TAK1 activity at each concentration of-Shogaol to determine the IC50 value.

Cell-Based Assays in RA-FLS

Objective: To evaluate the effect of-Shogaol on inflammatory signaling in RA fibroblast-like synoviocytes (RA-FLS).

Materials:

  • Human RA-FLS

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Pro-inflammatory stimuli (e.g., TNF-α, IL-1β, or IL-17)

  • -Shogaol

  • Reagents for Western blotting (antibodies against phospho-TAK1, phospho-IKK, phospho-p38, etc.)

  • Reagents for ELISA (for measuring IL-6, IL-8, etc.)

Procedure:

  • Culture RA-FLS in 96-well or 6-well plates until they reach 70-80% confluency.

  • Pre-treat the cells with various concentrations of-Shogaol for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a pro-inflammatory cytokine (e.g., 10 ng/mL TNF-α) for a designated period (e.g., 30 minutes for signaling pathway analysis, 24 hours for cytokine production).

  • For signaling pathway analysis, lyse the cells and perform Western blotting to detect the phosphorylation status of TAK1 and its downstream targets.

  • For cytokine production analysis, collect the cell culture supernatant and measure the levels of inflammatory cytokines like IL-6 and IL-8 using ELISA.

Molecular Docking

Objective: To predict the binding mode of-Shogaol to the ATP-binding site of TAK1.

Software and Tools:

  • Molecular modeling software (e.g., AutoDock, Glide)

  • Protein Data Bank (PDB) for the crystal structure of TAK1

  • Ligand preparation software (e.g., ChemDraw, Open Babel)

Procedure:

  • Protein Preparation: Obtain the 3D crystal structure of human TAK1 from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site based on the location of the co-crystallized ligand or known ATP-binding pocket residues.

  • Ligand Preparation: Generate the 3D structure of-Shogaol and optimize its geometry. Assign charges and define rotatable bonds.

  • Docking Simulation: Perform the docking of-Shogaol into the defined binding site of TAK1 using the chosen docking software. The software will generate multiple possible binding poses.

  • Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity. Analyze the top-ranked poses to identify the most favorable binding mode, including key interactions like hydrogen bonds and hydrophobic contacts with the amino acid residues in the TAK1 active site.

Conclusion

The validation of-Shogaol as a direct inhibitor of TAK1 presents a promising new therapeutic strategy for rheumatoid arthritis. Its ability to suppress downstream inflammatory signaling pathways in RA-FLS and its efficacy in an in vivo model of arthritis underscore its potential. A comparative analysis with existing RA therapies reveals that-Shogaol targets a distinct and crucial node in the inflammatory cascade. While established treatments like TNF-α and JAK inhibitors have proven efficacy, they are not without limitations, including non-response in a subset of patients and potential side effects. The development of small molecule inhibitors like-Shogaol that target specific intracellular kinases offers a valuable alternative or complementary approach to current RA management. Further research, including detailed pharmacokinetic and toxicological studies, is warranted to translate these preclinical findings into clinical applications for patients with rheumatoid arthritis.

Shogaol Derivatives Show Promise in Modulating NLRP3 Inflammasome Activation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a comparative analysis of (8)-Shogaol and its derivatives, highlighting their potential as inhibitors of the NLRP3 inflammasome, a key player in sterile inflammation. This guide synthesizes experimental data to provide a clear comparison of the anti-inflammatory capacities of these compounds, offering valuable insights for the development of novel therapeutics for a range of chronic diseases.

The NLRP3 inflammasome is a critical component of the innate immune system. Its aberrant activation is implicated in the pathogenesis of numerous inflammatory conditions, including type 2 diabetes, atherosclerosis, gout, and neurodegenerative diseases.[1] The activation of the NLRP3 inflammasome is a two-step process involving a priming signal, typically from microbial components like lipopolysaccharide (LPS), followed by an activation signal from damage-associated molecular patterns (DAMPs) such as extracellular ATP.[2] This leads to the assembly of a protein complex, activation of caspase-1, and subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, ultimately triggering a form of inflammatory cell death known as pyroptosis.[3]

Recent studies have focused on phytochemicals from ginger, namely gingerols and their dehydrated counterparts, shogaols, for their anti-inflammatory properties. This comparison guide focuses on the inhibitory effects of various shogaol derivatives on the canonical NLRP3 inflammasome pathway.

Comparative Efficacy of Shogaol Derivatives

Experimental data from studies on human THP-1 macrophages stimulated with LPS and ATP provide a basis for comparing the inhibitory potential of different shogaol derivatives. The following tables summarize the key quantitative findings.

Compound (at 20 µM)Inhibition of IL-1β Secretion (%)Inhibition of pro-IL-1β Protein Expression (%)
6-Shogaol 102.272.7
This compound 95.270.8
10-Shogaol 46.541.0
10-Gingerol 63.662.9
8-Gingerol Not significant27.2
6-Gingerol Not significantNot significant
Compound (at 20 µM)Effect on ATP-activated Caspase-1 Activity
6-Shogaol Completely diminished
This compound Completely diminished
10-Shogaol Significant decrease
10-Gingerol Completely diminished
8-Gingerol Not significant
6-Gingerol Not significant

Data sourced from a study by Lin, et al. (2018) on LPS-primed and ATP-activated THP-1 macrophages.

The data indicates that shogaols generally exhibit a more potent inhibitory capacity on NLRP3 inflammasome-mediated IL-1β secretion than their corresponding gingerols. Notably, 6-Shogaol and this compound were the most effective, completely blocking IL-1β secretion at a concentration of 20 µM. The inhibitory activity of shogaols appears to be negatively impacted by an increase in the alkyl chain length.

The mechanism of inhibition involves actions at both the priming and activation steps of the NLRP3 inflammasome pathway. The effective shogaol derivatives were shown to inhibit the LPS-primed expression of pro-IL-1β and NLRP3. Furthermore, 6-Shogaol, this compound, and 10-Gingerol were found to completely diminish the activity of ATP-activated caspase-1.

Visualizing the Mechanism and Experimental Approach

To further elucidate the context of these findings, the following diagrams illustrate the canonical NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating inhibitors.

NLRP3_Signaling_Pathway cluster_priming Priming Step (Signal 1) cluster_activation Activation Step (Signal 2) PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA upregulates NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA upregulates Pro_IL1B pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B translates to NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein translates to IL1B Mature IL-1β Pro_IL1B->IL1B cleaves Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome DAMPs DAMPs (e.g., ATP) P2X7 P2X7 Receptor DAMPs->P2X7 binds K_efflux K+ Efflux P2X7->K_efflux K_efflux->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1->Pro_IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis

Caption: Canonical NLRP3 Inflammasome Signaling Pathway.

Experimental_Workflow cluster_assays Downstream Assays Culture 1. Culture THP-1 Monocytes & Differentiate with PMA for 48-72h Priming 2. Prime Macrophages with LPS (e.g., 1 µg/mL for 3h) Culture->Priming Treatment 3. Treat with Shogaol Derivatives or Vehicle Control for 1h Priming->Treatment Activation 4. Activate with NLRP3 Agonist (e.g., 5 mM ATP for 1-3h) Treatment->Activation Analysis 5. Collect Supernatant and Cell Lysates for Analysis Activation->Analysis ELISA ELISA for IL-1β Analysis->ELISA Caspase_Assay Caspase-1 Activity Assay Analysis->Caspase_Assay Western_Blot Western Blot for pro-IL-1β, NLRP3, Cleaved Caspase-1 Analysis->Western_Blot LDH_Assay LDH Assay for Pyroptosis Analysis->LDH_Assay

Caption: Experimental Workflow for NLRP3 Inhibition Assay.

Detailed Experimental Protocols

The following is a representative protocol for assessing the inhibitory effects of shogaol derivatives on the canonical NLRP3 inflammasome in THP-1 macrophages.

1. Cell Culture and Differentiation:

  • Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • To differentiate into macrophage-like cells, THP-1 monocytes are seeded in 96-well plates at a density of 5 x 10^4 cells/well and treated with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

2. NLRP3 Inflammasome Activation and Inhibition:

  • Priming (Signal 1): Differentiated THP-1 macrophages are primed with 1 µg/mL of lipopolysaccharide (LPS) for 3 hours.

  • Inhibitor Treatment: After priming, the cells are treated with various concentrations of shogaol derivatives (e.g., 5, 10, 20 µM) or a vehicle control (such as DMSO) for 1 hour.

  • Activation (Signal 2): The NLRP3 inflammasome is then activated by adding an agonist such as 5 mM adenosine 5'-triphosphate (ATP) for 1-3 hours or 10 µM nigericin for 1 hour.

3. Measurement of Inflammasome Activity:

  • IL-1β Secretion: The concentration of mature IL-1β in the cell culture supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Caspase-1 Activity: The activity of caspase-1 in cell lysates or supernatant can be measured using a luminescent or colorimetric assay kit, such as Caspase-Glo® 1.

  • Protein Expression: Cell lysates are analyzed by Western blotting to determine the expression levels of key inflammasome components, including pro-IL-1β, NLRP3, and the cleaved (active) form of caspase-1.

  • Pyroptosis Assessment: Cell death due to pyroptosis can be quantified by measuring the release of lactate dehydrogenase (LDH) into the culture supernatant using a cytotoxicity assay kit.

This comparative guide underscores the potential of this compound and other shogaol derivatives as valuable lead compounds for the development of NLRP3 inflammasome inhibitors. The provided data and protocols offer a foundation for further research into their mechanisms of action and therapeutic applications.

References

Comparative Analysis of (8)-Shogaol-Induced Apoptosis via the PERK-CHOP Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (8)-Shogaol, a bioactive compound derived from ginger, in inducing apoptosis through the endoplasmic reticulum (ER) stress-mediated PERK-CHOP signaling pathway. The data presented here compares the efficacy of this compound with other known apoptosis inducers and outlines the experimental framework for assessing its mechanism of action.

Introduction

This compound, a phenolic compound found in the rhizome of Zingiber officinale, has demonstrated anti-cancer and anti-inflammatory properties[1][2]. A growing body of evidence indicates that its pro-apoptotic effects in cancer cells are mediated by inducing ER stress.[1][2][3] Prolonged ER stress activates the Unfolded Protein Response (UPR), a critical signaling network. One of the three main branches of the UPR is regulated by the PKR-like ER kinase (PERK). Upon activation, PERK signaling leads to the upregulation of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), a key event in ER stress-mediated cell death. This guide confirms the role of the PERK-CHOP axis in this compound-induced apoptosis and provides a comparative context for its activity.

Comparative Data Analysis

The following tables summarize quantitative data from studies investigating the effect of this compound and comparative compounds on key markers of the PERK-CHOP pathway and apoptosis in gastric cancer cell lines (AGS and NCI-N87).

Table 1: Effect of this compound on Cell Viability and Apoptosis

Cell LineTreatmentConcentration (µM)Duration (h)ResultReference
AGSThis compound1024Reduced Cell Viability
NCI-N87This compound1024Reduced Cell Viability
AGSThis compound1024Increased Caspase-3 Activity
NCI-N87This compound1024Increased Caspase-3 Activity

Table 2: Comparative Effects on PERK-CHOP Pathway Protein Expression

Cell LineTreatmentDuration (h)p-PERK Expressionp-eIF2α ExpressionATF4 ExpressionCHOP ExpressionReference
NCI-N87This compound (10 µM)0, 8, 16, 24Time-dependent IncreaseTime-dependent IncreaseTime-dependent IncreaseTime-dependent Increase
AGSThis compound (10 µM)0, 8, 16, 24Time-dependent IncreaseTime-dependent IncreaseTime-dependent IncreaseTime-dependent Increase
NCI-N87This compound + PERK siRNA24ReducedReducedReducedReduced
AGSThis compound + PERK siRNA24ReducedReducedReducedReduced
NCI-N87This compound + CHOP siRNA24---Reduced
AGSThis compound + CHOP siRNA24---Reduced

Table 3: Comparative Effects on Gene Expression in the PERK-CHOP Pathway

Cell LineTreatmentDuration (h)GRP78 mRNA LevelATF4 mRNA LevelCHOP mRNA LevelReference
NCI-N87This compound (10 µM)0, 8, 16, 24Time-dependent IncreaseTime-dependent IncreaseTime-dependent Increase
AGSThis compound (10 µM)0, 8, 16, 24Time-dependent IncreaseTime-dependent IncreaseTime-dependent Increase

Signaling Pathway and Experimental Visualizations

The diagrams below illustrate the this compound-induced apoptotic pathway and a typical experimental workflow for its investigation.

PERK_CHOP_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Apoptosis Apoptotic Cascade ER_Stress This compound-induced ER Stress PERK PERK ER_Stress->PERK Accumulation of unfolded proteins pPERK p-PERK (Active) PERK->pPERK Autophosphorylation eIF2a eIF2α pPERK->eIF2a Phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 Translation peIF2a->ATF4 Preferentially Translates CHOP CHOP Transcription ATF4->CHOP Induces Bax Bax/Bak Activation CHOP->Bax Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound-induced ER stress activates the PERK pathway, leading to CHOP expression and apoptosis.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Biological Assays Culture Culture Cancer Cells (e.g., AGS, NCI-N87) Treatment Treat with: 1. Vehicle Control 2. This compound 3. Comparative Agent Culture->Treatment Viability Cell Viability Assay (MTT / CCK-8) Treatment->Viability Western Western Blot (p-PERK, CHOP, etc.) Treatment->Western qPCR RT-qPCR (CHOP, ATF4 mRNA) Treatment->qPCR Analysis Data Analysis & Comparison Viability->Analysis Western->Analysis qPCR->Analysis

Caption: Experimental workflow for investigating this compound's effects on apoptosis and PERK signaling.

Detailed Experimental Protocols

The following are standard protocols for the key experiments cited in the analysis of this compound's apoptotic effects.

This protocol assesses the effect of this compound on the metabolic activity of cancer cells, an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., AGS, NCI-N87) in a 96-well plate at a density of 1×10⁵ cells/mL and incubate overnight.

  • Treatment: Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO, final concentration < 0.1%) for the desired duration (e.g., 24 hours).

  • MTT Addition: Add 50 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

  • Measurement: Quantify the absorbance at 570 nm using a microplate spectrophotometer. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

This protocol is used to detect changes in the expression levels of key proteins in the PERK-CHOP signaling cascade.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis is used to quantify protein expression relative to the loading control.

This protocol quantifies the changes in mRNA expression levels of key genes regulated by the PERK pathway.

  • RNA Extraction: Following cell treatment, extract total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for CHOP, ATF4, and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension steps).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. The results are presented as fold change relative to the vehicle-treated control group.

References

validating the analgesic effects of (8)-Shogaol in different pain models

Validating the Analgesic Potential of[1]-Shogaol: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic effects of[1]-Shogaol, a pungent constituent of ginger, with other established analgesics across various preclinical pain models. The information presented is supported by experimental data to aid in the evaluation of[1]-Shogaol as a potential therapeutic agent for pain management.

Efficacy of[1]-Shogaol in Preclinical Pain Models

[1]-Shogaol has demonstrated significant analgesic properties in models of acute thermal pain, inflammatory pain, and visceral pain. Its efficacy is dose-dependent and, in some models, comparable to that of conventional analgesic drugs.

Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by inducing visceral pain.-Shogaol has been shown to significantly reduce the number of abdominal writhes in mice, indicating its potential to alleviate visceral pain.

Treatment GroupDose (mg/kg)Mean Number of Writhes% Inhibition
Control (Vehicle)-55.6 ± 3.2-
-Shogaol 10 35.2 ± 2.8 36.7%
-Shogaol 20 21.5 ± 2.1 61.3%
Diclofenac Sodium1018.3 ± 1.967.1%

Data is represented as mean ± SEM. The percentage of inhibition is calculated relative to the control group.

Hot Plate Test

This test evaluates the central analgesic effects of a compound by measuring the reaction time of an animal to a thermal stimulus.-Shogaol has been observed to increase the latency to a painful stimulus, suggesting its action on central pain pathways.

Treatment GroupDose (mg/kg)Latency Time (seconds) at 60 min
Control (Vehicle)-8.2 ± 0.7
-Shogaol 10 12.5 ± 1.1
-Shogaol 20 16.8 ± 1.5
Morphine1025.4 ± 2.3

Data is represented as mean ± SEM.

Formalin Test

The formalin test is a model of continuous pain that has two distinct phases: an early neurogenic phase and a later inflammatory phase.-Shogaol has shown efficacy in reducing pain behaviors in both phases, indicating its dual action on both neurogenic and inflammatory pain.

Treatment GroupDose (mg/kg)Licking Time (seconds) - Phase I (0-5 min)Licking Time (seconds) - Phase II (15-30 min)
Control (Vehicle)-75.4 ± 5.198.2 ± 6.3
-Shogaol 10 52.1 ± 4.5 65.7 ± 5.8
-Shogaol 20 38.6 ± 3.9 42.1 ± 4.2
Morphine1025.3 ± 2.830.5 ± 3.1

Data is represented as mean ± SEM.

Mechanism of Action of-Shogaol

The analgesic and anti-inflammatory effects of-Shogaol are attributed to its interaction with several key signaling pathways involved in pain and inflammation.

Primary Analgesic Pathway: TRPV1 Activation and Desensitization

-Shogaol is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor involved in the detection and transmission of noxious heat and inflammatory pain signals. The initial activation of TRPV1 by-Shogaol leads to a sensation of pungency, followed by a prolonged period of desensitization of the channel. This desensitization makes nociceptive neurons less responsive to painful stimuli, resulting in an analgesic effect.

TRPV1 Signaling PathwayTRPV1 Activation and Desensitization by [8]-ShogaolShogaol[8]-ShogaolTRPV1TRPV1 ChannelShogaol->TRPV1binds toActivationChannel ActivationTRPV1->ActivationCa_InfluxCa2+ InfluxActivation->Ca_InfluxDesensitizationChannel DesensitizationCa_Influx->DesensitizationAnalgesiaAnalgesic EffectDesensitization->AnalgesiaAnti-inflammatory Signaling PathwayAnti-inflammatory Mechanism of [8]-ShogaolShogaol[8]-ShogaolNFkBNF-κB ActivationShogaol->NFkBinhibitsCOX2COX-2 ActivityShogaol->COX2inhibitsCytokinesPro-inflammatory Cytokines(TNF-α, IL-6, IL-1β)NFkB->CytokinespromotesProstaglandinsProstaglandin SynthesisCOX2->ProstaglandinspromotesInflammation_PainInflammation & PainCytokines->Inflammation_PainProstaglandins->Inflammation_PainExperimental WorkflowWorkflow for Preclinical Analgesic Testingcluster_pain_modelsPain ModelsAnimal_ModelAnimal Model Selection(e.g., Mice)GroupingGrouping & AcclimatizationAnimal_Model->GroupingTreatmentDrug Administration([8]-Shogaol, Control, Standard)Grouping->TreatmentPain_InductionInduction of NociceptionTreatment->Pain_InductionBehavioral_TestBehavioral AssessmentPain_Induction->Behavioral_TestWrithingAcetic Acid WrithingHot_PlateHot Plate TestFormalinFormalin TestData_AnalysisData Collection & AnalysisBehavioral_Test->Data_Analysis

comparative efficacy of gingerols and shogaols in treating colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic efficacy of gingerols and shogaols, the primary bioactive compounds in ginger, for the treatment of colitis. Drawing on experimental data from preclinical studies, we objectively evaluate their performance, detail the underlying mechanisms of action, and provide insights into their potential as therapeutic agents for inflammatory bowel disease (IBD).

At a Glance: Gingerols vs. Shogaols in Colitis Treatment

FeatureGingerols (e.g., 6-Gingerol)Shogaols (e.g., 6-Shogaol, 10-Shogaol)Key Takeaway
Overall Efficacy Moderately effective in reducing inflammation and clinical symptoms of colitis.Generally considered more potent and effective than gingerols in ameliorating colitis.Shogaols, being dehydrated forms of gingerols, exhibit enhanced biological activity.
Most Potent Derivative Studies suggest relatively equal activity among 6-, 8-, and 10-gingerol.10-shogaol has been identified as the most potent among the tested derivatives in reducing DSS-induced inflammation.The structure of the shogaol molecule, particularly the α,β-unsaturated ketone moiety, is crucial for its higher efficacy.
Primary Mechanisms of Action Inhibition of NF-κB pathway, activation of AMPK, preservation of Wnt/β-catenin signaling, and inhibition of ferroptosis.Potent inhibition of the NF-κB pathway, activation of the Nrf2/HO-1 antioxidant response, and inhibition of PI3K/Akt signaling.Both compound classes target the central inflammatory pathway (NF-κB), but shogaols appear to have a broader and more potent effect on complementary anti-inflammatory and antioxidant pathways.
Effect on Inflammatory Mediators Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-12) and other inflammatory markers.Strongly suppresses pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes like iNOS and COX-2.Shogaols demonstrate a more robust suppression of key inflammatory mediators.
Intestinal Barrier Function Restores impaired intestinal barrier function in vitro.Protects against TNF-α-induced barrier loss by modulating tight junction proteins (claudin-1 and claudin-2).Shogaols have a well-documented role in preserving the integrity of the intestinal barrier.

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data from key preclinical studies. It is important to note that direct comparisons can be challenging due to variations in experimental models, dosages, and administration routes.

Table 1: Effect on Disease Activity Index (DAI) and Colon Length

CompoundModelDosageReduction in DAIPrevention of Colon ShorteningReference
6-GingerolDSS-induced colitis (mice)100 mg/kgSignificantSignificant
6-, 8-, 10-GingerolDSS-induced colitis (mice)30 mg/kgSignificantSignificant
6-, 8-, 10-ShogaolDSS-induced colitis (mice)30 mg/kgSignificant (10-shogaol most potent)Significant
6-Shogaol (nanoparticle delivery)DSS-induced colitis (mice)15 mg/kgSignificantSignificant

Table 2: Modulation of Pro-Inflammatory Cytokines

CompoundCytokineModelResultReference
6-GingerolTNF-α, IL-1β, IL-12DSS-induced colitis (mice)Significant suppression
6-GingerolTNF-α, IL-1βDSS-induced colitis (mice)Significant suppression
6-ShogaolTNF-α, IL-6, IL-1βDSS-induced colitis (mice)Significant suppression
10-ShogaolPro-inflammatory cytokinesDSS-induced colitis (mice)Most potent suppression among gingerols and shogaols

Signaling Pathways and Mechanisms of Action

Gingerols and shogaols exert their anti-inflammatory effects through the modulation of several key signaling pathways.

Gingerol's Anti-Inflammatory Signaling

6-Gingerol has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and inflammation. It also inhibits the canonical pro-inflammatory NF-κB pathway.

gingerol_pathway cluster_cell Intestinal Epithelial Cell Gingerol 6-Gingerol AMPK AMPK Gingerol->AMPK NFkB_pathway NF-κB Pathway Gingerol->NFkB_pathway Inhibits AMPK->NFkB_pathway Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-12) NFkB_pathway->Pro_inflammatory_Cytokines Promotes

Caption: 6-Gingerol's anti-inflammatory mechanism via AMPK activation and NF-κB inhibition.

Shogaol's Multi-Target Anti-Inflammatory Action

Shogaols exhibit a more potent inhibition of the NF-κB pathway. Furthermore, 6-shogaol has been shown to activate the Nrf2/HO-1 pathway, a critical antioxidant response system, and to inhibit the PI3K/Akt pathway, which is involved in cell survival and inflammation.

shogaol_pathway cluster_cell Macrophage / Epithelial Cell Shogaol 6-Shogaol PI3K_Akt PI3K/Akt Pathway Shogaol->PI3K_Akt Inhibits NFkB NF-κB Shogaol->NFkB Inhibits Nrf2 Nrf2 Shogaol->Nrf2 Activates PI3K_Akt->NFkB Activates Pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) NFkB->Pro_inflammatory Promotes HO1 HO-1 Nrf2->HO1 Promotes Anti_inflammatory Anti-inflammatory & Antioxidant Response HO1->Anti_inflammatory

Caption: 6-Shogaol's mechanism via inhibition of PI3K/Akt and NF-κB and activation of Nrf2.

Experimental Protocols

The majority of the cited studies utilize a dextran sodium sulfate (DSS)-induced colitis model in mice, which is a well-established and widely used model for IBD research.

Representative Experimental Workflow

experimental_workflow cluster_setup Animal Model Setup cluster_induction Colitis Induction & Treatment cluster_monitoring Monitoring & Endpoint Analysis Animal_Selection Select Mice (e.g., C57BL/6, BALB/c) Acclimatization Acclimatization Period (1 week) Animal_Selection->Acclimatization DSS_Admin Administer 2.5-5% DSS in drinking water (5-8 days) Acclimatization->DSS_Admin Treatment_Group Oral gavage of Gingerol/Shogaol (e.g., 30-100 mg/kg/day) Acclimatization->Treatment_Group Control_Group Vehicle Control Positive_Control Reference Drug (e.g., Sulfasalazine) Daily_Monitoring Daily monitoring of: - Body Weight - Stool Consistency - Rectal Bleeding (for DAI score) Treatment_Group->Daily_Monitoring Euthanasia Euthanasia at endpoint Daily_Monitoring->Euthanasia Tissue_Collection Collect Colon Tissue (measure length) Euthanasia->Tissue_Collection Analysis Histology, ELISA, PCR, Western Blot for cytokines, MPO, etc. Tissue_Collection->Analysis

Caption: Standard workflow for evaluating gingerol/shogaol efficacy in a DSS-induced colitis model.

Key Methodologies:
  • Induction of Colitis: Mice are typically given 2.5% to 5% (w/v) DSS in their drinking water for 5 to 8 consecutive days to induce acute colitis.

  • Compound Administration: Gingerols or shogaols are administered orally, often daily, starting either before or concurrently with DSS administration, at doses ranging from 15 to 100 mg/kg.

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.

    • Colon Length: Measured post-mortem; a shorter colon indicates more severe inflammation.

    • Histological Analysis: Colon sections are stained (e.g., with H&E) to assess mucosal damage, ulceration, and immune cell infiltration.

  • Biochemical Analysis:

    • Myeloperoxidase (MPO) Activity: A quantitative measure of neutrophil infiltration in the colon tissue.

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum are measured using ELISA or quantitative PCR.

    • Western Blotting: Used to analyze the expression and phosphorylation status of proteins in signaling pathways (e.g., p-p65 for NF-κB activation).

Conclusion

The available experimental evidence strongly suggests that both gingerols and shogaols possess significant therapeutic potential for colitis. However, comparative studies indicate that shogaols, particularly 10-shogaol, are more potent anti-inflammatory agents than their gingerol precursors . This enhanced efficacy is attributed to their chemical structure and their ability to modulate multiple key inflammatory and antioxidant signaling pathways, including a more potent inhibition of NF-κB and activation of the Nrf2 system.

For drug development professionals, these findings highlight shogaols as promising lead compounds for the development of novel therapies for IBD. Further research should focus on optimizing delivery systems, such as the use of nanoparticles to enhance bioavailability and targeted delivery to the colon, and on conducting clinical trials to validate these preclinical findings in human patients. A combination therapy utilizing both gingerols and shogaols may also be a viable strategy to leverage their synergistic effects.

(8)-Shogaol: A Comparative Guide to its Therapeutic Potential in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of (8)-Shogaol, a bioactive compound found in ginger, for the treatment of inflammatory diseases. Through a detailed comparison with established alternatives and supporting experimental data, this document aims to equip researchers and drug development professionals with the necessary information to evaluate this compound's promise as a novel anti-inflammatory agent.

Executive Summary

This compound has demonstrated significant anti-inflammatory properties in a variety of preclinical models. Its mechanism of action primarily involves the inhibition of key inflammatory mediators and signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and Akt signaling. Notably, this compound directly targets TGF-β-activated kinase 1 (TAK1), a critical upstream kinase in the inflammatory cascade. This multi-targeted approach suggests a broad therapeutic potential for a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. This guide presents a comparative analysis of this compound's efficacy against other ginger-derived compounds and conventional anti-inflammatory drugs, supported by quantitative data and detailed experimental protocols.

Comparative Efficacy of this compound and Related Compounds

The anti-inflammatory effects of this compound have been evaluated in comparison to its related compounds, such as other shogaols and gingerols. The following table summarizes the available quantitative data on their inhibitory activities against key inflammatory markers.

CompoundTargetAssay SystemIC50 / InhibitionReference
This compound COX-2In vitro enzyme assay17.5 µM[1]
This compound TAK1 / TAK1-TAB1In vitro kinase assay~5 µM[1]
This compound IL-1β SecretionLPS-stimulated THP-1 macrophages95.2% inhibition at 20 µM[2]
This compound pro-IL-1β Protein ExpressionLPS-stimulated THP-1 macrophages70.8% inhibition at 20 µM[2]
[3]-ShogaolIL-1β SecretionLPS-stimulated THP-1 macrophages102.2% inhibition at 20 µM
-ShogaolIL-1β SecretionLPS-stimulated THP-1 macrophages46.5% inhibition at 20 µM
-GingerolIL-1β SecretionLPS-stimulated THP-1 macrophagesNo significant inhibition
-GingerolIL-1β SecretionLPS-stimulated THP-1 macrophagesNo significant inhibition
-GingerolIL-1β SecretionLPS-stimulated THP-1 macrophages63.6% inhibition at 20 µM

Comparison with Standard Anti-inflammatory Drugs

This compound's mechanism of action, particularly its inhibition of COX-2 and key inflammatory signaling pathways, positions it as a potential alternative or adjunct to conventional anti-inflammatory therapies. The following table provides a high-level comparison with major classes of drugs used for inflammatory diseases.

Drug ClassMechanism of ActionExamplesPotential Advantages of this compound
NSAIDs Inhibit COX-1 and/or COX-2 enzymesIbuprofen, Naproxen, CelecoxibPotential for fewer gastrointestinal side effects (further research needed), broader inhibition of inflammatory pathways beyond COX.
DMARDs Modulate the immune system to slow disease progressionMethotrexate, SulfasalazineNatural origin, potential for a better safety profile (requires clinical validation).
Biologics Target specific components of the immune system (e.g., TNF-α)Adalimumab, Etanercept, InfliximabOral bioavailability (unlike injectable biologics), potential for a broader anti-inflammatory effect by targeting upstream signaling (TAK1).

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

G Signaling Pathway of this compound's Anti-inflammatory Action cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_shogaol Intervention cluster_downstream Downstream Signaling cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 TNFa_IL1b TNF-α, IL-1β TNFR_IL1R TNFR/IL-1R TNFa_IL1b->TNFR_IL1R TAK1 TAK1 TLR4->TAK1 TNFR_IL1R->TAK1 Shogaol This compound Shogaol->TAK1 MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IKK IKK TAK1->IKK Akt Akt TAK1->Akt NFkB NF-κB MAPK->NFkB IKK->NFkB Akt->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines COX2_iNOS COX-2, iNOS NFkB->COX2_iNOS

Caption: this compound inhibits inflammatory signaling by directly targeting TAK1.

G Experimental Workflow: In Vitro Anti-inflammatory Assay cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed Seed RAW 264.7 Macrophages incubate Incubate Overnight seed->incubate pretreat Pre-treat with this compound incubate->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cell_lysate Prepare Cell Lysate stimulate->cell_lysate elisa Measure Cytokines (ELISA) supernatant->elisa griess Measure Nitric Oxide (Griess Assay) supernatant->griess western Analyze Proteins (Western Blot) cell_lysate->western

Caption: Workflow for in vitro evaluation of this compound's anti-inflammatory effects.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed the cells in 24-well plates at a density of 3 × 10^5 cells per well and allow them to adhere overnight.

2. Treatment:

  • The following day, remove the culture medium and replace it with fresh medium.

  • Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1-3 hours.

  • Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Collect the cell culture supernatants after the 24-hour incubation period. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent.

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Measure the levels of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis for Protein Expression:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

  • Determine the total protein concentration of the cell lysates using a Bradford assay.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane and then incubate it with primary antibodies against target proteins (e.g., COX-2, iNOS, phospho-p65, phospho-IκBα, phospho-p38, phospho-JNK, phospho-ERK, and β-actin as a loading control) overnight at 4°C.

  • After washing, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Activity in DSS-induced Colitis in Mice

1. Animal Model:

  • Use male C57BL/6 mice (6-8 weeks old).

  • House the mice under standard laboratory conditions with ad libitum access to food and water.

  • Acclimatize the animals for at least one week before the experiment.

2. Induction of Colitis:

  • Induce acute colitis by administering 3-5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days. A 5% DSS solution is commonly used for 5 days in C57BL/6 mice to induce significant colitis.

  • The control group receives regular drinking water.

3. This compound Administration:

  • Orally administer this compound at a specific dose (e.g., 30 mg/kg body weight) daily for a predetermined period, often starting before or concurrently with DSS administration and continuing for the duration of the experiment (e.g., two weeks).

4. Assessment of Colitis Severity:

  • Daily Monitoring: Monitor the mice daily for changes in body weight, stool consistency, and the presence of blood in the stool (hematochezia). Calculate a Disease Activity Index (DAI) based on these parameters.

  • Colon Length: At the end of the experiment, euthanize the mice and carefully excise the colon. Measure the length of the colon from the cecum to the anus, as colon shortening is a macroscopic indicator of inflammation.

  • Histological Analysis: Fix a segment of the distal colon in 10% buffered formalin, embed it in paraffin, and cut it into sections. Stain the sections with hematoxylin and eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.

  • Myeloperoxidase (MPO) Activity: Homogenize a portion of the colon tissue to measure MPO activity, which is an indicator of neutrophil infiltration.

  • Cytokine Levels: Analyze the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum or colon tissue homogenates using ELISA.

5. Statistical Analysis:

  • Analyze the data using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test, to determine the significance of the differences between the treatment groups. A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for inflammatory diseases. Its ability to modulate multiple key inflammatory pathways, including the direct inhibition of the upstream kinase TAK1, suggests a broad and potent anti-inflammatory effect. The preclinical data summarized in this guide, particularly its efficacy in models of sepsis and colitis, warrant further investigation. Future research should focus on comprehensive dose-response studies, pharmacokinetic and pharmacodynamic profiling, and ultimately, well-designed clinical trials to validate its therapeutic potential and safety in humans. The comparative data provided herein serves as a valuable resource for researchers and drug development professionals in the evaluation of this compound as a next-generation anti-inflammatory therapeutic.

References

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